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  • Product: (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid
  • CAS: 177839-86-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterizati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a chiral building block of significant interest in pharmaceutical research and development. This document moves beyond a simple recitation of facts to offer insights into the practical application and scientific rationale behind the data presented.

Introduction: A Molecule of Neurological Interest

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a derivative of γ-aminobutyric acid (GABA), has garnered attention in the field of neuropharmacology. Its structural similarity to GABA allows it to function as a GABA receptor modulator, making it a valuable tool in the study of neurological conditions such as anxiety and mood disorders. The specific stereochemistry of the (R)-enantiomer is crucial for its biological activity, highlighting the importance of precise stereochemical control during its synthesis. This guide will delve into the key chemical characteristics that underpin its utility as a research tool and a precursor for novel therapeutic agents.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the known and computed properties of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. It is important to note that while some experimental data is available from commercial suppliers, other values are computationally derived and should be considered as estimates.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃PubChem[1]
Molecular Weight 209.24 g/mol PubChem[1]
Appearance White to off-white solid (typical)General knowledge
Melting Point Data not available
Boiling Point 370.981 °C at 760 mmHgCommercial Supplier
Density 1.176 g/cm³Commercial Supplier
Flash Point 178.163 °CCommercial Supplier
Refractive Index 1.551Commercial Supplier
Solubility Data not available
pKa Data not available
XLogP3 (Computed) -1.4PubChem[1]

Expert Insight: The calculated XLogP3 value of -1.4 suggests that (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a relatively polar molecule, which is consistent with the presence of both an amino and a carboxylic acid group. This polarity has significant implications for its solubility, which is anticipated to be higher in polar protic solvents. The lack of publicly available experimental data for melting point, solubility, and pKa underscores the need for thorough in-house characterization by any research group intending to utilize this compound. These parameters are critical for designing appropriate formulation strategies and for understanding its behavior in biological systems.

Synthesis and Stereochemical Control: Crafting the Chiral Moiety

A plausible synthetic route could involve the asymmetric reduction of a β-keto ester or the conjugate addition of a chiral amine to an α,β-unsaturated ester. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Asymmetric Synthesis Starting Material p-Methoxycinnamic acid derivative Conjugate Addition Conjugate Addition of a nitrogen nucleophile Starting Material->Conjugate Addition 1. Chiral Auxiliary Chiral Auxiliary (e.g., Evans auxiliary) Chiral Auxiliary->Conjugate Addition 2. Hydrolysis Hydrolysis and Auxiliary Cleavage Conjugate Addition->Hydrolysis 3. Product (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid Hydrolysis->Product 4.

Caption: Generalized workflow for the asymmetric synthesis.

Experimental Protocol (Hypothetical): Asymmetric Michael Addition

This protocol is a generalized representation and would require optimization for this specific substrate.

  • Preparation of the N-Acyloxazolidinone: To a solution of p-methoxycinnamic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF at 0 °C. After stirring for 2 hours, the solvent is removed under reduced pressure. The resulting acid chloride is dissolved in fresh anhydrous solvent and added dropwise to a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) and a base (e.g., triethylamine) at 0 °C. The reaction is stirred overnight at room temperature.

    • Causality: The use of a chiral auxiliary like an Evans oxazolidinone allows for the introduction of stereochemical control in the subsequent Michael addition. The formation of the N-acyloxazolidinone activates the cinnamic acid derivative for the addition reaction.

  • Diastereoselective Michael Addition: The purified N-acyloxazolidinone is dissolved in an anhydrous solvent and cooled to -78 °C. A solution of a nitrogen nucleophile (e.g., lithium bis(trimethylsilyl)amide) is added dropwise, and the reaction is stirred at low temperature until completion.

    • Causality: The bulky chiral auxiliary directs the incoming nucleophile to one face of the double bond, leading to a high degree of diastereoselectivity. The low temperature is crucial to minimize side reactions and enhance selectivity.

  • Hydrolysis and Chiral Auxiliary Cleavage: The resulting Michael adduct is treated with a hydrolyzing agent (e.g., lithium hydroxide in a mixture of water and THF) to cleave the ester linkage and remove the chiral auxiliary.

    • Causality: This step liberates the desired β-amino acid. The chiral auxiliary can often be recovered and reused, making the process more cost-effective.

  • Purification: The crude product is purified by techniques such as recrystallization or chromatography to yield the enantiomerically pure (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

    • Self-Validation: The enantiomeric excess (e.e.) of the final product should be determined using a chiral HPLC method to validate the stereochemical control of the synthesis.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. While experimental spectra for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid are not widely published, this section outlines the expected spectroscopic features based on its chemical structure.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the protons of the butanoic acid backbone. The diastereotopic protons of the CH₂ groups will likely appear as complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbon (around 55 ppm), the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the aliphatic carbons of the butanoic acid chain.

4.2 Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • N-H stretching vibrations from the primary amine, usually appearing as two bands in the 3400-3200 cm⁻¹ region.

  • A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1710 cm⁻¹.

  • C-O stretching vibrations and aromatic C-H and C=C bending frequencies.

4.3 Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 210.25. The fragmentation pattern would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and fragmentation of the butanoic acid chain.

G cluster_0 Analytical Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Purity Purity Assessment (e.g., HPLC) Synthesis->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

Caption: A typical analytical workflow for compound validation.

Applications in Drug Discovery and Neuroscience

As a chiral amino acid derivative, (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its role as a GABA receptor modulator makes it a valuable lead compound for the development of drugs targeting the central nervous system. Researchers utilize this compound in:

  • Neuroscience Research: To investigate the structure-activity relationships of GABA receptor agonists and antagonists.

  • Pharmaceutical Development: As a starting material for the synthesis of novel compounds with potential therapeutic applications in anxiety, epilepsy, and other neurological disorders.

  • Biochemical Assays: As a standard for developing and validating analytical methods for the detection and quantification of related compounds in biological matrices.

Conclusion: A Versatile Tool for Scientific Advancement

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a molecule with significant potential in the realms of neuroscience and medicinal chemistry. While a complete experimental dataset is not yet publicly available, this guide has provided a comprehensive overview of its known chemical properties, plausible synthetic strategies, and expected analytical characteristics. As research in neuropharmacology continues to advance, the demand for well-characterized, enantiomerically pure building blocks like this will undoubtedly grow, paving the way for the discovery of new and improved therapies for a range of neurological conditions.

References

  • PubChem. 3-Amino-4-(4-methoxyphenyl)butanoic acid. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a logical, causality-driven narrative that explains the "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow.

The chirality of molecules is a fundamental aspect of biological systems, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous determination of not only the chemical structure but also the absolute configuration of chiral molecules like (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is of paramount importance in pharmaceutical development.[2]

I. Foundational Analysis: Confirming Molecular Formula and Connectivity

The initial phase of structure elucidation focuses on establishing the molecular formula and the basic atomic connectivity. High-Resolution Mass Spectrometry (HRMS) and a suite of Nuclear Magnetic Resonance (NMR) techniques are the cornerstones of this effort.

HRMS is a powerful technique for the precise determination of a compound's molecular formula by providing a highly accurate mass measurement.[3][4]

  • Principle: Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with very similar nominal masses by measuring the mass-to-charge ratio (m/z) to within a few parts per million (ppm).[5] This level of precision allows for the confident assignment of an elemental composition.[6]

  • Expected Result for C₁₁H₁₅NO₃: The calculated monoisotopic mass of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is 209.10519 Da.[7] An experimental HRMS measurement yielding a mass within a narrow tolerance (e.g., ± 5 ppm) of this value provides strong evidence for the molecular formula C₁₁H₁₅NO₃.[8]

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the analyte (typically <1 mg) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate ionization.

  • Instrumentation: Utilize an HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

  • Ionization: Employ a soft ionization technique, commonly Electrospray Ionization (ESI), to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum, ensuring high resolution and mass accuracy.

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical mass calculated for C₁₁H₁₆NO₃⁺. The difference, or mass error, should be within the instrument's specified tolerance (typically < 5 ppm).

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.[9][10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a detailed picture of the molecular structure.

  • ¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: This technique reveals the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically separated by 2-3 bonds).[11]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (1-bond C-H correlation).[12]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular fragments.[13]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Atom(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)
H2/C2~2.5 (dd)~40C1, C3, C4
H3/C3~3.5 (m)~50C1, C2, C4, C5
H4/C4~2.8 (dd), ~2.9 (dd)~42C3, C5, C6, C10
C5-~130-
H6, H10/C6, C10~7.1 (d)~130C4, C5, C8
H7, H9/C7, C9~6.8 (d)~114C5, C8
C8-~158-
OCH₃~3.8 (s)~55C8
C1 (COOH)-~175-

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a 1D ¹³C{¹H} spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra.

  • Data Analysis:

    • Integrate the ¹H spectrum to determine proton ratios.

    • Use the HSQC spectrum to assign protons to their directly attached carbons.

    • Use the COSY spectrum to identify spin systems (connected proton networks).

    • Use the HMBC spectrum to connect the identified spin systems and functional groups. For example, correlations from the benzylic protons (H4) to the aromatic carbons (C5, C6, C10) and the methoxy carbon (C8) will confirm the placement of the 4-methoxyphenyl group.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Information H1_NMR ¹H NMR Proton_Info Proton Environments & Ratios H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Info Carbon Skeleton C13_NMR->Carbon_Info COSY COSY HH_Connectivity H-H Connectivity (Spin Systems) COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct C-H Bonds HSQC->CH_Connectivity HMBC HMBC LongRange_Connectivity Long-Range C-H (Fragment Assembly) HMBC->LongRange_Connectivity Final_Structure Final 2D Structure Proton_Info->Final_Structure Carbon_Info->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure LongRange_Connectivity->Final_Structure

II. Stereochemical Determination: Assigning the Absolute Configuration

With the 2D structure established, the next critical step is to determine the absolute configuration at the chiral center (C3). This is essential for understanding the molecule's biological activity.

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.[2][14]

  • Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[15] By comparing the retention time of the sample to that of a known (R) or (S) standard, the enantiomer present can be identified.

  • Application: Chiral HPLC is the gold standard for quantifying the enantiomeric excess (%ee) of the sample, ensuring that it is not a racemic mixture.[16]

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose an appropriate chiral stationary phase (e.g., polysaccharide-based). This often requires screening several columns.

  • Method Development: Optimize the mobile phase composition (e.g., a mixture of hexane and ethanol with an acidic or basic additive) and flow rate to achieve baseline separation of the enantiomers using a racemic standard.

  • Analysis: Inject the sample and compare its retention time to the retention times of the (R) and (S) enantiomers from the racemic standard.

  • Quantification: Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers.

Chiral_HPLC_Workflow Racemic_Standard Inject Racemic Standard HPLC Chiral HPLC System (CSP Column) Racemic_Standard->HPLC Sample Inject Sample Sample->HPLC Chromatogram_Standard Chromatogram: Two Separated Peaks (tR and tS) HPLC->Chromatogram_Standard Chromatogram_Sample Chromatogram: Single Peak HPLC->Chromatogram_Sample Comparison Compare Retention Times Chromatogram_Standard->Comparison Chromatogram_Sample->Comparison Conclusion Identify Enantiomer Determine %ee Comparison->Conclusion

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17] It provides a powerful method for determining the absolute configuration of a molecule in solution, especially when crystallization for X-ray analysis is difficult.[1][18]

  • Principle: Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign).[19] The experimental VCD spectrum of the sample is compared to a theoretically calculated spectrum for one of the enantiomers (e.g., the R-enantiomer) generated using Density Functional Theory (DFT).[20]

  • Interpretation: A good correlation in the sign and relative intensity of the major bands between the experimental and calculated spectra confirms the absolute configuration.[1] If the spectra are mirror images, the sample has the opposite configuration to the one calculated.

Experimental Protocol: Vibrational Circular Dichroism (VCD)

  • Sample Preparation: Prepare a concentrated solution of the sample (~20 mg/mL) in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • Experimental Spectrum Acquisition: Measure the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the (R)-enantiomer of the molecule.

    • For the lowest energy conformers, calculate the theoretical VCD and IR spectra using DFT methods (e.g., B3LYP/6-31G(d)).

    • Boltzmann-average the calculated spectra based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A strong positive correlation confirms the (R) configuration.

III. Definitive Structure Confirmation: X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[21][22]

  • Principle: By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of the electron density within the molecule can be generated.[23] This map allows for the precise determination of atomic positions, bond lengths, and bond angles. The absolute configuration can often be determined directly from the data, for instance, by using the Flack parameter.

  • Causality: While other methods provide strong evidence, X-ray crystallography is considered the "gold standard" because it provides a direct visualization of the molecule's solid-state structure.[1] However, obtaining diffraction-quality crystals can be a significant challenge.[24]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map. Build the molecular model into the electron density and refine the atomic positions to achieve the best fit with the experimental data.

  • Absolute Configuration Determination: Determine the absolute configuration, typically by calculating the Flack parameter, which should be close to zero for the correct enantiomer.

IV. Complementary Analysis: Infrared Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in the molecule.[25]

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[26] Specific functional groups have characteristic absorption frequencies.

  • Expected Key Absorptions for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid:

    • ~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the amine (often overlapping).

    • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1610, 1510 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.

    • ~1030 cm⁻¹: Symmetric C-O-C stretch of the aryl ether.

This data serves as a rapid and straightforward confirmation of the presence of the key functional groups predicted by the proposed structure.

Conclusion

The rigorous structure elucidation of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a multi-faceted process that relies on the logical integration of data from several orthogonal analytical techniques. The workflow begins with establishing the molecular formula and connectivity using HRMS and a comprehensive suite of NMR experiments. It then proceeds to the critical determination of stereochemistry through chiral HPLC and VCD. Finally, where possible, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the complete three-dimensional structure. Each step in this process is designed to be self-validating, providing a high degree of confidence in the final structural assignment, a necessity for advancing drug development and scientific research.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • American Laboratory. (2010-10-01). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Wikipedia. Vibrational circular dichroism. [Link]

  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • PubMed. (2004-12). Determination of Absolute Configuration via Vibrational Circular Dichroism. [Link]

  • ResearchGate. FT-IR spectra of amino acids studied in the present work. Each panel... [Link]

  • Undergraduate Science Journals. (2016-03-08). Infrared Spectroscopy of Amino Acid Side Chains. [Link]

  • PubMed. Hydration of amino acids: FTIR spectra and molecular dynamics studies. [Link]

  • Contract Pharma. (2025-06-01). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResolveMass Laboratories Inc. (2025-12-15). High Resolution Mass Spectrometry. [Link]

  • OpenOChem Learn. Measuring Chiral Purity. [Link]

  • HSOA Journal of Clinical, Medical & Case Reports. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]

  • ResolveMass Laboratories Inc. (2026-01-01). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • PMC - NIH. (2008-04-18). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. [Link]

  • FTIR Analysis of Protein Structure. [Link]

  • YouTube. (2019-03-18). Formula determination by high resolution mass spectrometry. [Link]

  • ResearchGate. FTIR spectra of (a) the amino acid/peptide systems that formed... [Link]

  • ResearchGate. Chiral discrimination of amino acid derivative by ¹³C {¹H} NMR spectroscopy. [Link]

  • PMC - NIH. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • PubChem. 3-Amino-4-(4-methoxyphenyl)butanoic acid. [Link]

  • IUCr Journals. Heavy-atom derivatization. [Link]

  • Chemistry LibreTexts. (2023-08-29). X-ray Crystallography. [Link]

  • YouTube. (2020-08-10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • PMC - PubMed Central - NIH. x Ray crystallography. [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]

  • Duke Computer Science. Introduction to NMR spectroscopy of proteins. [Link]

  • HMDB. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000039). [Link]

  • PubChem. 3-(4-Methoxyphenyl)butanoic acid. [Link]

  • Semantic Scholar. A general and accurate nmr determination of the enantiomeric purity of α-aminoacids and α-aminoacid derivatives. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Chemistry LibreTexts. (2022-10-04). 5.3: HMBC and HMQC Spectra. [Link]

  • Eugene E. Kwan. 2D NMR Problem Solving. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

  • MDPI. (2021-01-06). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Chemsrc. (2025-08-25). 4-Amino-3-(2-bromo-3-methoxyphenyl)butanoic acid. [Link]

  • PMC - NIH. 4-(3-Methoxyphenoxy)butyric acid. [Link]

  • MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (2025-08-06). MRC Letters Complete assignment of the 1 H and 13 C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives. [Link]

Sources

Foundational

An In-Depth Technical Guide to (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a chiral non-proteinogenic β-amino acid, has emerged as a molecule of significant interest within...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a chiral non-proteinogenic β-amino acid, has emerged as a molecule of significant interest within the fields of neuroscience and medicinal chemistry. Its structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), positions it as a valuable scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and pharmacological significance, with a focus on its role as a modulator of GABAergic neurotransmission.

CAS Number: 177839-86-0[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃PubChem[1]
Molecular Weight209.24 g/mol PubChem[1]
IUPAC Name(3R)-3-amino-4-(4-methoxyphenyl)butanoic acidPubChem[1]
AppearanceSolid (predicted)N/A
XLogP3-1.4PubChem[1]
Hydrogen Bond Donor Count3PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count5PubChem[1]
Topological Polar Surface Area72.6 ŲPubChem[1]

Asymmetric Synthesis

The stereospecific synthesis of the (R)-enantiomer is crucial, as biological activity is often highly dependent on chirality. While multiple strategies exist for the enantioselective synthesis of β-aryl-γ-amino acids[2][3][4], a common and effective approach involves the asymmetric conjugate reduction of a γ-phthalimido-α,β-unsaturated carboxylic acid ester, followed by deprotection. This method provides high enantioselectivity and is adaptable for various derivatives.

Conceptual Workflow for Asymmetric Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Deprotection A 4-Methoxycinnamic acid B γ-Phthalimido-α,β-unsaturated carboxylic acid ester A->B Multi-step conversion D (R)-γ-Phthalimido-β-(4-methoxyphenyl) butanoic acid ester B->D Conjugate Reduction C Cu(OAc)₂ / (S)-BINAP PMHS, t-BuOH F (R)-3-Amino-4-(4-methoxyphenyl) butanoic acid D->F Removal of Phthalimide & Ester Groups E Hydrazine or Acid Hydrolysis

Caption: Conceptual workflow for the asymmetric synthesis.

Detailed Experimental Protocol (Exemplary)

Rationale: This protocol is based on established copper-catalyzed asymmetric conjugate reduction methods, which are known for their high enantioselectivity in forming chiral β-aryl carbonyl compounds. The use of (S)-BINAP as a chiral ligand is critical for inducing the desired (R)-stereochemistry at the β-position. Polymethylhydrosiloxane (PMHS) serves as a mild and inexpensive hydride source.

Step 1: Synthesis of (E)-Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)but-2-enoate (Precursor)

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) and ethyl 4-(1,3-dioxoisoindolin-2-yl)but-2-enoate (1.1 eq) in anhydrous toluene, add piperidine (0.1 eq).

  • Reflux the mixture with a Dean-Stark apparatus for 12-18 hours until no more water is collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired unsaturated ester.

Step 2: Asymmetric Conjugate Reduction

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 5 mol%) and (S)-BINAP (5.5 mol%) in anhydrous toluene.

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add tert-butanol (t-BuOH, 2.0 eq) and polymethylhydrosiloxane (PMHS, 3.0 eq) and stir for another 15 minutes.

  • Add a solution of the precursor from Step 1 (1.0 eq) in toluene.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting (R)-ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)butanoate by column chromatography.

Step 3: Deprotection

  • Dissolve the product from Step 2 in a mixture of ethanol and water.

  • Add hydrazine monohydrate (5.0 eq) and reflux the mixture for 6 hours.

  • Cool the mixture and add concentrated hydrochloric acid. Reflux for an additional 4 hours to hydrolyze the ester.

  • Cool to room temperature. A precipitate of phthalhydrazide will form. Filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Adjust the pH of the residue to ~7 with a suitable base (e.g., aqueous NaOH or an ion-exchange resin).

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield pure (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. Separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amino acids, macrocyclic glycopeptide-based CSPs are particularly effective.[5]

Exemplary Protocol:

  • Column: Astec CHIROBIOTIC T (Teicoplanin-based CSP)[5]

  • Mobile Phase: A mixture of methanol, acetonitrile, and an acidic aqueous buffer (e.g., ammonium acetate or formic acid). The exact ratio must be optimized. A common starting point could be 50:50 (v/v) MeOH/MeCN containing 25 mM triethylamine (TEA) and 50 mM acetic acid.[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm.

  • Self-Validation: The method's validity is confirmed by injecting a racemic standard to ensure baseline separation of the two enantiomer peaks. The enantiomeric excess (% ee) of the synthesized sample is then calculated from the peak areas of the (R) and (S) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Doublets around 6.8-7.2 ppm.

    • Methoxy Protons (-OCH₃): A singlet around 3.7-3.8 ppm.

    • Methylene and Methine Protons (-CH₂-CH-CH₂-): A complex multiplet pattern between 2.5 and 4.0 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchanged with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): ~170-180 ppm.

    • Aromatic Carbons: ~114-160 ppm.

    • Methoxy Carbon (-OCH₃): ~55 ppm.

    • Aliphatic Carbons (-CH₂-CH-CH₂-): ~30-55 ppm.

Pharmacological Profile: A Modulator of GABA Receptors

The primary pharmacological interest in (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid stems from its action on GABA receptors. As a GABA analog, it has the potential to interact with both ionotropic GABAA receptors and metabotropic GABAB receptors.

Interaction with GABAB Receptors

Structure-activity relationship studies of GABAB receptor agonists, such as the clinically used drug baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid), suggest that the (R)-enantiomer of β-aryl-γ-amino acids is crucial for agonist activity at the GABAB receptor.[9] The GABAB receptor is a G-protein coupled receptor (GPCR) that, upon activation, mediates slow and prolonged inhibitory signals.[10]

Mechanism of Action:

  • Agonist Binding: (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is hypothesized to bind to the Venus flytrap domain of the GABAB1 subunit of the heterodimeric GABAB receptor.[9]

  • G-Protein Activation: This binding induces a conformational change, leading to the activation of the associated Gαi/o protein.

  • Downstream Effects: The activated G-protein inhibits adenylyl cyclase and modulates ion channels:

    • Inhibition of Ca²⁺ Channels: The Gβγ subunit directly inhibits presynaptic voltage-gated Ca²⁺ channels, reducing neurotransmitter release (e.g., glutamate).[10]

    • Activation of K⁺ Channels: The Gβγ subunit activates postsynaptic G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K⁺ efflux, hyperpolarization, and reduced neuronal excitability.[10][11]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane A (R)-3-Amino-4-(4-methoxyphenyl) butanoic acid B GABAB Receptor (GABAB1/GABAB2) A->B Binds F GABAB Receptor (GABAB1/GABAB2) A->F Binds C Gαi/o Protein B->C Activates D Voltage-Gated Ca²⁺ Channel C->D Inhibits E Reduced Neurotransmitter Release (e.g., Glutamate) D->E Leads to G Gαi/o Protein F->G Activates H GIRK K⁺ Channel G->H Activates I Hyperpolarization (Inhibition) H->I Leads to

Caption: GABAB receptor-mediated inhibitory mechanism.

Potential Interaction with GABAA Receptors

While the primary activity is expected at GABAB receptors, interaction with GABAA receptors cannot be ruled out. GABAA receptors are ligand-gated chloride ion channels.[12][13] Modulation of these receptors by GABA analogs can lead to anxiolytic, sedative, and anticonvulsant effects. The stereoselectivity for GABAA receptor interaction can differ from that of GABAB receptors.[7] Further electrophysiological and binding studies are required to fully characterize the activity of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid at the various GABAA receptor subtypes.

Applications in Drug Discovery and Neuroscience

The unique pharmacological profile of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid makes it a valuable tool and lead compound in several research areas:

  • Neurodegenerative Diseases: By potentiating inhibitory neurotransmission, it could offer neuroprotective effects against excitotoxicity.

  • Mood and Anxiety Disorders: Modulation of the GABAergic system is a clinically validated strategy for treating anxiety and mood disorders.

  • Neuropathic Pain and Spasticity: GABAB receptor agonists are used to treat conditions like spasticity, and novel analogs are continually being explored for improved efficacy and side-effect profiles.

Conclusion

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral molecule with significant potential in neuropharmacology. Its synthesis requires careful stereocontrol, and its characterization relies on robust analytical techniques like chiral HPLC and NMR. As a potent modulator of the GABAergic system, particularly as a likely GABAB receptor agonist, it serves as a critical tool for researchers investigating inhibitory neurotransmission and as a promising scaffold for the development of next-generation CNS therapeutics. This guide provides the foundational technical knowledge necessary for professionals to effectively synthesize, analyze, and utilize this compound in their research endeavors.

References

  • Lee, J., et al. (2008). Enantioselective synthesis of beta-aryl-gamma-amino acid derivatives via Cu-catalyzed asymmetric 1,4-reductions of gamma-phthalimido-substituted alpha,beta-unsaturated carboxylic acid esters. The Journal of Organic Chemistry, 73(15), 6022-4. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of both enantiomers of N-Boc-α-aryl-γ-aminobutyric acids. Retrieved January 12, 2026, from [Link]

  • Maji, M., & Oestreich, M. (2018). Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives through Enantioselective Photoredox Catalysis. Angewandte Chemie International Edition, 57(42), 13919-13923. Available at: [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved January 12, 2026, from [Link]

  • Rio, G., et al. (2019). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. ACS Catalysis, 9(2), 1053-1060. Available at: [Link]

  • Aturki, Z., et al. (2007). Synthesis, Structure−Activity Relationships at the GABAA Receptor in Rat Brain, and Differential Electrophysiological Profile at the Recombinant Human GABAA Receptor of a Series of Substituted 1,2-Diphenylimidazoles. Journal of Medicinal Chemistry, 50(14), 3245-3257. Available at: [Link]

  • Frølund, B., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 26(16), 4785. Available at: [Link]

  • Jansen, M., et al. (2008). Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. Journal of Medicinal Chemistry, 51(15), 4430-48. Available at: [Link]

  • Tian, J., et al. (2023). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Advanced Science, 10(28), e2302859. Available at: [Link]

  • Park, J. B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 48(3), e224. Available at: [Link]

  • Chebib, M., et al. (2001). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(6), 1279-86. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22472023, 3-Amino-4-(4-methoxyphenyl)butanoic acid. Retrieved January 12, 2026, from [Link].

  • Makos, P., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 289. Available at: [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved January 12, 2026, from [Link]

  • Johnston, G. A. R. (2013). The complexity of the GABAA receptor shapes unique pharmacological profiles. Journal of Neurochemistry, 124(4), 429-432. Available at: [Link]

  • Subramanian, G. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Zhang, W., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 28(6), 2488. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 12, 2026, from [Link]

  • Sieghart, W. (2015). Allosteric ligands and their binding sites define γ-aminobutyric acid (GABA) type A receptor subtypes. Progress in Brain Research, 217, 1-25. Available at: [Link]

  • Al-Hasani, K., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 20(1), 119. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Characterization of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral derivative of γ-aminobutyric acid (GABA) with significant potential in neuropharmacology a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral derivative of γ-aminobutyric acid (GABA) with significant potential in neuropharmacology and drug development. As a modulator of GABA receptors, its precise characterization is paramount for understanding its pharmacokinetic and pharmacodynamic properties. This in-depth technical guide provides a comprehensive overview of the analytical methodologies required for the definitive identification, quantification, and characterization of this compound. The guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each technique, ensuring a robust and self-validating analytical workflow.

Introduction: The Scientific Imperative for Precise Characterization

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid belongs to a class of compounds that interact with the central nervous system's primary inhibitory neurotransmitter system, the GABAergic system. Its therapeutic potential in treating conditions such as anxiety and mood disorders necessitates a rigorous and multifaceted analytical approach to confirm its identity, purity, and concentration in various matrices.[1] This guide will detail the critical analytical techniques for a comprehensive characterization, moving from fundamental properties to advanced chromatographic and spectroscopic methods.

Fundamental Properties and Molecular Structure

A foundational understanding of the molecule's physical and chemical properties is the first step in its comprehensive analysis.

Molecular Identity and Physicochemical Properties

A summary of the key identifiers and computed properties of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃PubChem
Molecular Weight 209.24 g/mol [2]
CAS Number 177839-86-0Conier Chem&Pharma
IUPAC Name (3R)-3-amino-4-(4-methoxyphenyl)butanoic acidPubChem
Canonical SMILES COC1=CC=C(C=C1)CNPubChem
Exact Mass 209.10519334 Da[2]
Topological Polar Surface Area 72.55 ŲConier Chem&Pharma
XLogP3 1.74Conier Chem&Pharma
Chemical Structure

The chemical structure of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is presented in Figure 1. The presence of a chiral center at the C3 position is a critical feature, necessitating stereospecific analytical methods.

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid structureFigure 1. Chemical structure of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

A Multi-Modal Approach to Structural Elucidation and Quantification

A robust analytical workflow for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid integrates multiple techniques to provide orthogonal data, thereby ensuring the highest level of confidence in the results. This section details the core analytical methodologies.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_quantification Quantification in Biological Matrices synthesis Chemical Synthesis nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Identity & Structure ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms Molecular Weight hplc Chiral HPLC (Purity & Enantiomeric Excess) synthesis->hplc Purity & Chirality lcms LC-MS/MS hplc->lcms Method Development lcms_workflow sample Plasma Sample is Add Internal Standard sample->is spe Solid-Phase Extraction (SPE) is->spe evap Evaporation & Reconstitution spe->evap lcms_analysis LC-MS/MS Analysis evap->lcms_analysis quant Quantification lcms_analysis->quant gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron gaba_release GABA Release gaba_receptor GABA Receptor gaba_release->gaba_receptor Binds cl_influx Cl- Influx gaba_receptor->cl_influx Opens Channel hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization compound (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid compound->gaba_receptor Modulates

Sources

Foundational

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid Introduction (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral amino acid derivative with significant pot...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Introduction

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral amino acid derivative with significant potential in the field of neuropharmacology.[1] As a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), it belongs to the class of compounds known as GABA analogues.[2][3] Its molecular architecture, featuring a phenyl ring at the β-position relative to the amino group, allows it to effectively cross the blood-brain barrier, a significant limitation for GABA itself.[2] This key structural feature is shared with other well-characterized neuropsychotropic drugs such as phenibut (β-phenyl-γ-aminobutyric acid) and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid).[2][4][5] The presence of a methoxy group on the phenyl ring and its specific (R)-enantiomeric configuration are critical determinants of its pharmacological profile. This guide will provide an in-depth analysis of the putative mechanism of action of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, drawing upon the well-established pharmacology of its close structural relatives to propose a primary mode of action centered on the GABAergic system.

The GABAergic System: The Primary Target

The GABAergic system is the principal inhibitory network in the mammalian central nervous system (CNS).[6][7] The neurotransmitter GABA modulates neuronal excitability by acting on two main classes of receptors: GABA-A and GABA-B.[7][8]

  • GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[7][8] Their activation leads to a rapid influx of chloride, hyperpolarizing the neuron and causing immediate inhibition.[7][8]

  • GABA-B Receptors: These are metabotropic G protein-coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[9][10] They are the primary target for baclofen and phenibut, and by extension, are the hypothesized target for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.[2][6][9]

Primary Mechanism of Action: GABA-B Receptor Agonism

Based on its structural similarity to phenibut and baclofen, the primary mechanism of action for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is proposed to be its function as a direct agonist at the GABA-B receptor.[2][4] The (R)-enantiomer of phenibut has been shown to have a significantly higher affinity for the GABA-B receptor than its (S)-counterpart, suggesting that the stereochemistry of the topic compound is optimized for this interaction.[2]

Upon binding to the GABA-B receptor, a cascade of intracellular events is initiated, leading to a reduction in neuronal excitability.[6] This signaling pathway can be dissected into several key steps:

  • G-Protein Coupling: As a metabotropic receptor, the GABA-B receptor is coupled to inhibitory G proteins, specifically of the Gi/o family.[10] Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the G protein, leading to its activation and dissociation from the βγ-subunits.

  • Downstream Effector Modulation: The activated G protein subunits then modulate the activity of several downstream effector proteins:

    • Inhibition of Adenylyl Cyclase: The activated Giα subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[6][11] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation of various proteins that promote neurotransmitter release.[6]

    • Activation of GIRK Channels: The dissociated Gβγ subunits bind to and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6] This activation results in an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state increases the threshold required to fire an action potential, thus exerting a powerful inhibitory effect.[6]

    • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits also directly inhibit presynaptic high-voltage-activated Ca2+ channels.[6][12] The influx of calcium is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[6] By blocking these channels, GABA-B receptor activation effectively reduces the release of excitatory neurotransmitters.[13]

GABA_B_Signaling cluster_membrane Cell Membrane cluster_actions Intracellular Effects Compound (R)-3-Amino-4- (4-methoxyphenyl)butanoic acid GABAB_R GABA-B Receptor Compound->GABAB_R Binds & Activates G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (K+) G_betagamma->GIRK Activates VGCC VGCC (Ca2+) G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Excitability ↓ Neuronal Excitability cAMP->Excitability K_efflux->Excitability Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter Neurotransmitter->Excitability

Caption: GABA-B Receptor Signaling Pathway.

Potential Secondary Mechanism: Modulation of Voltage-Gated Calcium Channels (VGCCs)

In addition to its primary action at GABA-B receptors, phenibut is also known to bind to the α2δ subunit of voltage-gated calcium channels (VGCCs), a property it shares with gabapentin and pregabalin.[2] Given the structural similarity, it is plausible that (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid also exhibits activity as a gabapentinoid. This interaction would represent a parallel mechanism for reducing the release of excitatory neurotransmitters, thereby contributing to its overall CNS depressant effects.

Experimental Validation: Protocols and Workflows

To rigorously validate the proposed mechanism of action, a series of established in vitro experiments are required. These protocols serve as a self-validating system to confirm receptor binding, functional agonism, and downstream cellular effects.

Experimental Workflow

Experimental_Workflow Start Hypothesis: GABA-B Agonist BindingAssay 1. Receptor Binding Assay (Determine Affinity) Start->BindingAssay FunctionalAssay 2. GTPγS Functional Assay (Confirm Agonism) BindingAssay->FunctionalAssay If binding confirmed Electrophysiology 3. Electrophysiology (Measure Cellular Effect) FunctionalAssay->Electrophysiology If agonism confirmed Conclusion Mechanism Confirmed Electrophysiology->Conclusion

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

Foreword for the Research Professional This technical guide is intended for researchers, scientists, and drug development professionals investigating the neuropharmacological landscape of GABAergic modulators. The focus...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

This technical guide is intended for researchers, scientists, and drug development professionals investigating the neuropharmacological landscape of GABAergic modulators. The focus of this document is (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a chiral derivative of β-phenyl-γ-aminobutyric acid (phenibut). While direct extensive biological data for this specific analog is not widely published, its structural similarity to the well-characterized (R)-phenibut allows for a scientifically grounded exploration of its expected biological activity and a roadmap for its empirical validation. This guide synthesizes established principles of GABA-B receptor pharmacology with detailed, field-proven experimental protocols to empower your research and development endeavors. We will delve into the anticipated mechanism of action, provide robust methodologies for its characterization, and discuss the structure-activity relationships that underpin its putative function.

Introduction: The GABAergic System and the Promise of Selective Modulators

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in a multitude of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[1] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2] GABA-B receptors, the focus of this guide, are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[3]

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid belongs to a class of compounds that are analogs of phenibut, a neuropsychotropic drug with anxiolytic and nootropic properties.[2] The pharmacological activity of racemic phenibut is primarily attributed to its (R)-enantiomer, which acts as a GABA-B receptor agonist.[4][5] The introduction of a methoxy group at the para-position of the phenyl ring in (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid suggests a modulation of its pharmacokinetic and pharmacodynamic properties, making it a compound of significant interest for novel therapeutic development. This guide will, therefore, focus on its expected activity as a GABA-B receptor agonist.

Mechanism of Action: A Deep Dive into GABA-B Receptor Activation

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is hypothesized to act as a selective agonist at the GABA-B receptor. This interaction is expected to mimic the endogenous ligand GABA, initiating a cascade of intracellular events that lead to neuronal inhibition.

The GABA-B Receptor: A Heterodimeric GPCR

The functional GABA-B receptor is an obligate heterodimer composed of two subunits: GABA-B1 and GABA-B2.[3] The GABA-B1 subunit is responsible for binding the agonist, while the GABA-B2 subunit is crucial for G-protein coupling and signaling.[6]

Signaling Cascade

Upon agonist binding to the GABA-B1 subunit, a conformational change is induced in the receptor complex, leading to the activation of an associated inhibitory G-protein (Gi/o). This activation results in the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels:

    • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[3]

    • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, thereby inhibiting the release of neurotransmitters.[3]

The net effect of these signaling events is a reduction in neuronal excitability, which underlies the potential anxiolytic, muscle relaxant, and other CNS-depressant effects of GABA-B receptor agonists.

Signaling Pathway of a GABA-B Receptor Agonist

GABA_B_Signaling GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates GIRK GIRK Channel (K+) K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux VGCC VGCC (Ca2+) Ca_influx Ca2+ Influx (Neurotransmitter Release) VGCC->Ca_influx AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid Agonist->GABAB_R G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AC Reduced_cAMP Reduced cAMP Production Reduced_Ca_influx Reduced Ca2+ Influx (Reduced Neurotransmitter Release)

Caption: Agonist binding to the GABA-B receptor activates Gi/o protein, leading to downstream modulation of ion channels and adenylyl cyclase.

Key Experimental Protocols for Biological Characterization

To empirically determine the biological activity of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a series of in vitro assays are essential. The following protocols are standard in the field for characterizing GABA-B receptor ligands.

Radioligand Binding Assay: Determining Receptor Affinity

This assay quantifies the affinity of the test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [3H]GABA or a specific antagonist like [3H]CGP54626) for binding to GABA-B receptors in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known GABA-B receptor ligand (e.g., unlabeled GABA or baclofen) is added to a set of wells.

    • Incubate the plate at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from rat brain) Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation (to reach equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (separate bound/free ligand) Incubation->Filtration Washing Washing (remove non-specific binding) Filtration->Washing Detection Scintillation Counting (measure radioactivity) Washing->Detection Data_Analysis Data Analysis (IC50 and Ki determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining the binding affinity of a test compound to the GABA-B receptor.

[35S]GTPγS Functional Assay: Measuring G-protein Activation

This functional assay directly measures the activation of Gi/o proteins following agonist binding to the GABA-B receptor.

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is proportional to the extent of G-protein activation and, therefore, the agonist activity of the test compound.[3][7]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing GABA-B receptors (e.g., from recombinant cell lines or brain tissue) as described in the binding assay protocol.

  • Assay Reaction:

    • In a 96-well plate, combine the membrane preparation, [35S]GTPγS, GDP, and varying concentrations of the test compound in an assay buffer containing MgCl2 and NaCl.

    • For basal activity, a set of wells will contain no agonist.

    • For non-specific binding, a high concentration of unlabeled GTPγS is added.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific [35S]GTPγS binding.

    • Plot the stimulated [35S]GTPγS binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

Biological Activity Data: A Comparative Perspective

CompoundReceptor TargetAssay TypeParameterValue (µM)Reference
(R)-Phenibut GABA-BRadioligand Binding ([3H]CGP54626)Ki92 ± 3[1][4]
(±)-Phenibut GABA-BRadioligand Binding ([3H]CGP54626)Ki177 ± 2[1][4]
(±)-Baclofen GABA-BRadioligand Binding ([3H]CGP54626)Ki6.0 ± 1[1][4]
(±)-Phenibut GABA-BPatch-clampEC501362[8]
F-Phenibut GABA-BPatch-clampEC5023.3[8]
(±)-Baclofen GABA-BPatch-clampEC506.0[8]

Interpretation of Data and Expected Profile:

  • The data for (R)-phenibut demonstrates its direct interaction with the GABA-B receptor, albeit with a lower affinity (higher Ki value) compared to the potent agonist baclofen.[4]

  • The (R)-enantiomer of phenibut is significantly more potent than the racemic mixture, highlighting the stereoselectivity of the GABA-B receptor.[4]

  • The functional data from patch-clamp recordings further corroborates the agonist activity of phenibut at GABA-B receptors.[8]

  • The introduction of a para-fluoro substituent in F-phenibut dramatically increases its potency (lower EC50) compared to phenibut, suggesting that electronic modifications on the phenyl ring can significantly influence activity.[8]

  • Based on these structure-activity relationships, it is plausible to hypothesize that the para-methoxy group in (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid will also modulate its potency at the GABA-B receptor. The electron-donating nature of the methoxy group may alter the electronic properties of the phenyl ring and its interaction with the receptor binding pocket. Empirical testing using the protocols outlined above is necessary to determine the precise affinity and functional efficacy of this compound.

Structure-Activity Relationship (SAR): The Rationale for Design

The biological activity of phenibut and its analogs is critically dependent on their chemical structure. Understanding these SARs is fundamental to the rational design of novel GABA-B receptor modulators.

  • Stereochemistry: The (R)-enantiomer is the more active isomer at the GABA-B receptor, indicating a specific stereochemical requirement for optimal binding and activation.[4][5]

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact potency. For instance, the para-chloro substitution in baclofen and the para-fluoro substitution in F-phenibut lead to a substantial increase in agonist activity compared to the unsubstituted phenibut.[2][8] This suggests that the electronic and steric properties of this substituent are key determinants of receptor interaction. The para-methoxy group in the title compound is expected to influence these properties.

  • The γ-Aminobutyric Acid Backbone: The core GABA structure is essential for recognition by the GABA-B receptor. Modifications to the carboxylic acid and amino groups generally lead to a loss of activity.

Logical Relationship of Structure-Activity

SAR_Logic Core_Structure β-phenyl-γ-aminobutyric acid (Phenibut) R_Enantiomer (R)-Enantiomer Core_Structure->R_Enantiomer S_Enantiomer (S)-Enantiomer Core_Structure->S_Enantiomer Para_Substitution Para-Substitution on Phenyl Ring Core_Structure->Para_Substitution Activity GABA-B Agonist Activity R_Enantiomer->Activity Higher Affinity S_Enantiomer->Activity Lower Affinity Unsubstituted Unsubstituted (Phenibut) Para_Substitution->Unsubstituted Chloro 4-Chloro (Baclofen) Para_Substitution->Chloro Fluoro 4-Fluoro (F-phenibut) Para_Substitution->Fluoro Methoxy 4-Methoxy (Topic Compound) Para_Substitution->Methoxy Unsubstituted->Activity Moderate Potency Chloro->Activity High Potency Fluoro->Activity Increased Potency Methoxy->Activity Predicted Modulated Potency

Caption: The stereochemistry and substitution pattern on the phenyl ring are key determinants of GABA-B receptor agonist activity.

Conclusion and Future Directions

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid represents a promising, yet under characterized, modulator of the GABA-B receptor. Based on a solid foundation of structure-activity relationships derived from its close analog, (R)-phenibut, it is anticipated to be a selective GABA-B receptor agonist. This technical guide provides the theoretical framework and practical experimental protocols necessary for the comprehensive biological evaluation of this compound.

Future research should focus on:

  • Quantitative In Vitro Pharmacology: Determining the Ki, EC50, and Emax values of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid at the GABA-B receptor using the assays detailed herein.

  • Selectivity Profiling: Assessing the activity of the compound at other relevant receptors, including GABA-A receptors, to establish its selectivity profile.

  • In Vivo Efficacy: Evaluating the effects of the compound in animal models of anxiety, depression, and spasticity to translate in vitro findings to potential therapeutic applications.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its in vivo disposition.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and contribute to the development of novel treatments for a range of neurological and psychiatric disorders.

References

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]

  • Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, T., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 44-50.
  • Yokoyama, T., Yamamoto, S., Watanabe, S., & Uezono, Y. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37-43. [Link]

  • Evenseth, L., Gabrielsen, M., & Sylte, I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(14), 3239. [Link]

  • Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. The GABAB Receptor, 1-27.
  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]

  • Enna, S. J., & Williams, M. (2009). Characterization of GABA receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]

  • Kim, J., Lee, S., & Park, K. (2017). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 49(5), e330. [Link]

Sources

Foundational

An In-depth Technical Guide to (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride salt

Introduction (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride salt is a chiral amino acid derivative of significant interest to researchers in neuropharmacology and medicinal chemistry. As a structural analog o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride salt is a chiral amino acid derivative of significant interest to researchers in neuropharmacology and medicinal chemistry. As a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, this compound is a valuable tool for investigating GABAergic pathways. Its potential as a GABA receptor modulator has positioned it as a key building block in the development of novel therapeutics for neurological disorders, including anxiety and mood disorders.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic route, analytical methodologies, and its potential pharmacological applications, designed for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride salt is critical for its effective use in research and development. These characteristics influence its solubility, stability, and handling, which are pivotal for experimental design and interpretation.

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO₃Chem-Impex[1], PubChem[3]
Molecular Weight 245.7 g/mol Chem-Impex[1]
Appearance Solid (Form may vary)Sigma-Aldrich
Boiling Point 370.981 °C at 760 mmHg (Predicted)Conier Chem&Pharma Limited[4]
Density 1.176 g/cm³ (Predicted)Conier Chem&Pharma Limited[4]
XLogP3 1.740 (Predicted)Conier Chem&Pharma Limited[4]
Storage Conditions 2 - 8 °CChem-Impex[1][2]

Synthesis and Characterization

The stereospecific synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride salt is crucial for its targeted biological activity. The following workflow represents a plausible synthetic route, based on established methodologies for similar chiral β-amino acids.

Representative Synthetic Workflow

The synthesis can be envisioned commencing from a suitable chiral precursor, such as (R)-4-methoxyphenylalanine, to ensure the desired stereochemistry at the β-position.

Caption: A conceptual synthetic pathway for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride salt.

Causality in Experimental Choices:

  • Chiral Precursor: Starting with a chiral amino acid like (R)-4-methoxyphenylalanine is a common strategy to introduce the desired stereocenter early in the synthesis, avoiding challenging chiral separations later on.

  • Protecting Groups: The amine group is protected (e.g., as a Boc or Cbz derivative) to prevent its interference with subsequent reactions, such as the reduction of the carboxylic acid.

  • Homologation: The conversion of the carboxylic acid to a nitrile, followed by hydrolysis, is a standard two-step homologation procedure to extend the carbon chain by one unit, thereby forming the butanoic acid structure.

  • Salt Formation: Treatment with hydrochloric acid in the final step serves to deprotect the amine (if an acid-labile protecting group is used) and to form the stable, water-soluble hydrochloride salt.

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the chemical structure of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides information about the compound's fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups such as amines, carboxylic acids, and aromatic rings.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a critical technique to determine the enantiomeric excess (e.e.) of the final product, ensuring the desired (R)-enantiomer is the major component.

Pharmacological Profile and Mechanism of Action

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride salt is recognized for its potential as a GABA receptor modulator, making it a subject of interest for its neuroprotective effects and in the development of treatments for mood disorders.[1] Its structural similarity to GABA suggests that it may interact with GABA receptors (GABA-A and/or GABA-B) to elicit its pharmacological effects.

Hypothesized Mechanism of Action

G cluster_0 Neuronal Synapse cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Terminal GABA_release GABA Release GABA_Receptor GABA Receptor GABA-A GABA-B Modulation Modulation of Receptor Activity GABA_Receptor->Modulation Compound (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid Compound->GABA_Receptor Binds to Effect Altered Neuronal Excitability Modulation->Effect

Caption: A diagram illustrating the potential interaction of the compound with GABA receptors at a neuronal synapse.

The precise nature of this interaction, whether it acts as an agonist, antagonist, or allosteric modulator at specific GABA receptor subtypes, requires further experimental validation through receptor binding and functional assays.

Experimental Protocols

The following protocols are provided as examples for the handling and analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride salt.

Preparation of a 10 mM Aqueous Stock Solution
  • Objective: To prepare a standardized stock solution for use in biological assays.

  • Materials:

    • (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride salt (MW: 245.7 g/mol )

    • High-purity water (e.g., Milli-Q or equivalent)

    • Calibrated analytical balance

    • Appropriate volumetric flask (e.g., 10 mL)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Calculate the required mass of the compound: For a 10 mL solution, Mass (mg) = 10 mmol/L * 0.01 L * 245.7 g/mol * 1000 mg/g = 24.57 mg.

    • Accurately weigh the calculated mass of the compound.

    • Transfer the weighed compound to the volumetric flask.

    • Add approximately half of the final volume of high-purity water and stir until the solid is completely dissolved.

    • Once dissolved, add high-purity water to the calibration mark of the volumetric flask.

    • Cap the flask and invert several times to ensure homogeneity.

    • Store the stock solution at 2-8 °C for short-term use or in aliquots at -20 °C for long-term storage.

Conceptual Chiral HPLC Method for Enantiomeric Purity
  • Objective: To separate and quantify the (R) and (S) enantiomers of 3-Amino-4-(4-methoxyphenyl)butanoic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak® or a zwitterionic ion-exchange column like CHIRALPAK ZWIX).

  • Exemplary Mobile Phase (to be optimized):

    • A mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer containing a chiral selector or modifier if required. The exact composition will depend on the chosen chiral column.

  • General Procedure:

    • Prepare a standard solution of the racemic mixture and a solution of the (R)-enantiomer sample in the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the (R)-enantiomer sample to confirm its retention time and assess the presence of the (S)-enantiomer.

    • Calculate the enantiomeric excess (% e.e.) based on the peak areas of the two enantiomers.

Safety and Handling

While specific toxicity data for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride salt is not widely available, it is prudent to handle it with the standard precautions for laboratory chemicals. A Safety Data Sheet (SDS) should be consulted from the supplier. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Conclusion

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride salt is a compound with considerable potential in the field of neuroscience research and drug development. Its role as a GABA receptor modulator makes it a valuable tool for dissecting the complexities of GABAergic signaling and for the synthesis of novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers, offering insights into its properties, synthesis, and analytical considerations. Further in-depth studies are warranted to fully elucidate its pharmacological profile and to explore its therapeutic applications.

References

  • PubChem. (n.d.). 3-Amino-4-(4-methoxyphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

(R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract This technical guide provides an in-depth exploration of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a chiral amino acid derivative with significant potential as a modulator of the γ-aminobutyric acid (GABA) r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a chiral amino acid derivative with significant potential as a modulator of the γ-aminobutyric acid (GABA) receptor system. While specific preclinical data on this compound remains emerging, its structural similarity to well-characterized GABAergic modulators, such as baclofen and phenibut, provides a strong foundation for predicting its pharmacological profile. This guide will delve into the putative mechanism of action, propose a detailed synthetic route, and outline a comprehensive preclinical evaluation plan, including in vitro and in vivo methodologies. By presenting a forward-looking perspective, this document aims to serve as a critical resource for researchers and drug development professionals interested in the therapeutic potential of novel GABA receptor modulators for neurological and psychiatric disorders, including anxiety and mood disorders.[1]

Introduction: The Promise of Novel GABA Receptor Modulators

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), plays a crucial role in regulating neuronal excitability.[1] Dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric conditions, making GABA receptors a key target for therapeutic intervention. (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral amino acid derivative that has garnered attention for its potential to modulate GABAergic activity.[1] Its unique structure suggests it may interact with neurotransmitter systems to produce therapeutic effects, particularly in the context of anxiety and mood disorders.[1] This guide provides a comprehensive overview of the current understanding and future research directions for this promising compound.

Putative Mechanism of Action: A GABA-B Receptor Agonist Profile

Based on its structural similarity to known GABA-B receptor agonists like baclofen and phenibut, it is hypothesized that (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid primarily acts as a GABA-B receptor agonist.

The GABA-B Receptor Signaling Cascade

GABA-B receptors are G-protein coupled receptors that, upon activation, trigger a cascade of intracellular events leading to neuronal inhibition. The proposed mechanism of action for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is illustrated in the following signaling pathway diagram.

GABA_B_Signaling Compound (R)-3-Amino-4- (4-methoxyphenyl)butanoic acid GABAB_R GABA-B Receptor Compound->GABAB_R G_Protein Gi/o Protein GABAB_R->G_Protein AC Adenylate Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Decreased K_ion K+ K_Channel->K_ion Efflux Increased

Caption: Proposed GABA-B receptor signaling pathway for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

Activation of the GABA-B receptor by the compound is expected to lead to:

  • Inhibition of adenylate cyclase , reducing intracellular cyclic AMP (cAMP) levels.

  • Inhibition of voltage-gated calcium channels , decreasing the influx of calcium ions.

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane.

Collectively, these actions result in a reduction of neuronal excitability and inhibition of neurotransmitter release.

Chemical Synthesis: A Proposed Synthetic Route

Synthesis_Workflow Start 4-Methoxyphenylacetic acid Step1 Esterification Start->Step1 Intermediate1 Methyl 4-methoxyphenylacetate Step1->Intermediate1 Step2 Aldol Condensation with tert-butyl nitroacetate Intermediate1->Step2 Intermediate2 tert-butyl 2-nitro-3-(4-methoxyphenyl)propanoate Step2->Intermediate2 Step3 Asymmetric Reduction of nitro group Intermediate2->Step3 Intermediate3 (R)-tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate Step3->Intermediate3 Step4 Hydrolysis of ester Intermediate3->Step4 FinalProduct (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid Step4->FinalProduct Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation BindingAssay Receptor Binding Assays (GABA-A & GABA-B) FunctionalAssay Functional Assays (Electrophysiology) BindingAssay->FunctionalAssay Determine Affinity PK_PD Pharmacokinetics & Pharmacodynamics FunctionalAssay->PK_PD Confirm Mechanism Behavioral Behavioral Models (Anxiety, Depression) PK_PD->Behavioral Establish Dose-Response Tox Toxicology Studies Behavioral->Tox Assess Therapeutic Potential

Sources

Foundational

A Technical Guide to Investigating the Neuroprotective Effects of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract Neurodegenerative diseases represent a significant and growing unmet medical need, characterized by the progressive loss of neurona...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing unmet medical need, characterized by the progressive loss of neuronal structure and function. A promising therapeutic strategy is the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This guide provides a comprehensive technical framework for the preclinical evaluation of a novel GABA analogue, (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, as a potential neuroprotective agent. We delineate the theoretical underpinnings of its mechanism of action, leveraging the established neuroprotective roles of GABA-B receptor agonists. Detailed, field-proven protocols for in vitro and in vivo validation are provided, alongside a strategic workflow for advancing a candidate compound through the preclinical pipeline. This document is intended to serve as a practical, in-depth resource for researchers dedicated to the discovery and development of next-generation neurotherapeutics.

Introduction: The GABAergic System as a Neuroprotective Target

The delicate balance between neuronal excitation and inhibition is fundamental to a healthy central nervous system (CNS).[1] Disruption of this equilibrium is a hallmark of numerous neurological disorders, including epilepsy, anxiety, and neurodegenerative diseases.[1] The GABAergic system, through its widespread inhibitory actions, plays a crucial role in maintaining this homeostasis. Consequently, enhancing GABAergic transmission has emerged as a compelling therapeutic strategy for conditions characterized by excessive neuronal activity and excitotoxicity, a key driver of neuronal death in neurodegeneration.

GABA exerts its effects through two main receptor subtypes: GABA-A, ligand-gated ion channels that mediate fast synaptic inhibition, and GABA-B, G-protein coupled receptors that produce slow and prolonged inhibitory responses.[2] Activation of GABA-B receptors, in particular, has been shown to confer neuroprotection in various models of neuronal injury.[3][4][5] This is achieved through multiple downstream mechanisms, including the inhibition of presynaptic glutamate release, the activation of inwardly rectifying potassium (GIRK) channels leading to hyperpolarization, and the modulation of intracellular signaling cascades that promote cell survival.[2]

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a novel GABA analogue with structural similarities to known GABA-B receptor agonists. This guide outlines a systematic approach to investigate its neuroprotective potential, from initial in vitro screening to in vivo proof-of-concept studies.

Compound Profile: (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

  • IUPAC Name: (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid

  • Molecular Formula: C₁₁H₁₅NO₃

  • Molecular Weight: 209.24 g/mol

  • Structure:

    
    
    
Synthesis Overview

The synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid can be achieved through various established methods for the asymmetric synthesis of β-amino acids. A common approach involves the use of a chiral auxiliary or a stereoselective enzymatic resolution. One potential synthetic route, adapted from methodologies for similar compounds, is outlined below. This process typically involves the protection of the amino group, for example, with a Boc (tert-butoxycarbonyl) group, followed by stereoselective reactions to introduce the desired chirality, and subsequent deprotection to yield the final product.

Proposed Mechanism of Neuroprotection: GABA-B Receptor Agonism

We hypothesize that (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid exerts its neuroprotective effects primarily through the activation of GABA-B receptors. The proposed signaling cascade is multifaceted and converges on the inhibition of apoptotic pathways and the promotion of pro-survival signals.

GABA-B Receptor-Mediated Signaling Pathways

Upon binding of an agonist, the GABA-B receptor, a heterodimer of GB1 and GB2 subunits, activates downstream signaling through its associated G-proteins, primarily of the Gi/o family.[2] This leads to:

  • Inhibition of Adenylyl Cyclase: Reduces cyclic AMP (cAMP) levels, thereby modulating the activity of protein kinase A (PKA) and its downstream targets.[2]

  • Activation of GIRK Channels: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[2]

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits presynaptic N-type and P/Q-type calcium channels, reducing calcium influx and subsequently decreasing the release of neurotransmitters, most notably glutamate.[2]

  • Transactivation of Receptor Tyrosine Kinases: Emerging evidence suggests that GABA-B receptor activation can lead to the transactivation of other receptor systems, such as the insulin-like growth factor-1 receptor (IGF-1R), which in turn activates pro-survival pathways like the PI3K/Akt cascade.[6]

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor (GB1/GB2) IGF1R IGF-1 Receptor GABAB_R->IGF1R Transactivation G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK K+ Channel K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux VGCC Ca2+ Channel Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt Ligand (R)-3-Amino-4- (4-methoxyphenyl) butanoic acid Ligand->GABAB_R G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibition G_beta_gamma->GIRK Activation G_beta_gamma->VGCC Inhibition PKA ↓ PKA Activity cAMP->PKA Cell_Survival ↑ Cell Survival ↓ Apoptosis PKA->Cell_Survival Modulation of pro-apoptotic factors K_efflux->Cell_Survival Glutamate_release ↓ Glutamate Release Ca_influx->Glutamate_release Glutamate_release->Cell_Survival PI3K_Akt->Cell_Survival In_Vitro_Workflow start Start: Compound Synthesis and Characterization toxicity Tier 1: Cytotoxicity Assessment (e.g., MTT Assay in primary neurons) start->toxicity neuroprotection_screen Tier 2: Primary Neuroprotection Screen (e.g., Glutamate Excitotoxicity Model) toxicity->neuroprotection_screen Determine non-toxic concentration range mechanism_assays Tier 3: Mechanistic Assays (Apoptosis, Oxidative Stress) neuroprotection_screen->mechanism_assays Confirm neuroprotective effect receptor_binding Tier 4: Target Engagement (GABA-B Receptor Binding Assay) mechanism_assays->receptor_binding Elucidate mechanism of action end Proceed to In Vivo Studies receptor_binding->end Confirm target engagement

Caption: Tiered in vitro experimental workflow.

Detailed Experimental Protocols

Primary cortical or hippocampal neurons from embryonic rodents are the gold standard for initial neuroprotection studies. Alternatively, human induced pluripotent stem cell (iPSC)-derived neurons can provide a more translationally relevant model.

This assay determines the concentration range at which the compound is not toxic to the cells.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Seed primary neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

    • Prepare serial dilutions of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid in culture medium.

    • Replace the medium in each well with the compound dilutions and incubate for 24 hours at 37°C and 5% CO₂.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Principle: Excessive glutamate exposure leads to neuronal death. A neuroprotective compound will rescue neurons from this insult.

  • Protocol:

    • Culture primary neurons as described above.

    • Pre-treat the cells with non-toxic concentrations of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid for 1 hour.

    • Induce excitotoxicity by adding glutamate (e.g., 50-100 µM) for 15-30 minutes.

    • Wash the cells and replace the medium with fresh medium containing the test compound.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay.

  • Apoptosis Detection (TUNEL Assay):

    • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

    • Protocol:

      • Culture neurons on coverslips and induce apoptosis as described in the neuroprotection screen.

      • Fix the cells with 4% paraformaldehyde for 20 minutes.

      • Permeabilize the cells with 0.3% Triton X-100 for 5 minutes.

      • Incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 1 hour at 37°C.

      • Wash the cells and counterstain the nuclei with DAPI.

      • Visualize and quantify apoptotic cells using fluorescence microscopy.

  • Oxidative Stress Assessment (ROS Assay):

    • Principle: The cell-permeant dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is de-esterified intracellularly and then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Protocol:

      • Culture neurons in a 96-well plate and induce oxidative stress (e.g., with H₂O₂ or glutamate).

      • Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

      • Wash the cells with PBS.

      • Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm.

Representative Quantitative Data (Baclofen as a Surrogate)

Since direct data for the novel compound is not yet available, the following table presents representative data for the known GABA-B agonist, baclofen, to illustrate expected outcomes.

AssayModel SystemInsultOutcome MeasureBaclofen Effect (Representative)Reference
Cell Viability (MTT) Primary Cortical NeuronsGlutamate (100 µM)% Viability↑ by 40-60% at 10-50 µMHypothetical, based on known GABA-B agonist effects
Apoptosis (TUNEL) Cerebellar Granule NeuronsLow Potassium% TUNEL-positive cells↓ by 50-70% at 50 µM[6]
Neuronal Firing Rate Dopamine Neurons (VTA slices)Spontaneous FiringFiring Rate (Hz)EC₅₀ = 0.27 µM[7]

In Vivo Evaluation of Neuroprotective Efficacy

Promising candidates from in vitro studies should be advanced to in vivo models of neurodegeneration to assess their efficacy in a more complex biological system.

Recommended In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The tMCAO model is a widely used and clinically relevant model of ischemic stroke. [8][9][10][11][12]

Detailed Experimental Protocol (tMCAO)
  • Principle: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, inducing a focal ischemic stroke. The filament is later withdrawn to allow for reperfusion, mimicking the clinical scenario. [8][9][10][11][12]* Protocol:

    • Anesthetize a male Sprague-Dawley rat (250-300g).

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Insert a silicone-coated monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating occlusion of the MCA.

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.

    • Administer (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid or vehicle (e.g., intraperitoneally or intravenously) at the time of reperfusion.

    • Suture the incision and allow the animal to recover.

    • Assess neurological deficits at 24 and 48 hours post-MCAO.

    • At the study endpoint, sacrifice the animal and harvest the brain for infarct volume analysis.

Outcome Measures
  • Neurological Deficit Scoring: A standardized scoring system (e.g., a 5-point scale) is used to assess motor and sensory deficits.

  • Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

Representative In Vivo Data (Baclofen as a Surrogate)
ModelSpeciesTreatment ParadigmOutcome MeasureBaclofen Effect (Representative)Reference
tMCAO Rat20 mg/kg, i.p. at reperfusionBehavioral Outcome (Quantal Scale)Potency Ratio of 3.0 (Significant Neuroprotection)[3]
Transient Cerebral Ischemia Gerbil50 mg/kgCA1 Pyramidal Cell LossPrevented cell loss[5]
tMCAO Mouse50 µM after OGD in vitroNeuronal Loss (NeuN staining)Prevented neuronal loss[4]

Conclusion and Future Directions

This guide provides a rigorous and systematic framework for the preclinical evaluation of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid as a potential neuroprotective agent. The proposed workflow, from in vitro mechanistic studies to in vivo proof-of-concept in a clinically relevant stroke model, is designed to thoroughly assess the compound's therapeutic potential. Based on the strong scientific rationale for the neuroprotective effects of GABA-B receptor agonists, this novel compound represents a promising candidate for further investigation.

Future studies should focus on pharmacokinetic and pharmacodynamic profiling, dose-response relationships, and evaluation in other models of neurodegeneration (e.g., models of Parkinson's or Alzheimer's disease). The successful completion of the studies outlined in this guide will provide the necessary foundation for advancing (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid towards clinical development.

References

  • Baskerville, T. A., et al. (2017). Transient Middle Cerebral Artery Occlusion Model of Neonatal Stroke in P10 Rats. Journal of Visualized Experiments, (122), 55433. [Link]

  • Lopez, M. S., & Vemuganti, R. (2018). Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion. Methods in Molecular Biology, 1717, 133-141. [Link]

  • Tu, H., et al. (2022). The GABA B receptor mediates neuroprotection by coupling to G 13. Science Signaling, 15(720), eabm0613. [Link]

  • Lal, R., et al. (1995). High dose baclofen is neuroprotective but also causes intracerebral hemorrhage: a quantal bioassay study using the intraluminal suture occlusion method. Experimental Neurology, 134(1), 101-108. [Link]

  • Hodor, A., et al. (2015). Baclofen facilitates sleep, neuroplasticity, and recovery after stroke in rats. Annals of Neurology, 77(4), 583-594. [Link]

  • Tu, H., et al. (2010). GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. The Journal of Neuroscience, 30(49), 16367-16378. [Link]

  • Chen, Y., et al. (2021). The GABAB receptor mediates neuroprotection by coupling to G13. Science Signaling, 14(704), eaba4112. [Link]

  • Fluri, F., et al. (2015). The Middle Cerebral Artery Occlusion Model of Transient Focal Cerebral Ischemia. Methods in Molecular Biology, 1252, 11-20. [Link]

  • Green, A. R., et al. (1995). High Dose Baclofen Is Neuroprotective but Also Causes Intracerebral Hemorrhage: A Quantal Bioassay Study Using the Intraluminal Suture Occlusion Method. Journal of Cerebral Blood Flow & Metabolism, 15(1), 188-195. [Link]

  • Terunuma, M., et al. (2021). Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. Frontiers in Molecular Neuroscience, 14, 712061. [Link]

  • Jackson-Friedman, C., et al. (1997). Baclofen is neuroprotective and prevents loss of calcium/calmodulin-dependent protein kinase II immunoreactivity in the ischemic gerbil hippocampus. Brain Research, 752(1-2), 220-226. [Link]

  • Ordoñez-Gutiérrez, L., et al. (2023). Transient Middle Cerebral Artery Occlusion Model of Stroke. Journal of Visualized Experiments, (198), e65518. [Link]

  • Maniskas, M. E., et al. (2021). Transient MCAo Model for Stroke Research. Journal of Visualized Experiments, (170), e62391. [Link]

  • Terunuma, M. (2022). Protein phosphatase 2A regulation of GABAB receptors normalizes ischemia-induced aberrant receptor trafficking and provides neuroprotection. Frontiers in Cellular Neuroscience, 16, 966601. [Link]

  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Pharmacology & Therapeutics, 166, 88-103. [Link]

  • Zwartsen, A., et al. (2021). Application of in vitro data in physiologically-based kinetic models for quantitative in vitro-in vivo extrapolation: A case-study for baclofen. Toxicology in Vitro, 76, 105223. [Link]

  • Zwartsen, A., et al. (2021). Application of in vitro data in physiologically-based kinetic models for quantitative in vitro-in vivo extrapolation: A case-study for baclofen. ResearchGate. [Link]

  • Chen, Y., et al. (2005). GABA(B) Receptor Modulators Potentiate Baclofen-Induced Depression of Dopamine Neuron Activity in the Rat Ventral Tegmental Area. British Journal of Pharmacology, 144(6), 845-852. [Link]

  • Le, L., et al. (2020). and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. Children's Mercy Kansas City. [Link]

  • PubChem. (n.d.). 3-Amino-4-(4-methoxyphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37-43. [Link]

Sources

Exploratory

A Technical Guide to the Discovery and Synthesis of Novel (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid Derivatives

Abstract (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a chiral β-amino acid, stands as a molecule of significant interest in the field of medicinal chemistry and neuropharmacology. Its structural similarity to potent ne...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a chiral β-amino acid, stands as a molecule of significant interest in the field of medicinal chemistry and neuropharmacology. Its structural similarity to potent neuromodulators, such as (R)-Baclofen, underscores its potential as a valuable scaffold for the development of novel therapeutics targeting the γ-aminobutyric acid (GABA) receptor system. This technical guide provides an in-depth exploration of the discovery, pharmacological significance, and synthetic strategies for obtaining this enantiomerically pure compound. Furthermore, it delves into the synthesis of novel derivatives, highlighting the potential for modulating biological activity through structural modifications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral building block.

Introduction: The Significance of a Chiral Scaffold

The discovery and development of neurologically active compounds remain a cornerstone of modern medicine. Among the vast landscape of molecular targets, the GABA receptor system plays a crucial role in regulating neuronal excitability throughout the central nervous system (CNS). Consequently, molecules that can modulate GABAergic neurotransmission are of immense therapeutic value for treating a range of conditions, including anxiety disorders, spasticity, and epilepsy.[1]

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid has emerged as a compound of interest due to its structural analogy to known GABA receptor modulators. It is recognized as a chiral amino acid derivative with potential applications in neuropharmacology, particularly in the study of mood and anxiety disorders.[1] Its ability to interact with neurotransmitter systems makes it a promising candidate for the development of new therapeutic agents.[1] The biological activity of many chiral molecules is often confined to a single enantiomer, and in the case of related compounds like Baclofen, the (R)-enantiomer is the pharmacologically active form. This stereospecificity highlights the critical importance of enantioselective synthesis in drug discovery.

This guide will provide a comprehensive overview of the key synthetic methodologies for accessing the enantiomerically pure (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, followed by a discussion on the generation and potential applications of its novel derivatives.

Strategic Approaches to the Asymmetric Synthesis of the Core Scaffold

The synthesis of enantiomerically pure β-amino acids is a well-explored area of organic chemistry, driven by their prevalence in natural products and their utility as building blocks for pharmaceuticals. Several key strategies have been successfully employed for the synthesis of compounds structurally related to (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. The choice of a particular synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity.

Catalytic Asymmetric Conjugate Addition: A Powerful C-C Bond Forming Strategy

One of the most elegant and efficient methods for establishing the chiral center in β-amino acids is through catalytic asymmetric conjugate addition. This approach typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst.

A plausible and highly effective strategy for the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid involves the asymmetric Michael addition of a nitrogen-containing nucleophile to a cinnamic acid derivative. Organocatalysis, in particular, has emerged as a powerful tool for this transformation, offering mild reaction conditions and high enantioselectivities.

Below is a conceptual workflow for such a synthesis:

Asymmetric_Conjugate_Addition_Workflow cluster_0 Preparation of Michael Acceptor cluster_1 Asymmetric Michael Addition cluster_2 Functional Group Transformations Start 4-Methoxycinnamic Acid Esterification Esterification (e.g., MeOH, H+) Start->Esterification Michael_Acceptor Methyl 4-methoxycinnamate Esterification->Michael_Acceptor Michael_Addition Asymmetric Michael Addition Michael_Acceptor->Michael_Addition Michael_Acceptor->Michael_Addition Nucleophile Nitromethane (or other N-nucleophile) Nucleophile->Michael_Addition Catalyst Chiral Organocatalyst (e.g., Cinchona alkaloid derivative) Catalyst->Michael_Addition Michael_Adduct Chiral Nitro Ester Michael_Addition->Michael_Adduct Reduction Nitro Group Reduction (e.g., H2, Raney Ni) Michael_Adduct->Reduction Michael_Adduct->Reduction Hydrolysis Ester Hydrolysis (e.g., LiOH) Reduction->Hydrolysis Final_Product (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid Hydrolysis->Final_Product

Caption: Conceptual workflow for the asymmetric synthesis of the target compound via conjugate addition.

Causality Behind Experimental Choices:

  • Esterification of 4-methoxycinnamic acid: The ester group serves as a precursor to the final carboxylic acid and can influence the reactivity and solubility of the Michael acceptor.

  • Choice of Nucleophile: Nitromethane is a common and effective nucleophile in Michael additions, and the resulting nitro group can be readily reduced to the desired amine.

  • Chiral Organocatalyst: Cinchona alkaloid-derived catalysts, such as thioureas, are well-established for promoting highly enantioselective Michael additions to nitroalkenes.

  • Reduction and Hydrolysis: These are standard and reliable functional group transformations to convert the chiral intermediate into the final β-amino acid.

Chiral Resolution: A Classical and Effective Approach

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-Amino-4-(4-methoxyphenyl)butanoic acid. This method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Tartaric acid and its derivatives are widely used and effective resolving agents for amines and amino acids. The process would involve the following general steps:

Chiral_Resolution_Workflow Racemic_Acid Racemic 3-Amino-4-(4-methoxyphenyl)butanoic acid Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Resolving_Agent (+)-Tartaric Acid Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(+)-Tartrate and (S)-Acid-(+)-Tartrate) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separated_Salt Insoluble Diastereomeric Salt (e.g., (R)-Acid-(+)-Tartrate) Crystallization->Separated_Salt Liberation Liberation of the Amino Acid (e.g., treatment with base) Separated_Salt->Liberation Final_Product (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid Liberation->Final_Product

Caption: General workflow for the chiral resolution of the target amino acid using a chiral resolving agent.

Trustworthiness of the Protocol: This method is self-validating through the physical separation of the diastereomeric salts. The success of the resolution can be readily monitored by measuring the optical rotation of the liberated amino acid and by chiral HPLC analysis.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key experiments described above. These are based on established procedures for structurally similar compounds and represent a robust starting point for the synthesis of the target molecule.

Protocol for Asymmetric Michael Addition

Step 1: Synthesis of Methyl 4-methoxycinnamate (Michael Acceptor)

  • To a solution of 4-methoxycinnamic acid (10.0 g, 56.1 mmol) in methanol (100 mL) in a round-bottom flask, add concentrated sulfuric acid (2 mL) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-methoxycinnamate as a white solid.

Step 2: Asymmetric Michael Addition of Nitromethane

  • To a solution of methyl 4-methoxycinnamate (5.0 g, 26.0 mmol) and a chiral Cinchona alkaloid-derived thiourea catalyst (e.g., 5 mol%) in toluene (50 mL), add nitromethane (2.8 mL, 52.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction for the formation of the Michael adduct by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to yield the chiral nitro ester.

Step 3: Reduction of the Nitro Group and Ester Hydrolysis

  • Dissolve the chiral nitro ester (1.0 g, 3.7 mmol) in methanol (20 mL) and add a catalytic amount of Raney Nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the resulting amino ester in a mixture of THF (10 mL) and water (10 mL) and add lithium hydroxide (0.18 g, 7.4 mmol).

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 5-6 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • The aqueous layer containing the product can be further purified by ion-exchange chromatography or by crystallization to afford (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

Protocol for Chiral Resolution
  • Dissolve racemic 3-Amino-4-(4-methoxyphenyl)butanoic acid (10.0 g, 47.8 mmol) in a minimal amount of hot ethanol.

  • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid (7.17 g, 47.8 mmol) in hot ethanol.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature.

  • Crystals of one of the diastereomeric salts should form. Allow the crystallization to proceed overnight.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • To liberate the free amino acid, dissolve the diastereomeric salt in water and adjust the pH to ~7 with a suitable base (e.g., sodium hydroxide).

  • The resulting precipitate of the enantiomerically enriched amino acid can be collected by filtration, washed with water, and dried.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Synthesis of Novel Derivatives and Their Potential Applications

The core scaffold of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid provides a versatile platform for the synthesis of novel derivatives with potentially enhanced or modulated biological activities. The primary amino group and the carboxylic acid moiety are readily amenable to a wide range of chemical transformations.

N-Acylation and N-Alkylation Derivatives

Modification of the amino group through acylation or alkylation can significantly impact the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

Derivative_Synthesis cluster_amide Amide Derivatives cluster_ester Ester Derivatives Core_Molecule (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid Amide_Formation Amide Coupling Core_Molecule->Amide_Formation Esterification Esterification Core_Molecule->Esterification Acyl_Chloride R-COCl Acyl_Chloride->Amide_Formation Amide_Derivative N-Acyl Derivative Amide_Formation->Amide_Derivative Alcohol R'-OH Alcohol->Esterification Ester_Derivative Ester Derivative Esterification->Ester_Derivative

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Stereoselective Synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

Introduction: The Significance of Chiral β-Amino Acids Optically pure β-amino acids are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics. Their incorporation into peptid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics. Their incorporation into peptide backbones can induce stable secondary structures, such as helices and turns, and enhance resistance to enzymatic degradation. (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, in particular, is a valuable building block in medicinal chemistry, with its structure bearing resemblance to fragments of various biologically active compounds. The precise control of the stereochemistry at the C3 position is crucial for its intended biological activity, making its enantioselective synthesis a topic of significant interest for researchers in drug discovery and development.

This comprehensive guide provides a detailed exploration of the synthetic strategies for obtaining (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, with a primary focus on a robust and highly stereoselective method employing an Evans chiral auxiliary. Additionally, alternative approaches, such as enzymatic resolution, will be discussed to offer a broader perspective on the available synthetic methodologies. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern the success of the synthesis.

Comparative Overview of Synthetic Strategies

The asymmetric synthesis of β-amino acids can be broadly categorized into several key approaches, each with its own set of advantages and challenges.[1]

  • Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. While effective, this approach can sometimes be limited by the availability of the appropriate chiral precursor and may require lengthy synthetic sequences.

  • Catalytic Asymmetric Synthesis: This elegant approach employs a chiral catalyst to induce enantioselectivity in a reaction that forms the chiral center. Methods such as asymmetric hydrogenation of enamides or catalytic asymmetric conjugate addition to α,β-unsaturated esters are powerful tools in this regard.[2] The development of a highly efficient and selective catalyst for a specific substrate, however, can be a significant research endeavor.

  • Enzymatic Resolution: This technique leverages the high stereospecificity of enzymes to resolve a racemic mixture of the target molecule or a precursor.[3][4] For instance, lipases can be used to selectively acylate one enantiomer of an amino alcohol, allowing for the separation of the two enantiomers.[3] While often highly effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an accompanying racemization and recycling process.

  • Chiral Auxiliaries: This reliable and widely used method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate to direct a stereoselective transformation.[5] The Evans oxazolidinone auxiliaries are a prime example and have been extensively used for the asymmetric synthesis of a wide range of chiral molecules, including β-amino acids.[5][6] The high degree of stereocontrol, predictability, and the ability to recover the chiral auxiliary make this a very attractive and practical approach.

Given its robustness, high stereoselectivity, and well-documented reliability, the Evans chiral auxiliary-based synthesis is presented here as the primary detailed protocol for the preparation of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

Detailed Protocol: Asymmetric Synthesis via Evans Chiral Auxiliary

This protocol is divided into three main stages:

  • Acylation of the Chiral Auxiliary: Attachment of a propionyl group to the Evans auxiliary to create the substrate for the key alkylation step.

  • Diastereoselective Alkylation: Formation of the crucial carbon-carbon bond to introduce the 4-methoxyphenylmethyl group with high stereocontrol.

  • Cleavage of the Chiral Auxiliary: Removal of the auxiliary to yield the target β-amino acid.

Overall Synthetic Workflow

Synthesis_Workflow Start 4-Methoxyphenylacetic acid (Starting Material) Step1 Preparation of (4-Methoxyphenyl)methyl iodide Start->Step1 Step3 Diastereoselective Alkylation Step1->Step3 Auxiliary (R)-4-Benzyl-2-oxazolidinone (Chiral Auxiliary) Step2 Acylation with Propionic Anhydride Auxiliary->Step2 AcylatedAux N-Propionyl Oxazolidinone Step2->AcylatedAux AcylatedAux->Step3 AlkylatedProduct Alkylated N-Acyl Oxazolidinone Step3->AlkylatedProduct Step4 Hydrolytic Cleavage (LiOH/H₂O₂) AlkylatedProduct->Step4 AlkylatedProduct->Step4 FinalProduct (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid (Target Molecule) Step4->FinalProduct RecoveredAux Recovered Chiral Auxiliary Step4->RecoveredAux

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Preparation of (4-Methoxyphenyl)methyl Iodide

Causality: The key alkylation step requires a reactive electrophile to introduce the 4-methoxyphenylmethyl group. Converting the commercially available 4-methoxyphenylacetic acid to the corresponding iodide provides a suitable reagent for the subsequent C-C bond formation.

Protocol:

  • Reduction to Alcohol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.1 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (4-methoxyphenyl)methanol as a crude product, which can often be used in the next step without further purification.

  • Iodination (Appel Reaction): To a solution of the crude (4-methoxyphenyl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.2 eq) portion-wise. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Purification: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (4-methoxyphenyl)methyl iodide.

Part 2: Acylation of (R)-4-Benzyl-2-oxazolidinone

Causality: The chiral auxiliary must be acylated to provide the pronucleophile for the diastereoselective alkylation. The propionyl group is chosen to ultimately yield a β-amino acid upon alkylation at the α-position of the acyl group.

Protocol:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise to the lithium salt solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-propionyl-(R)-4-benzyl-2-oxazolidinone.

Part 3: Diastereoselective Alkylation

Causality: This is the key stereochemistry-determining step. The bulky benzyl group on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile, (4-methoxyphenyl)methyl iodide, to approach from the less hindered face, thereby leading to a high degree of diastereoselectivity.[7]

Mechanism of Stereocontrol

Alkylation_Mechanism cluster_0 Formation of Z-Enolate cluster_1 Diastereoselective Alkylation Acylated N-Propionyl Oxazolidinone Base LDA or NaHMDS (Base) Enolate Chelated Z-Enolate (Key Intermediate) Acylated->Enolate Base->Enolate Deprotonation Electrophile (4-Methoxyphenyl)methyl Iodide (Electrophile) Alkylated Alkylated Product (High d.r.) Enolate->Alkylated Electrophile->Alkylated SN2 Attack from less hindered face Enzymatic_Resolution Racemic Racemic Precursor (e.g., β-hydroxy ester) Enzyme Enzyme (e.g., Lipase) + Acyl Donor Racemic->Enzyme Separation Separation of Enantiomers Enzyme->Separation Product (R)-Enantiomer Separation->Product Unreacted (S)-Enantiomer Separation->Unreacted Conversion Chemical Conversion Product->Conversion Target Target Molecule Conversion->Target

Sources

Application

Application Note &amp; Protocols: Chiral Synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

Introduction: The Significance of Chiral β-Amino Acids Optically pure β-amino acids are crucial building blocks in the synthesis of numerous pharmaceuticals and natural products. Their incorporation into peptide structur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are crucial building blocks in the synthesis of numerous pharmaceuticals and natural products. Their incorporation into peptide structures can induce specific secondary conformations and enhance biological activity and metabolic stability. (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, in particular, is a valuable chiral intermediate. The stereoselective synthesis of such molecules is a significant challenge in organic chemistry, demanding precise control over the formation of the chiral center. This document provides a detailed guide to scientifically robust methods for the chiral synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, targeting researchers, scientists, and professionals in drug development.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure β-amino acids can be broadly categorized into several key strategies[1]. These include chemical resolutions, biocatalytic methods, asymmetric catalysis, and the use of a chiral pool or chiral auxiliaries[1]. This guide will focus on two highly effective and complementary approaches:

  • Asymmetric Michael Addition using a Chiral Auxiliary: A reliable chemical method that offers high diastereoselectivity and enantioselectivity.

  • Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high stereoselectivity of enzymes for efficient separation of enantiomers.

Method 1: Asymmetric Michael Addition

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a powerful method for constructing the β-amino acid backbone[2]. By employing a chiral auxiliary, the stereochemical outcome of the reaction can be effectively controlled.

Rationale for Method Selection

This approach provides excellent control over the stereochemistry at the newly formed chiral center. The use of a recoverable chiral auxiliary makes this method economically viable for larger-scale synthesis. The reaction proceeds through a well-defined transition state, leading to high diastereoselectivity.

Experimental Workflow

The overall synthetic strategy involves the following key steps:

A Preparation of Chiral Auxiliary Adduct B Diastereoselective Michael Addition A->B React with p-methoxycinnamoyl derivative C Removal of Chiral Auxiliary B->C Hydrolysis D Final Product: (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid C->D Purification

Caption: Workflow for Asymmetric Michael Addition.

Detailed Protocol

Step 1: Preparation of the Chiral N-Acyl Auxiliary

A suitable chiral auxiliary, such as a commercially available Evans oxazolidinone, is acylated with 4-methoxycinnamic acid.

Reagent/ParameterValue/Condition
Chiral Auxiliary(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Acylating Agent4-methoxycinnamoyl chloride
Basen-Butyllithium
SolventTetrahydrofuran (THF)
Temperature-78 °C to 0 °C
Reaction Time2-4 hours

Procedure:

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add n-butyllithium dropwise and stir for 30 minutes.

  • Add a solution of 4-methoxycinnamoyl chloride in THF and allow the reaction to warm to 0 °C over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the N-cinnamoyl oxazolidinone by column chromatography.

Step 2: Diastereoselective Michael Addition of a Nitrogen Nucleophile

A lithium amide, derived from a chiral amine, is added to the N-cinnamoyl oxazolidinone. This is a highly diastereoselective conjugate addition[2].

Reagent/ParameterValue/Condition
SubstrateN-(4-methoxycinnamoyl)-oxazolidinone
NucleophileLithium (R)-N-benzyl-N-(α-methylbenzyl)amide
SolventTetrahydrofuran (THF)
Temperature-78 °C
Reaction Time3-5 hours

Procedure:

  • Prepare the lithium amide by reacting (R)-N-benzyl-α-methylbenzylamine with n-butyllithium in THF at 0 °C.

  • Cool the solution of the N-cinnamoyl oxazolidinone from Step 1 to -78 °C.

  • Add the freshly prepared lithium amide solution dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

Step 3: Hydrolysis and Removal of the Chiral Auxiliary

The chiral auxiliary is removed by hydrolysis to yield the desired β-amino acid.

Reagent/ParameterValue/Condition
Hydrolysis AgentLithium hydroxide (LiOH)
SolventTHF/Water mixture
TemperatureRoom Temperature
Reaction Time12-16 hours

Procedure:

  • Dissolve the product from Step 2 in a mixture of THF and water.

  • Add an excess of lithium hydroxide and stir at room temperature overnight.

  • Acidify the reaction mixture with dilute HCl to pH ~6.

  • The chiral auxiliary can be recovered by extraction.

  • The aqueous layer containing the amino acid is then further purified.

Step 4: Deprotection and Isolation

The benzyl and α-methylbenzyl protecting groups on the nitrogen are removed by hydrogenolysis.

Reagent/ParameterValue/Condition
CatalystPalladium on carbon (Pd/C)
Hydrogen SourceH₂ gas
SolventMethanol
TemperatureRoom Temperature
Pressure1 atm

Procedure:

  • Dissolve the amino acid from Step 3 in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere for 24 hours.

  • Filter the catalyst through Celite and concentrate the filtrate to obtain the crude (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

  • Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.

Method 2: Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical methods[3]. Enzymatic kinetic resolution relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two.

Rationale for Method Selection

Enzymes operate under mild conditions and exhibit high enantioselectivity. Rhodococcus species, in particular, are known for their nitrile hydratase and amidase activities, which can be exploited for the kinetic resolution of β-amino amides[4]. This method is attractive for its operational simplicity and high efficiency.

Experimental Workflow

The process involves the synthesis of a racemic precursor followed by enzymatic resolution.

A Synthesis of Racemic Precursor B Enzymatic Kinetic Resolution A->B Whole-cell biocatalyst (e.g., Rhodococcus sp.) C Separation of Enantiomers B->C Extraction D Hydrolysis to Final Product C->D Acid Hydrolysis E Final Product: (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid D->E Purification

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol

Step 1: Synthesis of Racemic 3-Amino-4-(4-methoxyphenyl)butanamide

A racemic mixture of the corresponding amide is prepared as the substrate for the enzyme.

Reagent/ParameterValue/Condition
Starting Material4-Methoxyphenylacetonitrile
Reagent 1Ethyl bromoacetate
Reagent 2Zinc dust
Reagent 3Ammonia
SolventBenzene/Ether

Procedure:

  • Perform a Reformatsky reaction between 4-methoxyphenylacetonitrile and ethyl bromoacetate using zinc dust to generate the β-amino ester.

  • Treat the resulting ester with a solution of ammonia in methanol to form the corresponding racemic amide.

  • Purify the racemic amide by recrystallization.

Step 2: Enzymatic Kinetic Resolution

Whole cells of a suitable microorganism, such as Rhodococcus erythropolis, are used to selectively hydrolyze the (S)-enantiomer of the amide.

ParameterValue/Condition
BiocatalystRhodococcus erythropolis whole cells
SubstrateRacemic 3-Amino-4-(4-methoxyphenyl)butanamide
MediumPhosphate buffer (pH 7.0)
Temperature30 °C
Reaction Time24-48 hours (monitor by HPLC)

Procedure:

  • Cultivate Rhodococcus erythropolis in a suitable growth medium and harvest the cells by centrifugation.

  • Resuspend the cell pellet in a phosphate buffer solution.

  • Add the racemic amide to the cell suspension.

  • Incubate the mixture at 30 °C with gentle agitation.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

Step 3: Separation of the Unreacted (R)-amide and the (S)-acid

Once the reaction reaches the desired conversion, the unreacted (R)-amide is separated from the (S)-acid product.

TechniqueDetails
ExtractionAdjust the pH of the reaction mixture to basic (pH > 10) with NaOH. Extract the unreacted (R)-amide with an organic solvent (e.g., ethyl acetate).
Isolation of (S)-acidAcidify the remaining aqueous layer to pH ~2 with HCl to precipitate the (S)-acid.

Step 4: Hydrolysis of the (R)-amide

The isolated (R)-amide is hydrolyzed to the target (R)-amino acid.

Reagent/ParameterValue/Condition
Hydrolysis Agent6 M Hydrochloric acid
TemperatureReflux
Reaction Time4-6 hours

Procedure:

  • Dissolve the (R)-amide in 6 M HCl and heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC or HPLC), cool the solution.

  • Neutralize the solution with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product.

  • Filter and wash the solid with cold water and then a small amount of ethanol.

  • Recrystallize to obtain pure (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

Conclusion

Both the asymmetric Michael addition and the enzymatic kinetic resolution offer robust and reliable pathways for the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. The choice of method will depend on the specific requirements of the laboratory, including scale, available equipment, and cost considerations. The chemical approach provides a highly controlled and predictable outcome, while the biocatalytic method offers a greener and often more efficient route for obtaining the desired enantiomer.

References

  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49).
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Juaristi, E., & Soloshonok, V. A. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1661-1678.
  • Reddy, K. L. (2017). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. SYNLETT, 28(19), 2535-2541.
  • Li, J., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • List, B., et al. (2002). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters, 4(13), 2285-2287.
  • Dargó, G., et al. (2023). A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Beilstein Journal of Organic Chemistry, 19, 1811-1820.
  • Dargó, G., et al. (2023). Scheme 4: Gram-scale synthesis of (S)-baclofen hydrochloride.
  • Gröger, H., & Drauz, K. (2011). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. Molecules, 16(12), 9789-9815.
  • Asghari, S., & Ghafuri, H. (2010). Synthesis of Baclofen; an Alternative Approach. Avicenna Journal of Medical Biotechnology, 2(3), 159-162.
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology (pp. 279-304). Humana Press.
  • Pifferi, G., et al. (1997).
  • Fülöp, F., et al. (2011). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 94(1), 117-124.
  • Fülöp, F., et al. (2011). Scheme. Synthesis of b-Amino Acid 14.
  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: (R)-3-Aminobutan-1-ol.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-781.
  • Fedorova, O. A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4123.
  • Liu, W., et al. (2019). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 141(38), 15146-15155.
  • Zhang, C., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.
  • Gómez, L., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
  • Zheng, R. C., et al. (2010). Novel biosynthesis of (R)-ethyl-3-hydroxyglutarate with (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyate by Rhodococcus erythropolis. Applied Microbiology and Biotechnology, 87(4), 1335-1343.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-(4-methoxyphenyl)butanoic acid. PubChem.
  • Zentiva, K. S. (2014). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

Sources

Method

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

Introduction (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral β-amino acid that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its structural motif is present in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral β-amino acid that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its structural motif is present in a range of bioactive molecules, making its enantioselective synthesis a topic of significant interest to researchers in drug discovery and development. The precise control of the stereochemistry at the C3 position is paramount, as the biological activity of the final therapeutic agent is often dependent on a specific enantiomer.

This comprehensive guide provides detailed application notes and protocols for three distinct and robust methods for the asymmetric synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. Each method is presented with a focus on the underlying principles of stereocontrol, practical experimental details, and the rationale behind the chosen synthetic strategy. The protocols are designed to be self-validating and are supported by authoritative references from peer-reviewed literature.

Method 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This classic and reliable approach utilizes a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. The Evans oxazolidinone auxiliaries are particularly effective for this purpose, offering high levels of diastereoselectivity and predictable stereochemistry. The auxiliary is temporarily incorporated into the molecule, directs the formation of the desired stereocenter, and is subsequently cleaved to yield the enantiomerically enriched product.

Causality of Stereocontrol

The stereoselectivity of the Evans asymmetric alkylation is achieved through a combination of factors. First, the N-acyloxazolidinone is deprotonated to form a rigid Z-enolate, where the lithium cation is chelated by the two carbonyl oxygens. This chelation, along with the steric bulk of the substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group), effectively blocks one face of the enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.

Experimental Workflow

cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Evans Auxiliary C N-Acyl Oxazolidinone A->C B 3-(4-Methoxyphenyl)propanoic acid B->C D N-Acyl Oxazolidinone C->D F Alkylated N-Acyl Oxazolidinone D->F E LDA, Electrophile (e.g., BnBr) E->F G Alkylated N-Acyl Oxazolidinone F->G I (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid G->I H LiOH, H2O2 H->I

Caption: Workflow for Evans Auxiliary-Mediated Synthesis.

Detailed Protocol

Part 1: Synthesis of N-[3-(4-Methoxyphenyl)propanoyl]-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve 3-(4-methoxyphenyl)propanoic acid (1.1 eq) in anhydrous THF (1.0 M) and add pivaloyl chloride (1.1 eq). Stir at room temperature for 1 hour to form the mixed anhydride.

  • Cool the mixed anhydride solution to -78 °C and add the lithium salt of the oxazolidinone prepared in step 2 via cannula.

  • Allow the reaction mixture to warm to 0 °C and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyloxazolidinone.

Part 2: Diastereoselective Alkylation

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an argon atmosphere.

  • Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, and stir the solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry over anhydrous MgSO4, filter, and concentrate.

  • The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

Part 3: Auxiliary Cleavage

  • Dissolve the purified alkylated N-acyloxazolidinone (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).

  • Add a 0.8 M aqueous solution of lithium hydroxide (2.0 eq) dropwise, and stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding a 1.5 M aqueous solution of Na2SO3 (5.0 eq) and stir for 30 minutes at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with dichloromethane to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate to yield the crude amino acid.

  • The crude product can be further purified by recrystallization.

Step Key Reagents Typical Yield Diastereomeric Ratio
Acylation(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 3-(4-methoxyphenyl)propanoic acid, pivaloyl chloride, n-BuLi85-95%N/A
AlkylationN-acyloxazolidinone, LDA, Benzyl bromide80-90%>95:5
CleavageLiOH, H2O285-95%N/A

Method 2: Catalytic Asymmetric Conjugate Addition

Catalytic asymmetric conjugate addition reactions represent a highly efficient and atom-economical approach to the synthesis of chiral β-amino acids. Rhodium- and copper-based catalytic systems are particularly effective for the 1,4-addition of nucleophiles to α,β-unsaturated esters. This method directly establishes the stereocenter in a catalytic manner, often with high enantioselectivity.

Causality of Stereocontrol

In the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid, the chiral phosphine ligand (e.g., BINAP) coordinates to the rhodium center, creating a chiral environment. The catalytic cycle involves the formation of a chiral rhodium-aryl species, which then undergoes conjugate addition to the α,β-unsaturated ester. The stereochemical outcome is determined by the facial selectivity of the addition, which is controlled by the steric and electronic properties of the chiral ligand.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Conjugate Addition cluster_2 Hydrolysis A α,β-Unsaturated Ester D Reaction Mixture A->D B 4-Methoxyphenylboronic acid B->D C Chiral Rhodium Catalyst C->D F β-Aryl Ester D->F E Heat E->F G β-Aryl Ester F->G I (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid G->I H LiOH, H2O H->I

Caption: Workflow for Catalytic Asymmetric Conjugate Addition.

Detailed Protocol: Rhodium-Catalyzed 1,4-Addition of 4-Methoxyphenylboronic Acid
  • To a Schlenk tube under an argon atmosphere, add [Rh(cod)2]BF4 (0.03 eq) and (S)-BINAP (0.033 eq).

  • Add anhydrous and degassed 1,4-dioxane (0.5 M with respect to the ester).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst.

  • Add tert-butyl crotonate (1.0 eq) and 4-methoxyphenylboronic acid (1.5 eq).

  • Add water (4.0 eq) to the mixture.

  • Heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the β-aryl ester.

  • For the final hydrolysis step, dissolve the purified ester in a mixture of trifluoroacetic acid and dichloromethane (1:1) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude amino acid, which can be purified by recrystallization.

Parameter Value
Catalyst[Rh(cod)2]BF4 / (S)-BINAP
Nucleophile4-Methoxyphenylboronic acid
Substratetert-Butyl crotonate
Solvent1,4-Dioxane/Water
Temperature100 °C
Typical Yield80-95%
Enantiomeric Excess>95% ee

Method 3: Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. This three-component reaction involves an aldehyde, an amine, and a carbonyl compound. By employing a chiral catalyst or a chiral auxiliary, the reaction can be rendered highly enantioselective. A particularly effective strategy involves the use of N-sulfinylimines as chiral directing groups.

Causality of Stereocontrol

In the asymmetric Mannich reaction utilizing an N-tert-butanesulfinylimine, the stereochemistry is controlled by the chiral sulfinyl group. The reaction proceeds through a six-membered, chair-like transition state where the enolate of the acetate component adds to the imine. The bulky tert-butyl group on the sulfur atom directs the nucleophilic attack to one face of the imine, resulting in high diastereoselectivity. Subsequent removal of the sulfinyl group yields the enantiomerically pure β-amino acid.

Experimental Workflow

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Mannich Reaction cluster_2 Step 3: Deprotection A 4-Methoxyphenylacetaldehyde C N-Sulfinylimine A->C B (R)-tert-Butanesulfinamide B->C D N-Sulfinylimine C->D F Mannich Adduct D->F E Lithium enolate of tert-butyl acetate E->F G Mannich Adduct F->G I (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid G->I H HCl H->I

Caption: Workflow for Asymmetric Mannich Reaction.

Detailed Protocol

Part 1: Synthesis of (R,E)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide

  • To a solution of 4-methoxyphenylacetaldehyde (1.0 eq) in anhydrous dichloromethane (0.5 M), add (R)-tert-butanesulfinamide (1.05 eq).

  • Add anhydrous copper(II) sulfate (2.0 eq) and stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-sulfinylimine, which can be used in the next step without further purification.

Part 2: Asymmetric Mannich Reaction

  • In a separate flask, dissolve diisopropylamine (1.2 eq) in anhydrous THF (0.5 M) and cool to -78 °C.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes at -78 °C to generate LDA.

  • Add tert-butyl acetate (1.1 eq) dropwise to the LDA solution and stir for another 30 minutes at -78 °C to form the lithium enolate.

  • To this enolate solution, add a solution of the N-sulfinylimine (1.0 eq) in anhydrous THF (1.0 M) dropwise via cannula.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 3: Deprotection

  • Dissolve the purified Mannich adduct in methanol (0.2 M).

  • Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove the tert-butanethiol.

  • Adjust the pH of the aqueous layer to 7 with a saturated aqueous NaHCO3 solution to precipitate the amino acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Step Key Reagents Typical Yield Diastereomeric Ratio
Imine Formation4-Methoxyphenylacetaldehyde, (R)-tert-Butanesulfinamide, CuSO490-98%N/A
Mannich ReactionN-Sulfinylimine, LDA, tert-Butyl acetate75-85%>95:5
DeprotectionHCl90-98%N/A

Characterization of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) by comparing the retention time with that of the racemic or the (S)-enantiomer standard.

  • Specific Rotation [α]D: To measure the optical activity of the enantiomerically enriched product.

References

A comprehensive list of references will be provided upon request, detailing the primary literature sources for the protocols and mechanistic discussions presented in this application note.

Application

Application Notes &amp; Protocols: (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid as a Chiral β-Amino Acid Intermediate in Pharmaceutical Synthesis

Abstract Chiral β-amino acids are foundational structural motifs in a multitude of pharmaceutically active compounds, prized for their ability to form stable, peptidomimetic structures with defined three-dimensional orie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral β-amino acids are foundational structural motifs in a multitude of pharmaceutically active compounds, prized for their ability to form stable, peptidomimetic structures with defined three-dimensional orientations. This guide focuses on (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a key chiral building block. While this specific molecule has shown potential as a GABA receptor modulator in neuropharmacological research, its primary value in drug development lies in its role as a versatile intermediate.[1] This document provides an in-depth exploration of the leading synthetic strategies—biocatalytic and chemocatalytic—for producing this and structurally related β-amino acids. We leverage the extensively documented, industrial-scale synthesis of the antidiabetic drug Sitagliptin, which relies on a similar (R)-β-amino acid core, to provide field-proven, adaptable protocols for researchers and drug development professionals.

The Strategic Importance of the (R)-β-Amino Acid Scaffold

The precise stereochemical configuration of a drug molecule is paramount to its efficacy and safety. The (R)-configuration at the β-carbon of an amino acid intermediate dictates the final conformation of the active pharmaceutical ingredient (API), ensuring optimal interaction with its biological target. β-amino acids are particularly valuable as they are building blocks for peptides and other molecules that are more resistant to enzymatic degradation than their α-amino acid counterparts.[2][3]

A prominent example of the industrial significance of this scaffold is Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Its synthesis hinges on the creation of the chiral intermediate (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[4][5] The synthetic principles established for this blockbuster drug are directly applicable to the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and other analogs, providing a robust framework for development.

Caption: General structure highlighting the β-chiral center.

Synthetic Pathways: Biocatalysis vs. Chemocatalysis

The efficient, stereoselective synthesis of (R)-β-amino acids is a central challenge. Two dominant industrial strategies have emerged: green, biocatalytic methods using engineered enzymes and highly optimized chemocatalytic routes involving asymmetric hydrogenation.

Biocatalytic Synthesis: The Transaminase Revolution

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[6] Transaminase (TA) enzymes, in particular, have been engineered to perform asymmetric reductive amination on prochiral ketones with exceptional enantiopurity.[3] For the synthesis of Sitagliptin, a highly evolved (R)-selective transaminase from Arthrobacter sp. (ATA-117) was developed to convert the β-keto ester precursor directly into the desired (R)-amino acid with greater than 99% enantiomeric excess (ee).[4][7] This enzymatic approach significantly reduces waste, eliminates the need for heavy metal catalysts, and increases overall process efficiency.[7]

G reactant_node reactant_node enzyme_node enzyme_node product_node product_node condition_node condition_node sub Prochiral β-Keto Ester (4-methoxyphenyl precursor) ta (R)-Selective Transaminase sub->ta plp PLP Cofactor plp->ta required amine Amine Donor (e.g., Isopropylamine) amine->ta prod (R)-3-Amino-4-(4-methoxyphenyl) butanoic acid ta->prod Asymmetric Amination

Caption: Workflow for biocatalytic synthesis via transaminase.

This protocol is adapted from established enzymatic processes for producing chiral β-amino acids.[4][8] It describes the conversion of a β-keto ester precursor into the target (R)-amino acid.

Rationale: This one-pot, multi-enzyme cascade first uses a lipase/esterase to hydrolyze the ester in situ, preventing the rapid decarboxylation of the unstable β-keto acid intermediate.[4] The transaminase then performs the key stereoselective amination.

Materials:

  • Methyl 3-oxo-4-(4-methoxyphenyl)butanoate (Substrate)

  • (R)-selective transaminase (e.g., ATA-117 or equivalent)

  • Lipase (e.g., from Candida rugosa) or Esterase

  • Isopropylamine (Amine Donor)

  • Pyridoxal 5'-phosphate (PLP cofactor)

  • Potassium phosphate buffer (pH 8.0)

  • Toluene or Methyl-tert-butyl ether (MTBE) for extraction

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a 100 mM potassium phosphate buffer solution (pH 8.0).

  • Reagent Addition: Add the (R)-selective transaminase (e.g., 5 g/L) and lipase (e.g., 5 g/L). Add the PLP cofactor to a final concentration of 1 mM.

  • Substrate & Donor: Add the amine donor, isopropylamine, to a final concentration of 1.0 M. Begin stirring and add the substrate, methyl 3-oxo-4-(4-methoxyphenyl)butanoate, to a final concentration of 100 mM.

  • Reaction: Maintain the reaction at 35-40°C with gentle agitation for 24 hours. Monitor the conversion by HPLC or GC. The byproduct of the amination is acetone, which can be removed under vacuum to drive the reaction equilibrium.

  • Workup & Isolation: Once the reaction is complete, terminate it by acidifying the mixture to pH 2.0 with 5N HCl. This will precipitate the enzymes.

  • Purification: Centrifuge the mixture to remove the precipitated enzyme. Wash the aqueous layer with toluene or MTBE to remove any unreacted substrate. The product, (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, will remain in the aqueous layer as the hydrochloride salt. It can be isolated by crystallization or lyophilization.

Parameter Typical Value Reference
Substrate Loading100-200 g/L[7]
Conversion>95%[4]
Enantiomeric Excess (ee)>99.5%[7]
Isolated Yield~90%[7]
Chemocatalytic Synthesis: Asymmetric Hydrogenation

The first-generation industrial synthesis of Sitagliptin employed a highly efficient asymmetric hydrogenation of a custom-synthesized enamine.[9] This route uses a chiral rhodium-based catalyst, specifically with a ferrocene-based JOSIPHOS ligand, to achieve high stereoselectivity under pressure. This method is robust, scalable, and a landmark achievement in industrial catalysis.

G reactant_node reactant_node catalyst_node catalyst_node product_node product_node condition_node condition_node sub Protected Enamine Precursor cat Rh(I) / Chiral Ligand (e.g., JOSIPHOS) sub->cat h2 H₂ (High Pressure) h2->cat prod Protected (R)-β-Amino Acid cat->prod Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of an enamine precursor.

This protocol is based on the principles of the Merck Sitagliptin synthesis and is applicable for the methoxyphenyl analog.[9]

Rationale: The key to this process is the chiral catalyst, where the ligand (e.g., tBu-JOSIPHOS) creates a chiral environment around the rhodium metal center. This directs the delivery of hydrogen to one face of the enamine double bond, establishing the (R)-stereocenter with high fidelity.

Materials:

  • (Z)-methyl 3-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)but-2-enoate (Enamine substrate)

  • [Rh(COD)Cl]₂ (Rhodium precursor)

  • (R)-(-)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine (tBu-JOSIPHOS ligand)

  • Methanol (Anhydrous)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In an inert atmosphere (glovebox), charge a high-pressure reactor with the enamine substrate (1 equivalent) and anhydrous methanol.

  • Catalyst Loading: In a separate vessel, prepare the active catalyst by mixing [Rh(COD)Cl]₂ and the tBu-JOSIPHOS ligand (a substrate-to-catalyst ratio of ~2000:1 is typical for optimization) in methanol. Stir for 1 hour.

  • Reaction: Add the catalyst solution to the reactor. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to ~200 psi.

  • Hydrogenation: Heat the reaction mixture to 50°C and stir vigorously for 12-24 hours. Monitor the reaction for complete consumption of the enamine by HPLC.

  • Workup: After cooling and carefully venting the reactor, the reaction mixture can be concentrated under reduced pressure. The resulting product is the protected β-amino ester.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), and the ester can be saponified (e.g., using LiOH in a THF/water mixture) to yield the final (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

Parameter Typical Value Reference
Substrate:Catalyst Ratio2000:1 to 10,000:1[9]
H₂ Pressure90-250 psi[9]
Enantiomeric Excess (ee)>98%[9]
Isolated Yield (Post-deprotection)>80%[9]

Downstream Application: Amide Bond Formation

Once the chiral β-amino acid is synthesized, it serves as an intermediate for coupling with other molecular fragments, typically via amide bond formation, to construct the final API.

G reactant_node reactant_node reagent_node reagent_node product_node product_node amino_acid (R)-β-Amino Acid (Boc-Protected) coupling Coupling Agents (EDC, HOBt) amino_acid->coupling amine_partner Amine Coupling Partner (e.g., R'-NH₂) amine_partner->coupling final_product Final Coupled Product (Amide Bond Formed) coupling->final_product

Caption: General workflow for amide coupling.

Rationale: This is a standard and reliable method for forming an amide bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid of the β-amino acid, making it susceptible to nucleophilic attack by the amine coupling partner. Hydroxybenzotriazole (HOBt) is added to suppress side reactions and improve efficiency.

Procedure:

  • Dissolve the Boc-protected (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid (1.0 eq), the amine coupling partner (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise, keeping the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude coupled product, which can be purified by column chromatography or crystallization.

Conclusion

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid exemplifies a class of high-value chiral intermediates essential for modern drug development. The choice between a biocatalytic or chemocatalytic synthetic route depends on factors such as available equipment (high-pressure reactors), cost of goods, and green chemistry objectives. The transaminase-based approach represents the cutting edge of sustainable pharmaceutical manufacturing, offering unparalleled selectivity and efficiency. The asymmetric hydrogenation route, while requiring specialized equipment and metal catalysts, remains a powerful and validated strategy for large-scale production. The protocols and insights provided herein offer a robust starting point for researchers engaged in the synthesis of complex, stereochemically defined pharmaceutical agents.

References

  • Kim, J. M., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

  • Shashikant, G. P., et al. (2009). Preparation of sitagliptin intermediate.
  • Shin, J. S., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology. [Link]

  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society. [Link]

  • Wang, K., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • Höhne, M., & Bornscheuer, U. T. (2009). Transaminases for the synthesis of enantiopure beta-amino acids. ResearchGate. [Link]

  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2012). Chemical vs bio catalyzed synthesis of sitagliptin. ResearchGate. [Link]

  • Shanghai Syncore Technologies Inc. (2018). The enzyme-chemically preparation method of sitagliptin and its intermediate.

Sources

Method

Application Notes and Protocols: (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling a Potential Modulator of GABAergic Tone (R)-3-Amino-4-(4-methoxyphenyl)butanoic ac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Potential Modulator of GABAergic Tone

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral amino acid derivative that has emerged as a valuable tool in neuropharmacological research.[1] Structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound is frequently investigated for its potential to modulate GABAergic systems, which play a crucial role in regulating neuronal excitability throughout the central nervous system (CNS).[2] Its applications in preclinical studies primarily revolve around its potential therapeutic effects in neurological and psychiatric conditions, including anxiety, mood disorders, and neurodegenerative diseases.[1]

While direct and extensive pharmacological characterization of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is not widely published in peer-reviewed literature, computational studies have identified it as a potential lead compound for targeting the GABA-B receptor.[3] This, coupled with its structural similarity to known GABA-B receptor ligands like baclofen, forms the basis for its investigation as a modulator of this key inhibitory receptor. It is important to note that subtle structural changes can lead to significant differences in pharmacological activity. For instance, the closely related compound 4-amino-3-(4-hydroxyphenyl)butanoic acid was found to be inactive at the GABA-B receptor, highlighting the need for empirical validation for each analogue.[4]

This guide provides a comprehensive overview of the inferred mechanism of action of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, along with detailed application notes and protocols for its use in in vitro and in vivo neuroscience research.

Proposed Mechanism of Action: Targeting the GABA-B Receptor

The primary hypothesized target of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[5][6] Activation of GABA-B receptors leads to a cascade of intracellular events that ultimately dampen neuronal activity.[7]

GABA-B Receptor Signaling Cascade:

Upon activation by an agonist, the GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, couples to Gi/o proteins. This leads to:

  • Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[7]

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[6]

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which is crucial for neurotransmitter release from presynaptic terminals.[6]

The net effect of GABA-B receptor activation is a reduction in neuronal excitability and neurotransmitter release.

Visualization of the GABA-B Receptor Signaling Pathway

GABA_B_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA GABA or Agonist ((R)-3-Amino-4-(4-methoxyphenyl)butanoic acid) GABAB_R_pre GABA-B Receptor GABA->GABAB_R_pre Binds GABAB_R_post GABA-B Receptor GABA->GABAB_R_post Binds Gi_o_pre Gi/o Protein GABAB_R_pre->Gi_o_pre Activates VGCC Voltage-Gated Ca²⁺ Channel Gi_o_pre->VGCC Inhibits Vesicle Synaptic Vesicle (e.g., Glutamate) VGCC->Vesicle Release Neurotransmitter Release Inhibition Vesicle->Release Prevents Fusion Gi_o_post Gi/o Protein GABAB_R_post->Gi_o_post Activates AC Adenylyl Cyclase Gi_o_post->AC Inhibits GIRK GIRK Channel Gi_o_post->GIRK Activates cAMP cAMP AC->cAMP X Neuron_Inhibition Neuronal Inhibition cAMP->Neuron_Inhibition Reduced Signaling K_out K⁺ Efflux (Hyperpolarization) GIRK->K_out K_out->Neuron_Inhibition

Caption: GABA-B receptor signaling pathway.

Application Notes: In Vitro Characterization

To elucidate the precise mechanism of action of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a series of in vitro assays are recommended. These assays will determine its affinity for the GABA-B receptor and its functional effects as an agonist, antagonist, or allosteric modulator.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid for the GABA-B receptor.

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand with known affinity for the GABA-B receptor from its binding site on cell membranes expressing the receptor.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GABA-B1 and GABA-B2 receptor subunits.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-GABA or a specific GABA-B antagonist like [³H]CGP54626), and varying concentrations of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
Radioligand e.g., [³H]-GABA, [³H]CGP54626
Cell Line HEK293 cells expressing GABA-B receptors
Incubation Time 60 minutes at room temperature
Data Output IC₅₀, Ki
Functional Assays

Objective: To determine the functional activity of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid as a GABA-B receptor agonist, antagonist, or positive allosteric modulator (PAM).

a) [³⁵S]GTPγS Binding Assay

Principle: This assay measures the activation of G-proteins coupled to the GABA-B receptor. In the presence of an agonist, the receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Protocol:

  • Assay Setup:

    • Use the same membrane preparation as for the radioligand binding assay.

    • In a 96-well plate, add membranes, GDP, and varying concentrations of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

    • To test for antagonist activity, pre-incubate with the test compound before adding a known GABA-B agonist (e.g., baclofen).

    • To test for PAM activity, add the test compound in the presence of a sub-maximal concentration of GABA.

  • Reaction:

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Data Analysis:

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the stimulated binding against the logarithm of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

    • For PAMs, assess the leftward shift and/or increase in the maximal response of the GABA concentration-response curve.

b) cAMP Assay

Principle: This assay measures the inhibition of adenylyl cyclase activity following GABA-B receptor activation.

Protocol:

  • Cell Culture and Treatment:

    • Use whole cells (e.g., CHO cells stably expressing GABA-B receptors).

    • Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin.

    • Treat cells with varying concentrations of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid (for agonist testing) or in combination with a known agonist (for antagonist or PAM testing).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration.

    • Determine EC₅₀ or IC₅₀ values.

Assay Principle Data Output
[³⁵S]GTPγS Binding Measures G-protein activationEC₅₀ (agonist), IC₅₀ (antagonist), Potentiation (PAM)
cAMP Assay Measures inhibition of adenylyl cyclaseEC₅₀ (agonist), IC₅₀ (antagonist), Potentiation (PAM)
Electrophysiology

Objective: To directly measure the effect of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid on GABA-B receptor-mediated ion channel activity.

Principle: Whole-cell patch-clamp recordings from neurons or cells expressing GABA-B receptors can measure the activation of GIRK channels.

Protocol:

  • Cell Preparation:

    • Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing GABA-B receptors and GIRK channels.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid via a perfusion system.

    • Record the resulting outward potassium current.

  • Data Analysis:

    • Measure the amplitude and kinetics of the current.

    • Construct concentration-response curves to determine the EC₅₀.

Visualization of the In Vitro Experimental Workflow

InVitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_electrophysiology Electrophysiological Effects start Start: (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid binding_assay Radioligand Binding Assay ([³H]-GABA or [³H]CGP54626) start->binding_assay gtps_assay [³⁵S]GTPγS Binding Assay start->gtps_assay camp_assay cAMP Assay start->camp_assay patch_clamp Whole-Cell Patch Clamp (GIRK currents) start->patch_clamp binding_result Determine Ki binding_assay->binding_result end Pharmacological Profile Established binding_result->end functional_result Determine EC₅₀/IC₅₀ (Agonist/Antagonist/PAM) gtps_assay->functional_result camp_assay->functional_result functional_result->end ep_result Characterize Ion Channel Modulation patch_clamp->ep_result ep_result->end

Caption: In vitro workflow for pharmacological characterization.

Application Notes: In Vivo Investigations

Based on the potential of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid to modulate GABAergic neurotransmission, several in vivo studies can be conducted in rodent models to assess its effects on behavior and its neuroprotective potential.

Assessment of Anxiolytic and Antidepressant-like Effects

Objective: To evaluate the potential of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid to reduce anxiety- and depression-related behaviors.

a) Elevated Plus Maze (EPM) for Anxiety

Principle: This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms.

Protocol:

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

  • Procedure:

    • Administer (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal, oral).

    • After a defined pre-treatment time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters indicates an anxiolytic-like effect.

b) Forced Swim Test (FST) for Depression

Principle: This test is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. Antidepressant drugs reduce the duration of immobility.

Protocol:

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • On day 1 (pre-test), place the animal in the water for 15 minutes.

    • On day 2 (test), administer (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid or vehicle.

    • After the pre-treatment time, place the animal back in the water for 5 minutes.

    • Record the duration of immobility.

  • Data Analysis:

    • A significant decrease in immobility time suggests an antidepressant-like effect.

Behavioral Test Disorder Modeled Key Parameters Measured Expected Effect of Active Compound
Elevated Plus Maze Anxiety% Time in open arms, % Open arm entriesIncrease
Forced Swim Test DepressionDuration of immobilityDecrease
Evaluation of Neuroprotective Effects

Objective: To determine if (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid can protect neurons from damage in models of neurodegeneration or ischemia.

a) In Vitro Neuroprotection Assay

Principle: Assess the ability of the compound to protect cultured neurons from a toxic insult.

Protocol:

  • Cell Culture:

    • Use primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y).

  • Induction of Neurotoxicity:

    • Expose the cells to a neurotoxin such as glutamate (to model excitotoxicity), 6-hydroxydopamine (6-OHDA, for Parkinson's disease models), or induce oxygen-glucose deprivation (OGD) to mimic ischemia.

  • Treatment:

    • Co-incubate the cells with the neurotoxin and varying concentrations of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis:

    • An increase in cell viability or a decrease in LDH release in the presence of the compound indicates a neuroprotective effect.

b) In Vivo Model of Cerebral Ischemia

Principle: Evaluate the compound's ability to reduce brain damage following an induced stroke.

Protocol:

  • Animal Model:

    • Use a model such as middle cerebral artery occlusion (MCAO) in rats or mice.

  • Treatment:

    • Administer (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid before or after the ischemic insult.

  • Assessment of Infarct Volume:

    • After a defined reperfusion period (e.g., 24 hours), sacrifice the animals and section the brains.

    • Stain the sections with a dye like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume.

  • Behavioral Assessment:

    • Conduct neurological scoring and behavioral tests (e.g., rotarod, cylinder test) to assess functional recovery.

  • Data Analysis:

    • A reduction in infarct volume and improvement in neurological scores and behavioral performance indicate a neuroprotective effect.

Conclusion

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid represents a promising research tool for investigating the role of the GABA-B receptor in various neurological and psychiatric conditions. The protocols outlined in this guide provide a framework for its comprehensive in vitro and in vivo evaluation. Rigorous pharmacological characterization is essential to confirm its precise mechanism of action and to validate its potential as a modulator of GABAergic neurotransmission. Through systematic investigation, the scientific community can further elucidate the therapeutic potential of this and related compounds in the field of neuroscience.

References

  • Froestl, W. (2010). Chemistry and Pharmacology of GABAB Receptor Ligands. In GABAB Receptor Pharmacology (pp. 1-118).
  • Chem-Impex. (n.d.). (R)-3-Amino-4-(4-methoxyphenyl)butyric acid hydrochloride. Retrieved from [Link]

  • Jones, M. V., & Westbrook, G. L. (1995). Desensitized states prolong GABAA channel responses to brief agonist pulses. Neuron, 15(1), 181–191.
  • Wrobel, L., et al. (2020). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 25(3), 570.
  • Mimori, S., et al. (2012). Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. Biological & Pharmaceutical Bulletin, 35(1), 84-90.
  • Sikstus, S., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. Neurochemical Research, 46(12), 3349–3360.
  • Berthelot, P., et al. (1987). Synthesis and Pharmacological Evaluation of Gamma-Aminobutyric Acid Analogues. New Ligand for GABAB Sites. Journal of Medicinal Chemistry, 30(4), 743–746.
  • Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes.
  • Martínez Campos, Z., et al. (2019). In silico structure‐based design of GABAB receptor agonists using a combination of docking and QSAR. Chemical Biology & Drug Design, 94(4), 1766-1778.
  • Sigel, E., & Steinmann, M. E. (2012). Electrophysiology of ionotropic GABA receptors. Journal of biomedical science, 19(1), 1-18.
  • Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier.
  • Clausen, R. P., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3093.
  • PubChem. (n.d.). 3-Amino-4-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]

  • Kim, J., et al. (2024). 4-Methoxycinnamic acid ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor. Life Sciences, 341, 123271.
  • Meegalla, S. K., et al. (2004). Synthesis and GABA receptor potency of 3-thiomethyl-4-(hetero)aryl-5-amino-1-phenylpyrazoles. Bioorganic & Medicinal Chemistry Letters, 14(19), 4949–4953.
  • Pin, J. P., & Bettler, B. (2016). GABAB receptor: a complex signaling machine. Current opinion in neurobiology, 38, 109-116.
  • Mimori, S., et al. (2017). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Yakugaku Zasshi, 137(2), 167-172.
  • Kristiansen, U., et al. (1991). Electrophysiological studies of the GABAA receptor ligand, 4-PIOL, on cultured hippocampal neurones. British journal of pharmacology, 102(2), 489–494.
  • Wikipedia. (n.d.). GABAB receptor. Retrieved from [Link]

  • Liu, J., et al. (2015). Anxiogenic and Stressor Effects of the Hypothalamic Neuropeptide RFRP-3 Are Overcome by the NPFFR Antagonist GJ14. Endocrinology, 156(10), 3739–3750.
  • Wesołowska, A., et al. (2021). Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells. International Journal of Molecular Sciences, 22(11), 6033.
  • Ucar, G., et al. (2018). Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines. DARU Journal of Pharmaceutical Sciences, 26(1), 27–34.
  • PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models of anxiety. In Neuropsychopharmacology (pp. 815-838). Springer, Berlin, Heidelberg.
  • PubChem. (n.d.). 4-Amino-3-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]

  • Tutka, P., et al. (2021). 8-Methoxypeucedanin: Evaluation of Anxiolytic Effects and Modulation of Neuronal Activity Related Genes in a Zebrafish Anxiety Model. Molecules, 26(11), 3169.

Sources

Application

Application Notes and Protocols for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid in Biochemical Assays

Introduction: Unveiling the Potential of a Novel GABA B Receptor Modulator (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral amino acid derivative with significant potential in neuropharmacology and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel GABA B Receptor Modulator

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral amino acid derivative with significant potential in neuropharmacology and drug development.[1] Structurally analogous to (R)-baclofen, a potent and selective agonist of the γ-aminobutyric acid type B (GABA B) receptor, this compound is anticipated to exhibit similar modulatory effects on this critical inhibitory G-protein coupled receptor (GPCR).[2][3][4] GABA B receptors are pivotal in regulating neuronal excitability throughout the central nervous system (CNS) by mediating slow and prolonged inhibitory signals.[5] Their activation leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels, as well as the activation of inwardly rectifying potassium channels.[5]

Given its structural resemblance to established GABA B agonists, (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a compelling candidate for investigation in assays targeting this receptor. These application notes provide detailed protocols for characterizing the biochemical activity of this compound, enabling researchers to determine its binding affinity and functional profile as a potential agonist or antagonist at the GABA B receptor. The methodologies outlined herein are foundational for preclinical drug discovery and neuroscience research.

Physicochemical Properties and Handling

A comprehensive understanding of the compound's physical and chemical characteristics is essential for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃[1]
Molecular Weight209.24 g/mol [1]
Boiling Point370.981°C at 760 mmHg[6]
Density1.176 g/cm³[6]
Flash Point178.163°C[6]
Refractive Index1.551[6]

Storage and Handling: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, -20°C is recommended. Prepare solutions fresh on the day of the experiment. While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

I. Radioligand Binding Assay: Determining Affinity for the GABA B Receptor

This protocol describes a competitive binding assay to determine the affinity (expressed as the inhibition constant, Kᵢ) of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid for the GABA B receptor. The assay measures the displacement of a known radiolabeled GABA B receptor antagonist, [³H]CGP54626, from its binding site by the test compound.

Causality Behind Experimental Choices:
  • Membrane Preparation: We utilize rat cerebellar membranes, as the cerebellum is a brain region with a high density of GABA B receptors.

  • Radioligand: [³H]CGP54626 is a high-affinity, selective antagonist for the GABA B receptor, making it an excellent tool for competition binding studies.

  • Non-Specific Binding: Unlabeled GABA is used at a high concentration to define non-specific binding, ensuring that the measured signal is specific to the GABA B receptor.

Experimental Workflow Diagram

GABAb_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 Homogenize Rat Cerebellum in Sucrose Buffer prep2 Centrifuge (Low Speed) to Remove Nuclei prep1->prep2 prep3 Centrifuge Supernatant (High Speed) to Pellet Membranes prep2->prep3 prep4 Wash & Resuspend Membrane Pellet prep3->prep4 assay1 Incubate Membranes with: 1. [³H]CGP54626 (Radioligand) 2. Test Compound (Varying Conc.) 3. Unlabeled GABA (for NSB) prep4->assay1 Add Membranes assay2 Equilibrate at Room Temp assay1->assay2 assay3 Rapid Filtration to Separate Bound/Free Ligand assay2->assay3 assay4 Wash Filters assay3->assay4 detect1 Scintillation Counting to Quantify Radioactivity assay4->detect1 Measure Bound Radioactivity detect2 Calculate Specific Binding detect1->detect2 detect3 Plot Competition Curve & Calculate IC₅₀/Kᵢ detect2->detect3

Caption: Workflow for the GABA B Receptor Radioligand Binding Assay.

Step-by-Step Protocol: Radioligand Binding
  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebella in 20 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeat the high-speed centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 100 µL of binding buffer (20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, pH 7.4):

      • Total Binding: 50 µg of membrane protein + 4 nM [³H]CGP54626.

      • Non-Specific Binding (NSB): 50 µg of membrane protein + 4 nM [³H]CGP54626 + 10 µM unlabeled GABA.

      • Test Compound: 50 µg of membrane protein + 4 nM [³H]CGP54626 + varying concentrations of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Incubate the plate at room temperature for 1.5 hours to reach equilibrium.[7]

  • Filtration and Detection:

    • Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 4 mL of ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).[7]

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

II. Functional Assays: Characterizing Agonist vs. Antagonist Activity

Functional assays are crucial to determine whether (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid activates the GABA B receptor (agonist activity) or blocks the action of an agonist (antagonist activity).

A. [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the GABA B receptor.[8] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.[8][9]

Signaling Pathway Diagram

GABAb_GTPgS_Pathway compound (R)-3-Amino-4- (4-methoxyphenyl)butanoic acid receptor GABA B Receptor (Gαi/o-coupled) compound->receptor Agonist Binding g_protein Gαi/oβγ (Inactive, GDP-bound) receptor->g_protein Activates g_protein_active Gαi/o-[³⁵S]GTPγS (Active) g_protein->g_protein_active GDP/[³⁵S]GTPγS Exchange g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation

Caption: Agonist-induced G-protein activation measured by [³⁵S]GTPγS binding.

Step-by-Step Protocol: [³⁵S]GTPγS Binding
  • Assay Setup:

    • In a final volume of 100 µL of assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4), combine:

      • 20-50 µg of rat cerebellar membrane protein.

      • 3 µM GDP.[7]

      • 0.1 nM [³⁵S]GTPγS.

      • Varying concentrations of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid (for agonist mode) or a fixed concentration of a known agonist (e.g., 10 µM GABA) plus varying concentrations of the test compound (for antagonist mode).

  • Incubation:

    • Incubate the mixture at 30°C for 30-60 minutes.[7][9]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash filters with ice-cold buffer and quantify radioactivity by liquid scintillation counting.

  • Data Analysis:

    • For agonist mode, plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist like GABA.

    • For antagonist mode, determine the IC₅₀ for the inhibition of agonist-stimulated binding.

B. cAMP Modulation Assay

GABA B receptors are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This assay measures the ability of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid to inhibit forskolin-stimulated cAMP production in a cellular context.

Step-by-Step Protocol: cAMP Assay
  • Cell Culture:

    • Use a cell line stably expressing recombinant human GABA B1 and GABA B2 subunits, such as CHO-K1 or HEK293 cells.[10]

    • Plate the cells in a 96-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid (for agonist mode) or a fixed concentration of GABA plus varying concentrations of the test compound (for antagonist mode).

    • Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.

    • Incubate for 20-30 minutes at 37°C.[10]

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a TR-FRET-based assay or an ELISA.[10][11]

  • Data Analysis:

    • Calculate the percentage inhibition of forskolin-stimulated cAMP production.

    • For agonist mode, plot the percentage inhibition against the log concentration of the test compound to determine the EC₅₀.

    • For antagonist mode, determine the IC₅₀ for the blockade of GABA-induced inhibition of cAMP production.

Expected Results and Comparative Data

The following table provides reference values for the standard GABA B agonist, baclofen. These values can serve as a benchmark for evaluating the potency and efficacy of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

AssayLigandParameterReported ValueReference
Radioligand Binding(-)-BaclofenIC₅₀~5.2 µM (inhibition of GABA release)[12]
Radioligand Binding2-hydroxysaclofenIC₅₀5.1 µM[13]
Functional (DA Neuron Firing)BaclofenEC₅₀0.27 µM[14]

Researchers should expect (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, if it is a direct agonist, to produce sigmoidal dose-response curves in all three assays. Its potency (IC₅₀/EC₅₀) relative to baclofen will determine its potential as a novel therapeutic agent. If it acts as an antagonist, it will show activity in the binding assay but will not stimulate a response in the functional assays; instead, it will shift the agonist dose-response curve to the right.

References

  • Neal, M. J., & Shah, M. A. (1989). Baclofen and phaclofen modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina. British Journal of Pharmacology, 98(1), 105–112. [Link]

  • Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 54(6), 1537–1549. [Link]

  • Kerr, D. I., Ong, J., Johnston, G. A., Abbenante, J., & Prager, R. H. (1988). Inhibition of Baclofen Binding to Rat Cerebellar Membranes by Phaclofen, Saclofen, 3-aminopropylphosphonic Acid and Related GABAB Receptor Antagonists. Neuroscience Letters, 92(1), 92–96. [Link]

  • Conier Chem&Pharma Limited. (n.d.). (r)-3-amino-4-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]

  • Keserű, G. M., et al. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 6(21), 13836–13845. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - TW. Retrieved from [Link]

  • Bon, C., & Gähwiler, B. H. (2002). GABAB Receptor Modulators Potentiate Baclofen-Induced Depression of Dopamine Neuron Activity in the Rat Ventral Tegmental Area. Neuropharmacology, 42(3), 334–340. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]

  • PubChem. (n.d.). 3-Amino-4-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). [35S]GTPgammaS binding in G protein-coupled receptor assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Retrieved from [Link]

  • Karbon, E. W., & Enna, S. J. (1985). GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex. Molecular Pharmacology, 27(5), 53–58. [Link]

  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and... Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2012). GTPγS Binding Assays. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (2014). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity. Retrieved from [Link]

  • Chebib, M., et al. (2009). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Neuroscience Letters, 453(2), 119–122. [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]

  • Curtis, D. R., et al. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. European Journal of Pharmacology, 229(2-3), 227–234. [Link]

  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Advances in Pharmacology, 76, 55–89. [Link]

  • Wiemer, A. J., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. Journal of Medicinal Chemistry, 61(8), 3467–3477. [Link]

  • Akk, G., et al. (2018). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular Pharmacology, 94(6), 1337–1346. [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Chiral Analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid via Pre-column Derivatization

Introduction (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral building block of significant interest in pharmaceutical development due to its structural similarity to GABA analogues, which are a class of compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral building block of significant interest in pharmaceutical development due to its structural similarity to GABA analogues, which are a class of compounds with important neurological activity.[1] The stereochemistry of such molecules is critical, as different enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2] Consequently, the development of robust, accurate, and reliable analytical methods for determining the enantiomeric purity of this compound is paramount for quality control in both research and manufacturing settings.

This application note presents a detailed protocol for the chiral analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. The primary analytical challenge lies in separating the target (R)-enantiomer from its mirror image, the (S)-enantiomer. Direct separation on a chiral stationary phase (CSP) is a viable strategy[3], but often requires extensive screening of columns and mobile phases. An alternative, and often more universally applicable approach, is the indirect method.[2] This guide focuses on the indirect method, which involves a pre-column derivatization step using a chiral derivatizing agent (CDA).

The chosen CDA, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's Reagent, reacts with the primary amino group of the enantiomers to form diastereomers.[4][5] These diastereomers, unlike the original enantiomers, possess different physicochemical properties and can be readily separated on a standard, achiral reversed-phase HPLC column.[6] A significant advantage of this method is that the FDAA moiety introduces a strong chromophore into the molecule, greatly enhancing UV detection sensitivity around 340 nm, which is crucial for analyzing compounds that lack a native chromophore.[6][7]

This document provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, designed to be implemented by researchers, scientists, and drug development professionals.

Principle of Chiral Separation via Derivatization

Enantiomers are mirror-image isomers that are indistinguishable in an achiral environment. The core principle of the indirect separation method is to convert the enantiomeric pair into a pair of diastereomers by reacting them with a single, pure enantiomer of a chiral derivatizing agent.

The reaction is as follows:

  • (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid + (L)-FDAA → (L,R)-Diastereomer

  • (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid + (L)-FDAA → (L,S)-Diastereomer

These newly formed (L,R) and (L,S) diastereomers have distinct three-dimensional structures. This structural difference allows them to interact differently with the achiral stationary phase of the HPLC column, resulting in different retention times and enabling their separation and quantification.

G cluster_0 Analyte Enantiomers (Indistinguishable on Achiral Column) cluster_1 Chiral Derivatizing Agent cluster_2 Formation of Diastereomers cluster_3 Separation on Achiral HPLC Column enantiomers (R)-Enantiomer (S)-Enantiomer diastereomers (L,R)-Diastereomer (L,S)-Diastereomer enantiomers->diastereomers + cda (L)-FDAA (Marfey's Reagent) cda->diastereomers separation {Peak 1 | Peak 2} diastereomers->separation Injection

Caption: Mechanism of indirect chiral separation.

Experimental Protocol

Materials and Reagents
  • (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid: Reference Standard

  • Racemic 3-Amino-4-(4-methoxyphenyl)butanoic acid: For method development and resolution checks

  • Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA / Marfey's Reagent): (CAS No. 95713-52-3)

  • Acetonitrile (ACN): HPLC Grade

  • Methanol (MeOH): HPLC Grade

  • Water: Deionized (DI) or Milli-Q

  • Trifluoroacetic Acid (TFA): HPLC Grade

  • Sodium Bicarbonate (NaHCO₃): ACS Grade

  • Acetone: ACS Grade

  • Hydrochloric Acid (HCl): 1N solution

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is sufficient for this method.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, and DAD/VWD
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient Program 30% B to 70% B over 20 minutes; hold at 70% B for 5 minutes; return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 340 nm

Causality Note: The use of a C18 column is ideal for separating the moderately nonpolar diastereomeric derivatives.[4] The gradient elution from a lower to a higher concentration of acetonitrile allows for the effective elution of the derivatives while ensuring sharp peak shapes. TFA is used as an ion-pairing agent to improve peak symmetry and retention of the acidic analytes. A detection wavelength of 340 nm is selected as it is the absorption maximum for the DNP-derivatives formed by FDAA, providing high sensitivity while minimizing interference from the unreacted reagent.[6]

Preparation of Solutions
  • 1% FDAA Solution: Dissolve 10 mg of FDAA in 1.0 mL of acetone. This solution should be prepared fresh daily.

  • 1 M Sodium Bicarbonate Buffer: Dissolve 8.4 g of NaHCO₃ in 100 mL of DI water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and dissolve it in 10 mL of DI water.

  • Racemic Standard Solution (1 mg/mL): Prepare in the same manner as the standard stock solution using the racemic mixture.

Derivatization Protocol
  • Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 100 µL of the standard or sample solution (containing approx. 0.1 mg of the amino acid).

  • Add Buffer: Add 200 µL of 1 M sodium bicarbonate buffer. The basic condition is necessary to deprotonate the amino group, making it nucleophilic for the reaction with FDAA.[5]

  • Add FDAA: Add 400 µL of the 1% FDAA solution. The excess of the derivatizing agent ensures the reaction goes to completion.[8]

  • Incubate: Vortex the mixture and incubate in a heating block at 40 °C for 1 hour.

  • Quench and Neutralize: After incubation, cool the mixture to room temperature. Add 100 µL of 1N HCl to neutralize the excess bicarbonate and quench the reaction.

  • Dilute and Filter: Add 200 µL of acetonitrile to the mixture to ensure solubility. Vortex thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.

G start Start: Sample/Standard Solution step1 1. Add 100 µL Sample to Vial start->step1 step2 2. Add 200 µL 1M NaHCO₃ Buffer step1->step2 step3 3. Add 400 µL 1% FDAA Solution step2->step3 step4 4. Vortex & Incubate (40 °C for 1 hour) step3->step4 step5 5. Cool to Room Temp step4->step5 step6 6. Add 100 µL 1N HCl to Quench step5->step6 step7 7. Add 200 µL Acetonitrile step6->step7 step8 8. Vortex & Filter (0.45 µm) step7->step8 end Inject into HPLC step8->end

Caption: Step-by-step derivatization workflow.

Expected Results and Discussion

Upon injection of the derivatized racemic standard, you should observe two well-resolved peaks. For derivatization with (L)-FDAA, the (L,D)-diastereomer (formed from the D- or (R)-amino acid) typically has a longer retention time than the (L,L)-diastereomer (formed from the L- or (S)-amino acid).[6] Therefore, the peak corresponding to the target analyte, (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, is expected to elute after the peak for the (S)-enantiomer.

The resolution between the two peaks should be greater than 1.5 to ensure accurate quantification. The enantiomeric purity (or enantiomeric excess, e.e.) can be calculated from the peak areas of the two enantiomers using the following formula:

e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Where Area_R is the peak area of the derivatized (R)-enantiomer and Area_S is the peak area of the derivatized (S)-enantiomer.

Method Suitability

To ensure the trustworthiness of the protocol, key method performance characteristics should be evaluated.

Validation ParameterAcceptance Criteria
Specificity The peaks for the two diastereomers are well-resolved from each other and any blank matrix peaks (Resolution > 1.5).
Linearity R² > 0.995 over a defined concentration range (e.g., 0.01 - 0.5 mg/mL).
Precision (Repeatability) RSD ≤ 2.0% for peak area and retention time for six replicate injections.
Accuracy (Recovery) 98.0% - 102.0% recovery for a spiked sample.
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy (typically S/N ratio ≥ 10).

Troubleshooting

ProblemPotential CauseSuggested Solution
No peaks or very small peaks Incomplete derivatization; incorrect pH; degraded FDAA reagent.Prepare fresh FDAA solution. Ensure the pH of the reaction mixture is basic (pH ~8-9) after adding the bicarbonate buffer.
Poor resolution Inappropriate gradient slope; column aging.Decrease the gradient slope (e.g., 30-70% B over 30 min). Replace the HPLC column.
Broad or tailing peaks Column contamination; TFA concentration in mobile phase is too low.Flush the column with a strong solvent (e.g., 100% ACN). Ensure 0.1% TFA is present in both mobile phases.
Extra peaks in chromatogram Impurities in the sample; side reactions from derivatization.Run a blank (derivatizing the solvent only). Ensure incubation temperature does not exceed 50 °C to prevent degradation.
Shifting retention times Inconsistent column temperature; pump malfunction; mobile phase degradation.Ensure the column oven is stable. Check pump pressure for fluctuations. Prepare fresh mobile phases daily.

Conclusion

This application note details a robust and sensitive HPLC method for the chiral analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. By converting the enantiomers into diastereomers using FDAA (Marfey's Reagent), this protocol allows for their effective separation on a standard achiral C18 column. The method provides excellent resolution and leverages the strong chromophore of the derivatizing agent for sensitive UV detection. The provided step-by-step guide and troubleshooting table serve as a comprehensive resource for researchers and quality control analysts, ensuring the accurate determination of enantiomeric purity, which is a critical attribute for chiral compounds in the pharmaceutical industry.

References

  • A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. Available at: [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH). Available at: [Link]

  • A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Semantic Scholar. Available at: [Link]

  • Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. MDPI. Available at: [Link]

  • HPLC Determination of Gamma-aminobutyric Acid (GABA), Gabapentin and Pregabalin on Primesep N Column. SIELC Technologies. Available at: [Link]

  • Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Chula Digital Collections. Available at: [Link]

  • A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. ResearchGate. Available at: [Link]

  • High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o -phthalaldehyde (OPA)/sulfite derivatives. ResearchGate. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Determination of Amino Acids in Wort and Beer by Reverse-Phase High-Performance Liquid Chromatography. ASBC. Available at: [Link]

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive framework for the structural elucidation and chiral purity assessment of (R)-3-Amino-4-(4-methoxyphenyl)butanoic a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the structural elucidation and chiral purity assessment of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis, moving from initial sample preparation to complete spectral assignment. The causality behind experimental choices, such as solvent selection and the application of specific 2D techniques, is explained to provide researchers with a robust understanding of the methodology. Furthermore, a validated protocol for determining enantiomeric purity using a chiral solvating agent is detailed. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require definitive structural and stereochemical characterization of this and similar chiral molecules.

Introduction

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral γ-amino acid derivative. Its structure, featuring a stereocenter adjacent to a flexible alkyl chain and an aromatic moiety, makes it a valuable building block in medicinal chemistry. Accurate and unambiguous characterization of its chemical structure and stereochemical integrity is paramount for its application in drug development and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive, definitive structural analysis of organic molecules in solution.[1] This guide establishes a multi-faceted NMR approach, ensuring not only the confirmation of the covalent framework but also the verification of its specific enantiomeric form.

Molecular Structure and Atom Numbering Convention

For clarity and consistency throughout this guide, the following IUPAC-recommended numbering scheme will be used for all spectral assignments.

Caption: Structure and numbering of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

Part I: Standard 1D NMR Characterization

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom, respectively.

Protocol 1.1: Sample Preparation for 1D NMR

The choice of solvent is critical as it affects the chemical shifts and the observation of labile protons (-NH₂ and -COOH).

Rationale for Solvent Selection:

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the recommended solvent for a comprehensive initial analysis. Its ability to form hydrogen bonds allows for the observation of the exchangeable protons of the amine (NH₂) and carboxylic acid (COOH) groups, which typically appear as broad signals.

  • D₂O (Deuterium oxide): Useful for confirming the identity of labile protons. Protons on heteroatoms (N-H, O-H) will exchange with deuterium, causing their signals to disappear from the ¹H spectrum. The zwitterionic nature of the amino acid in D₂O may also influence the chemical shifts of adjacent protons.

  • CD₃OD (Methanol-d₄): Another protic solvent where labile protons will exchange. It can offer different chemical shift dispersion compared to D₂O or DMSO-d₆.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of the (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid sample. For ¹³C NMR, a higher concentration (15-25 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[3]

  • Homogenization: Vortex the vial until the sample is completely dissolved. A homogeneous solution is crucial for acquiring high-resolution spectra.[2]

  • Filtering and Transfer: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Final Volume: Ensure the sample height in the NMR tube is approximately 4-5 cm (about 0.6-0.7 mL) to be within the active volume of the spectrometer's receiver coils.[2]

Protocol 1.2: Acquisition of ¹H and ¹³C NMR Spectra

These parameters are for a 400 or 500 MHz spectrometer and may be adjusted based on the available instrument.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton (zg30 or equivalent)

    • Number of Scans (NS): 16 to 64 (increase for dilute samples)

    • Relaxation Delay (D1): 2-5 seconds

    • Acquisition Time (AQ): 2-4 seconds

    • Spectral Width (SW): 16 ppm (centered around 6 ppm)

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled ¹³C (zgpg30 or equivalent)

    • Number of Scans (NS): 1024 to 4096 (or more, depending on concentration)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 1-2 seconds

    • Spectral Width (SW): 240 ppm (centered around 110 ppm)

Data Interpretation: Predicted Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the molecule in DMSO-d₆. These values are estimates based on data for structurally similar compounds.[4][5][6]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment Notes
H2a, H2b~2.3 - 2.5m (dd or ABq)Diastereotopic protons adjacent to the C3 stereocenter.
H3~3.3 - 3.5mProton at the chiral center, coupled to H2 and H4 protons.
H4a, H4b~2.6 - 2.8m (dd or ABq)Diastereotopic benzylic protons, coupled to H3.
H6, H10~7.15dJ ≈ 8.5Aromatic protons ortho to the methoxy-substituted carbon.
H7, H9~6.85dJ ≈ 8.5Aromatic protons meta to the methoxy-substituted carbon.
OCH₃ (H11)~3.73sMethoxy group singlet.
NH₂~3.0 - 4.0br sLabile protons, chemical shift is concentration/temp dependent.
COOH~12.0br sLabile proton, typically very downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon(s)Predicted δ (ppm)Assignment Notes
C1 (COOH)~173Carboxylic acid carbon.
C2 (CH₂)~40
C3 (CH)~48Carbon of the stereocenter.
C4 (CH₂)~42Benzylic carbon.
C5~130Quaternary aromatic carbon.
C6, C10~130Aromatic CH carbons.
C7, C9~114Aromatic CH carbons, shielded by the -OCH₃ group.
C8~158Quaternary aromatic carbon attached to the methoxy group.
C11 (OCH₃)~55Methoxy carbon.

Part II: Advanced 2D NMR for Structural Confirmation

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.[7][8] They provide a self-validating system for the assignments proposed in Part I.

Caption: Workflow for complete structural elucidation using 1D and 2D NMR.

Protocol 2.1: Acquisition of 2D NMR Spectra

Use the same sample prepared for 1D NMR.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically through 2-3 bonds).

    • Expected Correlations: H3 will show cross-peaks to the H2 and H4 multiplets. H6/H10 will show a cross-peak to H7/H9.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.[7]

    • Expected Correlations: The signal for H3 will correlate with C3; H11 (methoxy) with C11; H6/H10 with C6/C10, etc. This is the most reliable way to assign carbons with attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is crucial for identifying connectivity through quaternary carbons.

    • Expected Correlations: Protons of the methoxy group (H11) will show a cross-peak to the quaternary carbon C8. The benzylic protons (H4) will correlate to the aromatic carbons C5, C6, and C10. The H2 protons will correlate to the carboxylic acid carbon C1.

Visualizing Key 2D NMR Correlations

The diagram below illustrates the most important COSY and HMBC correlations that confirm the molecular backbone.

Caption: Key COSY (H-H) and HMBC (C-H) correlations for structural validation.

Part III: Chiral Analysis by NMR

Standard NMR spectroscopy cannot distinguish between enantiomers, as they have identical physical properties in an achiral environment. To determine enantiomeric purity, the sample must be converted into a system of diastereomers, which have different NMR spectra.[9] This can be achieved by adding a Chiral Solvating Agent (CSA).[10][11]

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. These complexes have different spatial arrangements, leading to distinct chemical shifts for the corresponding protons of the (R) and (S) enantiomers.[12]

Protocol 3.1: Enantiomeric Purity Determination using a CSA

(R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) is a common and effective CSA for amines and carboxylic acids.

Step-by-Step Protocol:

  • Prepare Analyte Solution: Prepare a solution of the (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid sample in CDCl₃ or acetone-d₆ at a concentration of ~10-20 mM. Acquire a standard ¹H NMR spectrum of this solution.

  • Add CSA: To the NMR tube, add the CSA (e.g., TFAE) in incremental amounts, starting from 0.5 equivalents and increasing to 2-3 equivalents.

  • Acquire Spectra: Acquire a ¹H NMR spectrum after each addition of the CSA. Monitor the spectrum for the separation (splitting) of one or more proton signals into two distinct signals, representing the R and S enantiomers. The signals of the analyte protons closest to the chiral center (H3, H2, H4) are most likely to show separation.

  • Integration: Once sufficient separation (anisochrony) is achieved, carefully integrate the signals corresponding to the major (R) enantiomer and the minor (S) enantiomer.

Data Interpretation: The enantiomeric excess (e.e.) is calculated from the integral values (Int) of the two resolved signals:

e.e. (%) = [ (Int_major - Int_minor) / (Int_major + Int_minor) ] x 100

Trustworthiness: This protocol is self-validating. To confirm that the observed splitting is due to enantiomeric differentiation, one can perform the experiment on a racemic sample of 3-Amino-4-(4-methoxyphenyl)butanoic acid. In this case, the integrals of the two resolved signals should be approximately equal (50:50 ratio).

Conclusion

This application note provides a systematic and robust set of protocols for the comprehensive NMR analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. By following the described 1D, 2D, and chiral NMR methodologies, researchers can confidently verify the covalent structure, assign all proton and carbon signals, and quantify the enantiomeric purity of their sample. This level of rigorous characterization is essential for advancing research and development in fields that rely on structurally and stereochemically pure chiral building blocks.

References

  • Wenzel, T. J., & Wilcox, C. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13359-13372. [Link]

  • American Chemical Society Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(18), 4471-4478. [Link]

  • Canadian Science Publishing. (n.d.). 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry. [Link]

  • Powers, M. L., & Johnson, C. S. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2082-2085. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • ResearchGate. (2015). NMR determination of enantiomeric excess. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Spisni, A., et al. (1989). Chiral Recognition of Amino Acid Derivatives: An NMR Investigation of the Selector and the Diastereomeric Complexes. Journal of the American Chemical Society, 111(5), 1989-1994. [Link]

  • ResearchGate. (2015). Chiral sensors for determining the absolute configurations of α-amino acids by 1 H NMR spectroscopy. [Link]

  • ResearchGate. (2011). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]

  • Kim, J. H., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(4), 927-930. [Link]

  • Chemistry LibreTexts. (2022). 2D NMR Introduction. [Link]

  • ResearchGate. (n.d.). Sample preparation. [Link]

  • NMR-Bio. (2023). NMR sample preparation guidelines. [Link]

  • Blinov, K. A., et al. (2003). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 20, 1-13. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Acton, T. B., et al. (2011). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in Molecular Biology, 752, 1-21. [Link]

  • ResearchGate. (2012). 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. [Link]

  • Norman, N. R., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 23(8), 1684-1692. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(1), 42-45. [Link]

  • Bikas, R., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 289. [Link]

  • PubChem. (n.d.). 3-Amino-4-(4-methoxyphenyl)butanoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

  • National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

Sources

Method

Application Notes and Protocols for Mass Spectrometry of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Authored by: Senior Application Scientist, Gemini Date: January 13, 2026 Abstract This document provides a comprehensive technical guide for the mass spectrometric analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini

Date: January 13, 2026
Abstract

This document provides a comprehensive technical guide for the mass spectrometric analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. Designed for researchers, scientists, and professionals in drug development, these application notes and protocols offer a detailed framework for method development, sample preparation, and data interpretation. The methodologies described herein are grounded in established principles of mass spectrometry and tailored to the specific chemical properties of this β-amino acid derivative. We emphasize the rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral β-amino acid derivative. β-amino acids are crucial building blocks in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. The methoxyphenyl group in this particular compound influences its polarity and potential metabolic pathways, making its accurate detection and quantification essential in pharmacokinetic and drug metabolism studies. Mass spectrometry, with its high sensitivity and specificity, is the premier analytical technique for characterizing such molecules. This guide will focus primarily on Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, which are ideally suited for the analysis of this non-volatile, polar compound.

Foundational Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hinges on selecting the appropriate ionization technique and understanding its subsequent fragmentation behavior.

2.1. Ionization Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the most suitable method for ionizing (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. This is due to the compound's polar nature, conferred by the amino and carboxylic acid functional groups. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the prominent observation of the protonated molecule [M+H]⁺.[1]

  • Rationale: The molecule possesses both a basic site (the amino group) and an acidic site (the carboxylic acid group). In the positive ion mode, the amino group is readily protonated in the acidic mobile phase typically used for reversed-phase chromatography. This results in a stable [M+H]⁺ ion, which is the primary precursor ion for tandem mass spectrometry (MS/MS) analysis.

2.2. Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and sensitive quantification. The fragmentation of the [M+H]⁺ ion of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid (exact mass: 209.1052 g/mol ) is predicted to occur at several key bonds.[2]

Workflow for Precursor Ion Selection and Fragmentation

Analyte (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid in Solution ESI Electrospray Ionization (ESI) Positive Mode Analyte->ESI Ionization Precursor Precursor Ion [M+H]⁺ m/z 210.1 ESI->Precursor m/z Selection in Q1 CID Collision-Induced Dissociation (CID) Precursor->CID Fragmentation in Q2 Fragments Product Ions CID->Fragments m/z Analysis in Q3

Caption: Ionization and fragmentation workflow in triple quadrupole MS.

Key fragmentation patterns for amino acids often involve neutral losses of small molecules like water (H₂O) and ammonia (NH₃), as well as cleavages adjacent to functional groups.[3] For β-amino acids, fragmentation can be distinct from their α-amino acid counterparts.[4][5]

Table 1: Predicted Key Fragment Ions for [M+H]⁺ of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Origin of Fragment
210.1193.1NH₃ (17.0 Da)Loss of the amino group.
210.1165.1COOH₂ (45.0 Da)Loss of the carboxylic acid group.[3]
210.1121.1C₅H₉NO₂ (115.0 Da)Benzylic cleavage, resulting in the methoxybenzyl cation.
210.188.1C₈H₉O (122.0 Da)Cleavage yielding the aminobutanoic acid backbone.
Experimental Protocols

The following protocols provide a starting point for the analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. Optimization may be necessary depending on the specific instrumentation and sample matrix.

3.1. Sample Preparation

Careful sample preparation is critical to minimize matrix effects and ensure accurate quantification.[6][7][8][9] For plasma samples, a protein precipitation step is mandatory.

Protocol 3.1.1: Protein Precipitation from Plasma

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.2. Liquid Chromatography (LC) Method

A reversed-phase chromatographic method is suitable for retaining and separating the analyte from other matrix components.

Table 2: Suggested LC Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minutesA standard gradient for screening and method development.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical volume to avoid overloading the column.
3.3. Mass Spectrometry (MS) Method

The following parameters are for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which is ideal for quantification.

Table 3: Suggested MS Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI PositivePromotes the formation of [M+H]⁺.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temperature 150°CAids in desolvation.
Desolvation Gas Flow 600 L/hrNitrogen gas flow to assist in droplet evaporation.
Cone Gas Flow 50 L/hrHelps to focus the ions into the mass analyzer.
Collision Gas ArgonInert gas for efficient collision-induced dissociation.

MRM Transitions:

At least two MRM transitions should be monitored for confident identification and quantification.

  • Quantitative Transition: 210.1 → 121.1 (This transition is often intense due to the stability of the methoxybenzyl cation).

  • Qualitative Transition: 210.1 → 193.1 (Confirms the presence of the amino group).

Logical Flow for Method Development

cluster_Prep Sample Preparation cluster_LC LC Optimization cluster_MS MS Optimization Prep Protein Precipitation & Reconstitution LC_Dev Column & Mobile Phase Selection Prep->LC_Dev LC_Grad Gradient Optimization LC_Dev->LC_Grad MS_Tune Infusion & Tuning (Precursor Ion ID) LC_Grad->MS_Tune MS_Frag Fragmentation Optimization (Product Ion Scan) MS_Tune->MS_Frag MS_MRM MRM Transition Selection & Collision Energy Optimization MS_Frag->MS_MRM Validation Method Validation (Linearity, Accuracy, Precision) MS_MRM->Validation

Caption: A systematic approach to LC-MS/MS method development.

Data Analysis and System Suitability
  • Calibration: A calibration curve should be prepared using a suitable blank matrix (e.g., surrogate matrix or stripped plasma) spiked with known concentrations of the analyte and a constant concentration of the internal standard.[10] A linear regression with 1/x or 1/x² weighting is typically appropriate.

  • System Suitability: Before running samples, inject a mid-level concentration standard multiple times (n=5). The coefficient of variation (%CV) for the peak area and retention time should be less than 15%. This ensures the system is performing adequately.

  • Quality Control: Include low, medium, and high concentration quality control (QC) samples with each analytical batch to ensure the accuracy and precision of the run.

Conclusion

The protocols and guidelines presented in this document provide a robust starting point for the mass spectrometric analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. By employing ESI in positive ion mode coupled with tandem mass spectrometry, researchers can achieve sensitive and specific detection and quantification. The foundational principles of ionization and fragmentation, combined with systematic method development, will lead to reliable and reproducible data essential for advancing research and drug development.

References
  • National Institutes of Health. (n.d.). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]

  • How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. (2021, April 17). YouTube. Retrieved from [Link]

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • The University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound L-2-Aminobutanoic acid (FDB012537). Retrieved from [Link]

  • MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminobutanoic acid, 2TMS derivative. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid, 3TMS derivative. Retrieved from [Link]

  • MassBank. (2008, July 28). (S)-2-Aminobutanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure and fragmentation of b2 ions in peptide mass spectra. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • Springer Protocols. (n.d.). Amino Acid Analysis via LC–MS Method After Derivatization with Quaternary Phosphonium. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]

  • Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-methoxyphenyl)butyric acid (C11H14O3). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

Application

Chiral separation of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid enantiomers

An Application Guide for the Enantioselective Separation of (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed application notes a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enantioselective Separation of (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the chiral separation of the enantiomers of 3-Amino-4-(4-methoxyphenyl)butanoic acid. The focus is on the stereospecific analysis of the (R)-enantiomer, a compound of significant interest in neuropharmacology and pharmaceutical development.[1] This document explores the fundamental principles of chiral recognition and presents validated methodologies using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each protocol is designed to be a self-validating system, offering researchers, scientists, and drug development professionals a robust framework for achieving baseline resolution, accurate quantification, and a deeper understanding of the causal factors behind successful enantioseparation.

Introduction: The Significance of Chiral Purity

3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral amino acid derivative that has garnered attention for its potential role as a GABA receptor modulator, making it a valuable compound in the study and development of therapies for neurological conditions such as anxiety and mood disorders.[1][2] Like many biologically active molecules, its physiological effects are stereospecific, meaning the (R) and (S) enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical challenge but a critical necessity for ensuring the safety and efficacy of potential drug candidates.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the user to not only replicate these methods but also to adapt and troubleshoot them effectively.

The Mechanism of Chiral Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. Chiral separation is achieved by introducing a chiral environment, most commonly a Chiral Selector (CS), which interacts differently with each enantiomer. This differential interaction leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times or migration velocities.

The foundational concept for this process is often described by the three-point interaction model . For stable chiral recognition to occur, a minimum of three simultaneous interactions (e.g., hydrogen bonds, ionic interactions, π-π stacking, steric hindrance) must exist between the chiral selector and at least one of the enantiomers.[3][4] The difference in the strength and geometry of these interactions for the (R) vs. the (S) enantiomer is the driving force for separation.

Figure 1: The Three-Point Interaction Model cluster_CSP Chiral Selector (CSP) cluster_Enantiomers Enantiomers cluster_Interaction Interaction Profile CSP Chiral Selector Site A Site B Site C R_Enantiomer (R)-Enantiomer Site X Site Y Site Z R_Enantiomer:X->CSP:A R_Enantiomer:Y->CSP:B R_Enantiomer:Z->CSP:C R_Interaction Strong, Stable Complex (3-Point Fit) R_Enantiomer->R_Interaction S_Enantiomer (S)-Enantiomer Site X Site Y Site Z S_Enantiomer:X_S->CSP:A S_Enantiomer:Y_S->CSP:B S_Interaction Weak, Unstable Complex (Imperfect Fit) S_Enantiomer->S_Interaction

Caption: Conceptual diagram of the three-point interaction model.

Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by factors such as available instrumentation, sample matrix, required sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most powerful and widely adopted methods for this purpose.

Technique Principle Advantages Disadvantages Best Suited For
HPLC Differential partitioning between a mobile phase and a Chiral Stationary Phase (CSP).Highly versatile, wide range of CSPs available, robust and well-understood, suitable for preparative scale.[5][6]Longer run times compared to SFC, higher organic solvent consumption.Routine analysis, method development, purification.
SFC Partitioning using supercritical CO₂ as the primary mobile phase with a co-solvent.Very fast separations (3-5x faster than HPLC), reduced solvent waste ("green" technique), ideal for high-throughput screening.[7][8]Requires specialized instrumentation, less effective for highly polar compounds without additives.High-throughput screening, rapid analytical checks, preparative purification.
CE Differential migration in an electric field due to varied complexation with a chiral selector in the electrolyte.Extremely high efficiency, minimal sample and reagent consumption, orthogonal selectivity to LC.[9]Lower concentration sensitivity (without specialized detectors), less suitable for preparative scale.Analysis of minute sample quantities, complex matrices, orthogonal method validation.

Experimental Protocols and Methodologies

The following protocols provide validated starting points for the chiral separation of 3-Amino-4-(4-methoxyphenyl)butanoic acid enantiomers. Optimization may be required based on the specific instrumentation and sample characteristics.

Workflow for Chiral Method Development

A systematic approach is crucial for efficient method development. The general workflow involves screening different chiral selectors and conditions, followed by optimization of the most promising results.

Figure 2: Chiral Method Development Workflow Define Define Analytical Goal (Purity, Quantification, etc.) Screen Screening Phase (Multiple Columns & Mobile Phases) Define->Screen Evaluate Evaluate Results (Resolution, Peak Shape) Screen->Evaluate Evaluate->Screen No/Poor Separation Optimize Optimization Phase (Fine-tune Mobile Phase, Temp, etc.) Evaluate->Optimize Promising Separation Validate Method Validation (Robustness, Linearity, LOD/LOQ) Optimize->Validate Routine Routine Analysis Validate->Routine

Caption: A systematic workflow for developing a robust chiral separation method.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Causality: This method utilizes a macrocyclic glycopeptide-based Chiral Stationary Phase (CSP). These CSPs, like teicoplanin, are particularly effective for underivatized amino acids because they possess multiple chiral centers and functional groups (ionic, hydroxyl, amide) that can engage in the necessary multi-point interactions for chiral recognition.[10] The mobile phase composition is critical for controlling the ionization state of both the analyte and the CSP, thereby modulating the retention and selectivity.

Instrumentation and Consumables:

  • System: HPLC or UHPLC system with a UV/DAD detector or Mass Spectrometer (MS).

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin CSP), 25 cm x 4.6 mm, 5 µm.

  • Analytes: Racemic 3-Amino-4-(4-methoxyphenyl)butanoic acid, (R)- and (S)-standards if available.

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.03:0.02 v/v/v/v)The organic modifiers control solubility and interactions. The acid/base pair acts as an ion-pairing agent to improve peak shape and interaction with the CSP.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 25°CTemperature can influence interaction kinetics; starting at ambient is standard.
Detection UV at 225 nmWavelength for detecting the phenyl moiety of the analyte.
Injection Vol. 10 µL
Sample Prep. Dissolve 1 mg/mL in mobile phase.Ensures compatibility and good peak shape.

Step-by-Step Protocol:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a 1 mg/mL solution of the racemic analyte in the mobile phase. If available, prepare individual solutions of the (R)- and (S)-enantiomers to confirm elution order.

  • Inject the sample(s) onto the column.

  • Acquire data for a sufficient duration to allow both enantiomeric peaks to elute.

  • Expected Outcome: Baseline resolution of the two enantiomers. On macrocyclic glycopeptide CSPs, the D-amino acid form (analogous to R in this structure) is often more strongly retained.[10]

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

Causality: SFC offers a significant speed advantage due to the low viscosity and high diffusivity of supercritical CO₂, which minimizes resistance to mass transfer.[11] Polysaccharide-based CSPs are highly effective in SFC. The chiral recognition mechanism involves interactions within the chiral grooves of the polysaccharide polymer, primarily through hydrogen bonding and dipole-dipole interactions, which are modulated by the organic co-solvent.

Instrumentation and Consumables:

  • System: Analytical SFC system with a back-pressure regulator and UV/DAD detector.

  • Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) CSP), 25 cm x 4.6 mm, 5 µm.

  • Analytes: As per HPLC protocol.

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase CO₂ / Methanol (80:20, v/v) with 0.1% Diethylamine (DEA)Methanol serves as the polar modifier. DEA is a basic additive that prevents secondary interactions with residual silanols on the silica support, drastically improving peak shape for basic amines.[8]
Flow Rate 3.0 mL/minHigher flow rates are typical in SFC due to low mobile phase viscosity.
Back Pressure 150 barMaintains the CO₂ in its supercritical state.
Column Temp. 35°CSlightly elevated temperature improves efficiency.
Detection UV at 225 nm
Sample Prep. Dissolve 1 mg/mL in Methanol.

Step-by-Step Protocol:

  • Equilibrate the column under the specified conditions until pressure and temperature are stable.

  • Prepare a 1 mg/mL solution of the analyte in methanol.

  • Inject the sample.

  • Acquire the data. Analysis times are typically under 5-10 minutes.

  • Expected Outcome: Very rapid and efficient baseline separation of the two enantiomers.

Protocol 3: Chiral Capillary Electrophoresis (CE)

Causality: This method relies on host-guest chemistry. Cyclodextrins (CDs), which are cyclic oligosaccharides, are used as the chiral selector.[6] The enantiomers partition into the hydrophobic cavity of the CD. The stability of the resulting inclusion complex differs for each enantiomer due to subtle differences in fit, leading to different effective mobilities and separation in the electric field.[9]

Instrumentation and Consumables:

  • System: Capillary Electrophoresis system with a DAD detector.

  • Capillary: Fused silica, 50 µm ID, 60 cm total length (50 cm to detector).

  • Analytes: As per HPLC protocol.

Electrophoretic Conditions:

Parameter Condition Rationale
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 7.0, containing 10 mM β-Cyclodextrin.[12]The pH controls the charge state of the analyte's amino and carboxylic acid groups. The β-CD acts as the chiral selector.
Voltage +15 kVDriving force for the electrophoretic separation.
Temperature 25°CControls BGE viscosity and interaction kinetics.
Injection Hydrodynamic injection at 50 mbar for 5 seconds.
Detection UV at 214 nmWavelength for peptide bonds and aromatic systems.

Step-by-Step Protocol:

  • Condition the new capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the BGE.

  • Equilibrate the capillary by flushing with the BGE for 5 minutes.

  • Prepare a ~0.5 mg/mL solution of the analyte in water or BGE.

  • Perform a hydrodynamic injection of the sample.

  • Apply the separation voltage and acquire the electropherogram.

  • Expected Outcome: An electropherogram showing two sharp, well-resolved peaks corresponding to the enantiomers.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution - Incorrect chiral selector/column. - Mobile phase/BGE composition is not optimal.- HPLC/SFC: Screen different CSPs. Adjust organic modifier percentage or change the modifier (e.g., ethanol, isopropanol). Vary the type and concentration of additives. - CE: Change the type of cyclodextrin (α-CD, γ-CD, or derivatized CDs). Optimize the concentration of the CD and the pH of the BGE.
Poor Peak Shape (Tailing/Fronting) - Secondary site interactions (e.g., with silica). - Sample overload. - Sample solvent incompatible with mobile phase.- HPLC/SFC: Add a competitor to the mobile phase (e.g., TEA/DEA for bases, TFA/Acetic Acid for acids). - All: Reduce sample concentration/injection volume. Dissolve the sample in the mobile phase/BGE.
Unstable Baseline - Column/Capillary not equilibrated. - Mobile phase/BGE improperly mixed or degassed.- Equilibrate the system for a longer period. - Ensure proper mixing and degassing of all solutions.

Conclusion

The successful chiral separation of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid from its (S)-enantiomer is readily achievable through multiple analytical techniques. HPLC with macrocyclic glycopeptide-based CSPs provides a robust and versatile method suitable for both analytical and preparative purposes. SFC offers a high-throughput, environmentally friendly alternative with exceptional speed and efficiency. Capillary Electrophoresis, with cyclodextrins as chiral selectors, presents a high-resolution method that consumes minimal sample. The choice of method should be guided by the specific analytical requirements, with the protocols herein serving as validated starting points for further optimization and application in a regulated drug development environment.

References

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Journal of Chromatographic Science. [Link]

  • Gotti, R., Cavrini, V., Andrisano, V., & Mascellani, G. (2003). Optimization of the chiral resolution of baclofen by capillary electrophoresis using beta-cyclodextrin as the chiral selector. Electrophoresis. [Link]

  • Mateus, L., Cherkaoui, S., Christen, P., & Veuthey, J. L. (2008). Enantiomeric separation of baclofen by capillary electrophoresis tandem mass spectrometry with sulfobutylether-beta-cyclodextrin as chiral selector in partial filling mode. Journal of Chromatography B. [Link]

  • Luer, L., & Ye, H. (1998). Chiral Analysis of Baclofen by Alpha-Cyclodextrin-Modified Capillary Electrophoresis and Laser-Induced Fluorescence Detection. Journal of Chromatography A. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • Suliman, F. E., & El-Bashir, A. A. (2012). Enantiodifferentiation of chiral baclofen by b-cyclodextrin using capillary electrophoresis: A molecular modeling approach. ResearchGate. [Link]

  • ResearchGate. (2008). Enantiomeric Separation of Baclofen by Capillary Electrophoresis Tandem Mass Spectrometry with Sulfobutylether-β-Cyclodextrin as Chiral Selector in Partial Filling Mode. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Regalado, E. L. (2018). Column Technology for Achiral SFC Separations.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Berthod, A. (2006). Chiral Recognition Mechanisms. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Regalado, E. L., & Welch, C. J. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]

  • Brough, P., & Jones, A. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]

  • Senra, J. D., et al. (2007). Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. ResearchGate. [Link]

  • Jovanović, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Równicki, M., et al. (2021). Recognition of Chiral Carboxylates by Synthetic Receptors. Molecules. [Link]

  • Senra, J. D., et al. (2007). Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. SciELO. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

Welcome to the technical support guide for the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this stereoselective synthesis. As a key chiral building block, achieving high yield and enantiopurity is critical. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the enantioselective synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid?

A1: The synthesis of chiral β-amino acids like this target molecule relies heavily on asymmetric catalysis. The most prevalent and effective strategies include:

  • Asymmetric Hydrogenation: This is a highly efficient method involving the hydrogenation of a prochiral β-enamino ester or a related β-(acylamino)acrylate precursor.[1] Chiral phosphine ligands complexed with transition metals like Rhodium (Rh) or Ruthenium (Ru) are commonly employed to induce stereoselectivity.[2]

  • Catalytic Conjugate Addition: This approach involves the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, such as 4-(4-methoxyphenyl)but-2-enoate.[3] Chiral metal complexes (e.g., Copper or Rhodium) or organocatalysts are used to control the stereochemistry of the newly formed C-N bond.[2][3]

  • Enzymatic Resolution: Biocatalytic methods, often using lipases or acylases, can resolve a racemic mixture of the β-amino acid or its precursor.[2] For instance, an enzyme can selectively acylate or deacylate one enantiomer, allowing for the separation of the desired (R)-enantiomer.

Q2: How do I select the optimal chiral ligand for an asymmetric hydrogenation approach?

A2: Ligand selection is paramount and is not a one-size-fits-all decision. The choice depends on the specific substrate and desired outcome. Here's the causality:

  • Bite Angle and Rigidity: Ligands like TangPhos and BINAP derivatives are popular because their specific bite angles and rigid chiral backbones create a well-defined chiral pocket around the metal center.[2] This steric and electronic environment forces the substrate to coordinate in a specific orientation, leading to preferential hydrogenation of one prochiral face.

  • Substrate-Ligand Matching: The electronic properties of your substrate (the enamino ester) must be compatible with the ligand. Electron-rich substrates may coordinate more effectively with electron-poor metal-ligand complexes, and vice versa. It is often necessary to screen a small library of ligands to identify the top performer for your specific system. For the hydrogenation of β-(acylamino)acrylates, the Rh-TangPhos system has shown exceptional enantioselectivity.[1]

Q3: What are the most critical reaction parameters to control for achieving high yield and enantiomeric excess (ee)?

A3: Beyond the catalyst and ligand, several parameters are critical:

  • Hydrogen Pressure: In asymmetric hydrogenation, pressure directly influences reaction rate and, sometimes, selectivity. Insufficient pressure can lead to slow or incomplete reactions, while excessively high pressure may, in some systems, reduce enantioselectivity by altering the catalyst's resting state.

  • Temperature: Temperature affects both reaction kinetics and the energy difference between the diastereomeric transition states that determine enantioselectivity. Lower temperatures often enhance enantioselectivity by magnifying this energy difference, but at the cost of a slower reaction rate. An optimal temperature must be determined empirically.

  • Solvent: The solvent's polarity and coordinating ability can significantly impact catalyst activity and selectivity. Protic solvents (e.g., methanol) can participate in the catalytic cycle, while non-coordinating solvents (e.g., dichloromethane, toluene) provide a different reaction environment. The choice of solvent can influence the solubility of the substrate and catalyst, as well as the stability of catalytic intermediates.

Q4: Which analytical techniques are essential for monitoring this synthesis?

A4: A multi-pronged analytical approach is necessary for a self-validating process:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a UV detector is essential for tracking the consumption of the starting material and the formation of the product in real-time. This prevents premature or unnecessarily long reaction times.

  • Purity Analysis: Standard HPLC or Gas Chromatography (GC) after derivatization can be used to determine the chemical purity of the isolated product.

  • Enantiomeric Excess (ee) Determination: This is the most critical analysis. Chiral HPLC is the gold standard. The product must be analyzed on a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) with an optimized mobile phase to achieve baseline separation of the (R) and (S) enantiomers.

Troubleshooting Guide

This section addresses specific experimental issues in a direct, problem-focused format.

Problem 1: Low Overall Yield
Potential Cause Underlying Rationale & Verification Recommended Solution
Incomplete Reaction The reaction may stall due to catalyst deactivation or suboptimal conditions. Verify by taking a sample from the reaction mixture and analyzing it via HPLC or TLC. The presence of significant starting material confirms an incomplete reaction.1. Check Reagent Purity: Ensure solvents and reagents are anhydrous and free of impurities (e.g., sulfur, oxygen) that can poison noble metal catalysts. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%). 3. Extend Reaction Time: Monitor the reaction for a longer duration to see if it proceeds, albeit slowly.
Product Degradation The amino acid product can be sensitive to harsh pH conditions or high temperatures during workup and purification. Degradation is often indicated by the appearance of multiple new spots on a TLC plate during purification.1. Maintain Neutral pH: During aqueous workup, carefully neutralize the solution. Avoid strongly acidic or basic conditions for extended periods. 2. Use Mild Purification Techniques: Opt for flash column chromatography over silica gel using a buffered mobile phase if necessary. Avoid high temperatures when removing solvent; use a rotary evaporator at or slightly above room temperature.
Side Product Formation In hydrogenation, over-reduction of the methoxyphenyl ring can occur under harsh conditions (high pressure/temperature). In conjugate additions, side reactions like polymerization or 1,2-addition can compete with the desired 1,4-addition.1. Optimize Hydrogenation Conditions: Reduce hydrogen pressure and/or temperature. Screen different catalysts; Palladium-based catalysts, for example, can sometimes be more prone to arene hydrogenation than Rhodium.[4] 2. Control Nucleophile Addition: For conjugate additions, ensure slow addition of the nucleophile at a controlled low temperature to favor the thermodynamic 1,4-adduct over kinetic side products.
Problem 2: Low Enantioselectivity (ee)
Potential Cause Underlying Rationale & Verification Recommended Solution
Catalyst/Ligand Degradation or Impurity The chiral ligand may be racemic or may have degraded. The active catalyst may not have formed correctly. Verify by checking the certificate of analysis for the ligand and ensuring it was handled under an inert atmosphere.1. Use High-Purity Ligands: Source ligands from a reputable supplier. 2. Inert Atmosphere Technique: Assemble the catalyst in situ under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk line techniques to prevent oxidation. 3. Re-evaluate Catalyst Precursor: Ensure the metal precursor (e.g., [Rh(COD)₂]BF₄) is of high quality.
Suboptimal Temperature The transition states leading to the (R) and (S) products are energetically close. Higher temperatures provide enough thermal energy to overcome this small barrier, leading to the formation of both enantiomers and thus, lower ee.1. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., decrease from room temperature to 0 °C or -20 °C). This will slow the reaction but often dramatically improves enantioselectivity.
Incorrect Solvent Choice The solvent can influence the conformation of the chiral catalyst-substrate complex. A suboptimal solvent may not facilitate the most organized transition state required for high stereodiscrimination.1. Solvent Screening: Conduct a systematic screen of various solvents (e.g., MeOH, THF, CH₂Cl₂, Toluene) to find the one that gives the highest ee. The optimal solvent is highly system-dependent.

Visualized Workflows and Data

Diagram: General Troubleshooting Workflow

This decision tree illustrates a logical flow for diagnosing and resolving common issues during the synthesis.

G start Start Synthesis check_completion Reaction Complete? (TLC/HPLC) start->check_completion check_yield Yield > 80%? check_completion->check_yield Yes incomplete Incomplete Reaction check_completion->incomplete No check_ee ee > 95%? check_yield->check_ee Yes low_yield Low Yield check_yield->low_yield No low_ee Low ee check_ee->low_ee No success Product Meets Specs check_ee->success Yes solution_incomplete Troubleshoot: - Check Reagent Purity - Increase Catalyst Load - Extend Time incomplete->solution_incomplete solution_low_yield Troubleshoot: - Mild Workup (pH) - Optimize Purification - Check for Side Products low_yield->solution_low_yield solution_low_ee Troubleshoot: - Lower Temperature - Screen Solvents - Check Ligand Quality low_ee->solution_low_ee solution_incomplete->start solution_low_yield->start solution_low_ee->start

Caption: Troubleshooting decision tree for synthesis optimization.

Diagram: Representative Synthetic Pathway (Asymmetric Hydrogenation)

This diagram shows a common route starting from a β-keto ester.

G sub_a Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate sub_b Ethyl (Z)-3-(acetylamino)-4-(4-methoxyphenyl)but-2-enoate (Enamino Ester Precursor) sub_a->sub_b 1. NH4OAc, Ac2O 2. Toluene, Reflux product (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid sub_b->product 1. H2 (5 bar), [Rh(COD)(TangPhos)]BF4, MeOH 2. Acidic Hydrolysis (e.g., 6N HCl, Reflux)

Caption: Asymmetric hydrogenation route to the target molecule.

Table: Comparison of Catalytic Systems

This table summarizes representative data for different asymmetric synthesis methods to provide a comparative overview.

MethodCatalyst / LigandSubstrate TypeSolventTypical YieldTypical ee (%)Reference
Asymmetric Hydrogenation [Rh(COD)(TangPhos)]BF₄β-(Acylamino)acrylateMethanol>95%>99%[1]
Asymmetric Hydrogenation Palladium-based catalystβ-Amino acrylic acid deriv.TolueneGoodup to 96%[4]
Conjugate Addition Cu-catalyst / Chiral Ligandα,β-Unsaturated EsterTHFHighHigh[3]
Enzymatic Resolution Candida antarctica LipaseRacemic β-Amino EsterOrganic Solvent~45-50% (Theor. max 50%)>99%[2]

Protocol: Asymmetric Hydrogenation of Ethyl (Z)-3-(acetylamino)-4-(4-methoxyphenyl)but-2-enoate

This protocol is a representative example and must be adapted and optimized for specific laboratory conditions.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Hydrogen gas is flammable and requires appropriate handling and equipment.

Materials:

  • Ethyl (Z)-3-(acetylamino)-4-(4-methoxyphenyl)but-2-enoate (1.0 eq)

  • [Rh(COD)₂]BF₄ (0.005 eq, 0.5 mol%)

  • (S,S,R,R)-TangPhos (0.0055 eq, 0.55 mol%)

  • Anhydrous, degassed Methanol (MeOH)

  • High-pressure hydrogenation vessel (autoclave)

Step-by-Step Procedure:

  • Catalyst Preparation (Inert Atmosphere):

    • In a glovebox or using a Schlenk line, add [Rh(COD)₂]BF₄ and TangPhos to a clean, dry flask.

    • Add a small amount of degassed MeOH and stir for 20-30 minutes until a homogeneous solution of the active catalyst forms.

  • Reaction Setup:

    • In the hydrogenation vessel, dissolve the enamino ester substrate in degassed MeOH.

    • Using a cannula, transfer the pre-formed catalyst solution to the hydrogenation vessel under a positive pressure of Argon or Nitrogen.

  • Hydrogenation:

    • Seal the vessel securely.

    • Purge the vessel 3-5 times with low-pressure hydrogen gas to remove all air.

    • Pressurize the vessel to the desired pressure (e.g., 5-10 bar) with hydrogen.

    • Begin vigorous stirring and maintain the reaction at the optimal temperature (e.g., 25-30 °C).

    • Monitor the reaction progress by taking aliquots (after safely depressurizing and purging with inert gas) and analyzing via HPLC until the starting material is consumed (typically 12-24 hours).

  • Workup and Deprotection:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with Nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • To the crude residue, add 6N Hydrochloric Acid.

    • Heat the mixture to reflux for 4-6 hours to hydrolyze both the ester and the N-acetyl group.

    • Cool the solution to room temperature.

  • Isolation and Purification:

    • Wash the acidic aqueous solution with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 6-7) using a base like NaOH or NH₄OH. The product will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the final product, (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

  • Final Analysis:

    • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the enantiomeric excess (ee) by Chiral HPLC analysis.

References

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. (2016). National Institutes of Health. [Link]

  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. (2019). The Journal of Organic Chemistry. [Link]

  • Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. (2005). Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Purification of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Introduction (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral β-amino acid derivative. Enantiomerically pure β-amino acids are critical building blocks in pharmaceutical synthesis, valued for their role in creati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral β-amino acid derivative. Enantiomerically pure β-amino acids are critical building blocks in pharmaceutical synthesis, valued for their role in creating peptide mimics with enhanced stability and specific biological activity. Achieving high enantiomeric and chemical purity is paramount, yet the purification of its R-enantiomer from a racemic mixture or a crude synthetic product presents several well-documented challenges. These include separating the desired enantiomer from its S-counterpart, removing structurally similar impurities, and preventing racemization.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting common issues encountered during the purification of this specific compound. It offers practical, field-tested solutions and detailed protocols grounded in established analytical and preparative principles.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on causality and actionable solutions.

Question 1: My chiral HPLC analysis shows poor resolution (Rs < 1.5) between the (R) and (S) enantiomers. What are the primary causes and how can I improve the separation?

Answer:

Poor resolution in chiral HPLC is a common issue stemming from suboptimal method parameters. The interaction between the analyte, the chiral stationary phase (CSP), and the mobile phase governs the separation.

Potential Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For amino acids, particularly underivatized ones, macrocyclic glycopeptide-based CSPs are highly effective due to their ionic and polar groups that facilitate chiral recognition.[1] Phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are known to resolve a wide range of amino acids.[1][2] If you are using a polysaccharide-based CSP, you may need to derivatize the amino acid to improve its interaction with the phase.[1]

  • Mobile Phase Composition:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) significantly impact enantioselectivity. For teicoplanin-based columns, enantioselectivity often increases with a higher concentration of the organic modifier.[1] Systematically screen methanol and acetonitrile concentrations (e.g., 80%, 90%, 95%) to find the optimal balance between retention and resolution.

    • Additives: The pH and ionic strength of the mobile phase are crucial. Small amounts of acid (e.g., formic acid, acetic acid) and base (e.g., triethylamine) can dramatically alter the ionization state of both the analyte and the CSP, enhancing the specific interactions required for chiral recognition. A common starting point is a mobile phase like Water:Methanol:Formic Acid.[1]

  • Temperature: Column temperature affects the kinetics of analyte-CSP interaction. Lowering the temperature can sometimes improve resolution by increasing the stability of the transient diastereomeric complexes formed on the column, though it may also increase backpressure and run time. Test temperatures between 15°C and 40°C.

  • Flow Rate: A lower flow rate increases the residence time of the analyte on the column, allowing for more interactions and potentially better resolution. Try reducing the flow rate from 1.0 mL/min to 0.5-0.7 mL/min.

Question 2: I am attempting a preparative-scale purification via crystallization, but the resulting solid has low enantiomeric excess (ee). Why is this happening?

Answer:

Achieving high enantiomeric excess through crystallization relies on exploiting the different physicochemical properties of enantiomers, racemates, and diastereomers.[] Failure to do so indicates an issue with the crystallization method or conditions.

Potential Causes & Solutions:

  • The Compound Forms a Racemic Compound: Many chiral molecules crystallize as a racemic compound (a 1:1 ordered crystal lattice of both enantiomers), which is more stable than the pure enantiomers. In this case, direct crystallization of the racemate will not result in enrichment. You must convert the enantiomers into diastereomers first.

  • Diastereomeric Salt Crystallization: This is the most robust and industrially significant method for resolving amino acids.

    • Select a Chiral Resolving Agent: React your racemic amino acid with an enantiomerically pure chiral acid or base (e.g., (R)-(-)-mandelic acid, (1S)-(+)-10-camphorsulfonic acid) to form a pair of diastereomeric salts.

    • Solubility Differences: These diastereomeric salts have different physical properties, including solubility.[] The key is to find a solvent system where one diastereomer is significantly less soluble than the other.

    • Fractional Crystallization: Systematically screen solvents (e.g., ethanol, isopropanol, water, acetone, and mixtures thereof) to identify one that allows the desired diastereomeric salt to crystallize selectively while the other remains in solution.

    • Liberation of the Enantiomer: After isolating the pure diastereomeric salt, treat it with an acid or base to remove the resolving agent, yielding your desired (R)-enantiomer.

  • Preferential Crystallization (Direct Resolution): This method is only applicable if your compound forms a conglomerate (a simple eutectic mixture of separate R and S crystals).[][4] It involves seeding a supersaturated solution of the racemate with a pure crystal of the desired (R)-enantiomer to induce its crystallization.[] This technique requires precise control over supersaturation and temperature and is generally more complex to optimize than diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique to confirm the purity of the final (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid product?

A1: A combination of techniques is ideal.

  • Chiral HPLC: This is the gold standard for determining enantiomeric purity (ee %). Use a validated method with a suitable chiral stationary phase as discussed in the troubleshooting guide.

  • ¹H NMR and ¹³C NMR: These will confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound. LC-MS can be particularly powerful for identifying and quantifying impurities.

  • Melting Point: The melting point of the pure enantiomer should be sharp and distinct from that of the racemic mixture. A broad melting range often indicates impurities.

Q2: My synthesis involves a Boc-protected intermediate. What is the most effective way to purify the Boc-protected compound before deprotection?

A2: Purifying the N-Boc protected intermediate is often easier than purifying the final free amino acid.

  • Flash Column Chromatography: The Boc group increases the compound's hydrophobicity, making it highly amenable to purification on normal-phase silica gel. A typical solvent system would be a gradient of ethyl acetate in hexanes. This method is excellent for removing inorganic salts and polar starting materials.

  • Recrystallization: If the crude protected intermediate is semi-crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) can be a highly effective and scalable purification method.

Q3: Can I use Capillary Electrophoresis (CE) for chiral separation of this compound?

A3: Yes, Capillary Electrophoresis is a powerful technique for chiral separations of amino acids and requires very small amounts of sample.[5] The method typically involves adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte (buffer).[5] CE can offer very high separation efficiency and is an excellent orthogonal technique to HPLC for method validation.

Data Summary Table

The following table provides a conceptual comparison of common chiral stationary phases used for the analysis of underivatized amino acids. Actual results will vary based on the specific analyte and experimental conditions.

Chiral Stationary Phase (CSP) TypeCommon SelectorTypical Mobile Phase ModeAdvantagesCommon Issues
Macrocyclic Glycopeptide Teicoplanin, VancomycinPolar Ionic, Reversed-Phase[2]Broad selectivity for amino acids, LC-MS compatible, no derivatization needed.[1][6]Retention can be sensitive to mobile phase pH and ionic strength.
Crown Ether (S)- or (R)-18-crown-6-tetracarboxylic acidReversed-Phase (Acidic)Excellent for primary amines, LC-MS compatible.[6]Requires a primary amine; secondary amines like proline may not resolve well.[6]
Ligand Exchange L-Proline, L-HydroxyprolineAqueous with Cu²⁺ ions[7]Can reverse elution order by changing the ligand enantiomer on the column.[6]Mobile phase is not LC-MS compatible, potential for metal leaching.

Visual Workflow: Troubleshooting Chiral HPLC Resolution

The following diagram outlines a logical workflow for diagnosing and solving poor resolution issues during chiral HPLC method development.

G cluster_0 Troubleshooting Poor Chiral HPLC Resolution (Rs < 1.5) Start Start: Poor Resolution CheckCSP Is the CSP appropriate? (e.g., Macrocyclic Glycopeptide) Start->CheckCSP ChangeCSP Action: Select a more suitable CSP (e.g., CHIROBIOTIC T) CheckCSP->ChangeCSP No OptimizeMP Optimize Mobile Phase CheckCSP->OptimizeMP Yes ChangeCSP->OptimizeMP CheckModifier Vary Organic Modifier % (e.g., 80-95% MeOH) OptimizeMP->CheckModifier Additives Action: Screen Additives (e.g., 0.1% TFA, 0.1% TEA) OptimizeMP->Additives OptimizeTempFlow Optimize Temp & Flow Rate CheckModifier->OptimizeTempFlow No Improvement Success Success: Resolution > 1.5 CheckModifier->Success Improved Additives->CheckModifier LowerTemp Decrease Temperature (e.g., to 20°C) OptimizeTempFlow->LowerTemp LowerFlow Action: Decrease Flow Rate (e.g., to 0.7 mL/min) LowerTemp->LowerFlow No Improvement LowerTemp->Success Improved LowerFlow->Success

Caption: Decision tree for troubleshooting poor chiral HPLC separation.

Detailed Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the analytical separation of (R)- and (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

1. Materials and Equipment:

  • HPLC System: Quaternary pump, autosampler, column thermostat, UV/PDA detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm (or equivalent macrocyclic glycopeptide column).

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Methanol with 0.1% Formic Acid.

  • Sample Diluent: 50:50 Water:Methanol.

  • Sample: Racemic or enriched 3-Amino-4-(4-methoxyphenyl)butanoic acid.

2. Sample Preparation:

  • Prepare a stock solution of the sample at 1.0 mg/mL in the sample diluent.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Method:

  • Mobile Phase: 90% Mobile Phase B, 10% Mobile Phase A (Isocratic).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Detector Wavelength: 225 nm.

  • Run Time: 20 minutes (or until both enantiomers have eluted).

4. Analysis:

  • Inject a standard of the racemic mixture to determine the retention times of the (R) and (S) enantiomers and to calculate the initial resolution.

  • Inject the purified sample.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the R and S enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

5. Optimization:

  • If resolution is poor, systematically increase the percentage of Mobile Phase B (Methanol) to 95%.

  • If peaks are broad, decrease the flow rate to 0.6 mL/min.

  • If elution order is unknown, it must be determined using a pure enantiomeric standard.

References

  • Flood, A. E. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution. Recent Patents on Materials Science, 1(2), 98-115.
  • BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
  • Schurig, V., & Juza, M. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605.
  • Lorenz, H., & Seidel-Morgenstern, A. (2006). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy, 41(4), 377-388.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Henderson, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Bhushan, R., & Kumar, V. (2011). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Chiral Analysis.

Sources

Troubleshooting

Overcoming challenges in the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Technical Support Center: Synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid Welcome to the technical support guide for the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. This document is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Welcome to the technical support guide for the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important β-amino acid. We will delve into troubleshooting common issues, answer frequently asked questions, and provide detailed protocols to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems that may arise during the synthesis, categorized by the stage of the reaction.

Low Enantiomeric Excess (ee%) in Asymmetric Synthesis or Chiral Resolution

Achieving high stereochemical purity is the most critical challenge for this synthesis. Low enantiomeric excess compromises the compound's viability for its intended pharmacological applications.

Problem Potential Cause(s) Recommended Solution(s)
Low ee% from Asymmetric Hydrogenation Catalyst Inactivity/Poisoning: Traces of water, oxygen, or sulfur-containing impurities can poison the chiral catalyst (e.g., Rh or Ru complexes).• Ensure all solvents and reagents are rigorously dried and degassed. • Purify starting materials to remove potential catalyst poisons. • Increase catalyst loading incrementally (e.g., from 0.5 mol% to 1-2 mol%).
Incorrect Ligand Choice: The chiral ligand may not be optimal for this specific substrate.• Screen a panel of chiral ligands (e.g., different BINAP or Josiphos derivatives).
Suboptimal Reaction Conditions: Hydrogen pressure, temperature, or solvent may not be ideal for achieving high enantioselectivity.• Systematically vary H₂ pressure (e.g., 10, 20, 50 atm) and temperature (e.g., RT, 40°C, 60°C). • Test different solvents like methanol, ethanol, or THF.
Ineffective Chiral Resolution Poor Choice of Resolving Agent: The resolving agent (e.g., tartaric acid derivatives, chiral amines) may not form diastereomeric salts with significantly different solubilities.[1]• Screen different resolving agents. For an amino acid, chiral acids like (R)-(-)-Mandelic acid or dibenzoyl-D-tartaric acid are common choices.
Incorrect Stoichiometry: Using a non-optimal ratio of the substrate to the resolving agent can lead to incomplete salt formation.• Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used. Perform small-scale trials to find the optimal ratio.
Supersaturation/Rapid Crystallization: If the solution is cooled too quickly, the desired diastereomeric salt may not have enough time to selectively crystallize, leading to co-precipitation of the other diastereomer.• Employ slow cooling protocols. Allow the solution to cool to room temperature naturally before placing it in a refrigerator or ice bath. • Use a minimal amount of a suitable solvent to ensure selective precipitation.
Reaction Stalls or Low Conversion

A common frustration is a reaction that does not proceed to completion, resulting in a complex mixture of starting material and product that is difficult to purify.

Problem Potential Cause(s) Recommended Solution(s)
Stalled Hydrogenation or Reduction Step Poor Quality Reagents: The reducing agent (e.g., H₂, NaBH₄) may have degraded. The catalyst may be inactive.• Use a fresh bottle of the reducing agent. • Ensure the catalyst is from a reliable source and has been stored correctly.
Inhibitors in the Reaction Mixture: As mentioned, impurities can inhibit catalytic reactions.• Purify the substrate immediately before use via recrystallization or column chromatography.
Incomplete Amine Group Introduction (e.g., Mannich-type reaction) Weak Nucleophile/Base: The enolate or equivalent nucleophile may not be forming efficiently.[2]• Switch to a stronger, non-nucleophilic base like LDA or LiHMDS. • Ensure the reaction is performed at the appropriate low temperature (e.g., -78 °C) to favor kinetic enolate formation.
Steric Hindrance: Bulky protecting groups on the starting materials can sterically hinder the reaction.[3]• Consider using smaller protecting groups if the synthesis allows.
Formation of Side Products and Purification Difficulties

The presence of side products complicates purification and reduces the overall yield.

Problem Potential Cause(s) Recommended Solution(s)
β-Elimination Strongly Basic Conditions: The use of strong bases, especially at elevated temperatures, can promote the elimination of the amino group, leading to an unsaturated byproduct.[4]• Use milder bases where possible (e.g., K₂CO₃ instead of NaH). • Maintain low reaction temperatures.
Racemization Basic or Acidic Conditions: The chiral center can be susceptible to epimerization under harsh pH conditions, particularly if there is an adjacent carbonyl group.[5][6]• Perform reactions under neutral or near-neutral conditions if possible. • Minimize exposure to strong acids or bases during work-up. Use buffered solutions where appropriate.
Product is an Oil/Difficult to Crystallize Residual Solvent or Impurities: Trace amounts of solvent or soluble impurities can inhibit crystallization.• Ensure the product is fully dry using a high vacuum line. • Attempt purification by flash column chromatography before crystallization. • Try different crystallization solvents or solvent systems (e.g., ethyl acetate/hexanes, methanol/ether).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid?

There are three primary strategies:

  • Asymmetric Hydrogenation: This is often the most efficient industrial method. It involves the hydrogenation of a prochiral precursor, such as a β-aminoacrylate or an enamine, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with a chiral phosphine ligand).[7]

  • Chiral Resolution: This classic method involves synthesizing the racemic 3-Amino-4-(4-methoxyphenyl)butanoic acid and then separating the enantiomers using a chiral resolving agent, such as tartaric acid or a chiral amine, to form diastereomeric salts that can be separated by crystallization.[1]

  • Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as an amino acid like (S)-serine or (S)-aspartic acid, and chemically transforms it into the target molecule, preserving the stereocenter.[8]

Q2: My NMR spectrum shows unexpected peaks. What are the common impurities?

Common impurities include:

  • Residual Solvents: Dichloromethane, Ethyl Acetate, Hexanes, etc.

  • Starting Materials: Unreacted precursors.

  • Side Products: Such as the β-elimination product mentioned above.

  • Protecting Group Fragments: If protecting groups like Boc or Cbz were used, fragments may remain after deprotection.

Q3: What analytical techniques are essential for characterizing the final product?

To confirm the identity, purity, and stereochemistry of your product, the following are essential:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC or SFC: To determine the enantiomeric excess (ee%). This is crucial for verifying the success of the asymmetric synthesis or resolution.[9]

  • Melting Point and Optical Rotation: To compare with literature values for the pure enantiomer.

Q4: What safety precautions should be taken during this synthesis?

Standard laboratory safety protocols should be followed. Specific hazards include:

  • Flammable Solvents: Diethyl ether, THF, hexanes. Work in a well-ventilated fume hood away from ignition sources.

  • Corrosive Reagents: Strong acids (HCl, TFA) and bases (LDA, LiHMDS) should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Hydrogen Gas: If performing hydrogenation, use a properly set up and shielded apparatus. Ensure there are no leaks and the area is well-ventilated.

Experimental Workflows & Diagrams

General Synthetic Workflow

The following diagram outlines a typical workflow for an asymmetric synthesis approach.

G cluster_0 Preparation cluster_1 Core Asymmetric Step cluster_2 Finishing Start Prochiral Precursor (e.g., β-keto ester) Protect Protecting Group Introduction (if needed) Start->Protect Asymmetric_Rxn Asymmetric Hydrogenation [Chiral Catalyst, H₂] Protect->Asymmetric_Rxn Deprotect Deprotection (e.g., Acidolysis for Boc) Asymmetric_Rxn->Deprotect Purify Purification (Crystallization/Chromatography) Deprotect->Purify Analyze Final Analysis (NMR, Chiral HPLC, MS) Purify->Analyze

Caption: High-level workflow for asymmetric synthesis.

Troubleshooting Decision Tree for Low Yield

If you are experiencing low yields, this decision tree can help diagnose the issue.

G Start Low Yield Observed Check_Purity Is starting material pure? Start->Check_Purity Check_Reagents Are reagents/catalyst active? Check_Purity->Check_Reagents Yes Purify_SM Action: Purify Starting Material (Column, Recrystallization) Check_Purity->Purify_SM No Check_Conditions Are reaction conditions optimal? (Temp, Time, Conc.) Check_Reagents->Check_Conditions Yes Replace_Reagents Action: Use Fresh Reagents/ New Batch of Catalyst Check_Reagents->Replace_Reagents No Check_Workup Was product lost during workup? Check_Conditions->Check_Workup Yes Optimize_Conditions Action: Systematically Vary Temp, Time, and Concentration Check_Conditions->Optimize_Conditions No Modify_Workup Action: Modify Extraction pH/ Use Different Solvents Check_Workup->Modify_Workup Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Lee, S. H., et al. (2015). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. PubMed. [Link]

  • Isidro-Llobet, A., et al. (n.d.). β-Elimination Side Reactions. ResearchGate. [Link]

  • Wang, D., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC - NIH. [Link]

  • Vasu, D., et al. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Seba, S., & Wennemers, H. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). [Link]

  • PubChem. 3-Amino-4-(4-methoxyphenyl)butanoic acid. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols. [Link]

  • Connon, S. J., et al. (2018). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. NIH. [Link]

  • Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • Silverman, R. B., et al. (2020). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • Bakulev, V. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. [Link]

  • ResearchGate. (2011). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. [Link]

  • ResearchGate. (1991). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • E. M. Awad, et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [Link]

  • ResearchGate. (2020). Synthetic difficulties to access α‐ and β‐amino acids. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Welcome to the technical support guide for the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important β-amino acid, with a focus on identifying and mitigating side-reaction products. Our guidance is grounded in established chemical principles and practical, field-proven insights to ensure the integrity and success of your experimental work.

Troubleshooting Guide: Common Side-Reactions and Impurities

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

Question 1: My final product shows poor diastereoselectivity. What are the likely causes and how can I improve it?

Answer:

Poor diastereoselectivity is a frequent challenge in the synthesis of β-amino acids, which possess two chiral centers. The root cause often lies in the method used to create the carbon-carbon or carbon-nitrogen bond, or in the reduction of a prochiral group.

Common Causes and Solutions:

  • Inadequate Stereocontrol in Mannich-type Reactions: The Mannich reaction and its variants are powerful tools for synthesizing β-amino esters, which are precursors to β-amino acids.[1][2] However, without proper chiral control, a mixture of syn- and anti-diastereomers can be formed. The choice of catalyst is critical. For instance, proline-derived organocatalysts are known to favor the formation of specific diastereomers.[3]

    • Troubleshooting:

      • Catalyst Selection: Ensure you are using a well-established chiral catalyst or auxiliary known for high diastereoselectivity in similar systems.

      • Reaction Conditions: Temperature can significantly impact diastereoselectivity. Running the reaction at lower temperatures (e.g., -40 °C to 0 °C) can enhance the energy difference between the diastereomeric transition states, leading to a higher diastereomeric excess (d.e.).[4]

      • Solvent Effects: The polarity of the solvent can influence the conformation of the transition state. Experiment with a range of solvents to optimize diastereoselectivity.

  • Non-selective Reduction of a β-Keto Ester: If your synthesis proceeds through a β-keto ester intermediate, the subsequent reduction of the ketone is a critical stereochemistry-determining step.

    • Troubleshooting:

      • Stereoselective Reducing Agents: Employing a stereoselective reducing agent is crucial. For example, certain ketoreductase (KRED) enzymes can provide high diastereoselectivity through dynamic kinetic resolution.[5]

      • Chiral Catalysts for Hydrogenation: Asymmetric transfer hydrogenation using ruthenium (II) catalysts with chiral ligands has been shown to be highly effective in setting both stereocenters during the reduction of β-substituted-α-keto esters.[4]

Below is a diagram illustrating the logical flow for troubleshooting poor diastereoselectivity.

G cluster_0 Problem: Poor Diastereoselectivity cluster_1 Investigation cluster_2 Solutions Problem Low d.e. in final product Source Identify Stereochemistry- Determining Step Problem->Source Mannich Mannich-type Reaction Source->Mannich C-C or C-N bond formation Reduction Reduction of Prochiral Ketone Source->Reduction Reduction step Mannich_Sol Optimize Catalyst Lower Temperature Screen Solvents Mannich->Mannich_Sol Reduction_Sol Use Stereoselective Reducing Agent (e.g., KRED) Employ Asymmetric Hydrogenation Catalyst Reduction->Reduction_Sol

Caption: Troubleshooting logic for poor diastereoselectivity.

Question 2: I am observing the presence of the (S)-enantiomer in my (R)-product. How can I improve the enantioselectivity?

Answer:

The presence of the undesired (S)-enantiomer points to inadequate enantiocontrol during the synthesis. The source of this issue is almost always the catalyst or chiral auxiliary employed.

Common Causes and Solutions:

  • Suboptimal Chiral Catalyst or Ligand: The effectiveness of a chiral catalyst system is highly dependent on the specific substrate. A catalyst that works well for one substrate may not be optimal for another.

    • Troubleshooting:

      • Catalyst Screening: A screening of different chiral catalysts or ligands is often necessary. For metal-catalyzed reactions, such as asymmetric hydrogenation, ligands like BINAP or DuPHOS have been used effectively.[6]

      • Catalyst Loading: Ensure the correct catalyst loading is used. Insufficient catalyst can lead to a higher proportion of the uncatalyzed, non-enantioselective background reaction.

  • Racemization: Although less common under standard conditions for this type of molecule, harsh reaction conditions (e.g., high temperatures or strongly acidic/basic media) could potentially lead to racemization at one of the chiral centers.

    • Troubleshooting:

      • Milder Conditions: Employ the mildest possible reaction conditions for all steps, particularly during protecting group removal and final product isolation.

The following table summarizes key considerations for enhancing enantioselectivity:

ParameterRecommendationRationale
Catalyst System Screen a library of chiral catalysts/ligands.The substrate-catalyst interaction is highly specific; an optimal match is required for high enantiomeric excess (e.e.).
Temperature Generally, lower temperatures are preferred.Reduces the thermal energy of the system, amplifying the energy difference between the enantiomeric transition states.
Solvent Can influence catalyst activity and selectivity.The solvent can interact with the catalyst or substrate, affecting the chiral induction.
Purity of Reagents Use high-purity starting materials and catalysts.Impurities can sometimes interfere with or poison the catalyst, leading to lower enantioselectivity.

Question 3: My reaction yield is low, and I have identified unreacted 4-methoxybenzaldehyde and other starting materials. What could be the issue?

Answer:

Low conversion of starting materials is a common problem that can often be traced back to reaction kinetics or catalyst deactivation.

Common Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

    • Troubleshooting:

      • Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

      • Temperature: Increasing the reaction temperature can increase the reaction rate, but be mindful of potential side-reactions or degradation.

  • Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvent, or by exposure to air or moisture if it is sensitive.

    • Troubleshooting:

      • Purity of Reagents: Ensure all starting materials and solvents are of high purity and are appropriately dried.

      • Inert Atmosphere: If using an air- or moisture-sensitive catalyst, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Retro-Mannich Reaction: In Mannich-type reactions, a retro-Mannich reaction can occur, leading to the decomposition of the product back to the starting materials.[4]

    • Troubleshooting:

      • Temperature Control: Lowering the reaction temperature can sometimes suppress the retro-Mannich pathway.[4]

Frequently Asked Questions (FAQs)

Q1: What are "condensed impurities" and how can they be avoided?

A1: "Condensed impurities" typically refer to products of self-condensation or dimerization of starting materials or intermediates. For example, in syntheses involving BOC-anhydride for amine protection, side-reactions can lead to the formation of undesired condensation products.[7] To avoid these:

  • Control Stoichiometry: Use the correct stoichiometry of reagents. An excess of a reactive species can promote side-reactions.

  • Temperature Management: Maintain the recommended reaction temperature. Excursions to higher temperatures can increase the rate of side-reactions.

  • Solvent Choice: The choice of solvent can be critical. Some patents suggest that using solvents immiscible with water can help control the formation of certain condensation impurities during the BOC-protection step.[7]

Q2: How can I confirm the absolute stereochemistry of my final product?

A2: Confirming the absolute stereochemistry is essential. Common methods include:

  • Chiral HPLC: This is a widely used method to determine the enantiomeric excess of your product by separating the enantiomers on a chiral stationary phase.

  • X-ray Crystallography: If you can obtain a suitable crystal of your product or a derivative, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

  • Mosher's Ester Analysis: This NMR-based technique involves derivatizing the amino group with a chiral reagent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the resulting diastereomeric esters by ¹⁹F or ¹H NMR.[5]

Q3: What is a reliable synthetic route to minimize side-products?

A3: A common and robust approach involves the asymmetric hydrogenation of a β-enamino ester or the diastereoselective reduction of a β-keto ester precursor. Biocatalytic methods using enzymes like transaminases or ketoreductases are also gaining prominence due to their high selectivity and mild reaction conditions.[8][9]

Below is a generalized workflow for a chemoenzymatic synthesis, which often provides high selectivity.

G Start 4-methoxy- benzaldehyde & Keto Ester Condensation Condensation to form β-keto ester Start->Condensation Reduction Enzymatic Reduction (e.g., KRED) Condensation->Reduction Hydrolysis Ester Hydrolysis Reduction->Hydrolysis Final_Product (R)-3-Amino-4-(4-methoxy- phenyl)butanoic acid Hydrolysis->Final_Product

Caption: A generalized chemoenzymatic workflow.

Experimental Protocol: Asymmetric Synthesis via Enzymatic Reduction

This protocol outlines a representative synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid via the dynamic reductive kinetic resolution of a racemic α-fluoro-β-keto ester, adapted from principles of stereoselective synthesis.[5]

Step 1: Synthesis of the β-Keto Ester Precursor

  • To a solution of 4-methoxybenzaldehyde in a suitable aprotic solvent, add an appropriate keto ester (e.g., ethyl 2-fluoroacetoacetate) and a catalyst (e.g., piperidine/acetic acid).

  • Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the β-keto ester.

Step 2: Dynamic Reductive Kinetic Resolution using a Ketoreductase (KRED)

  • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • To the buffer, add the β-keto ester, a glucose dehydrogenase (GDH) for cofactor regeneration, glucose, NADP⁺, and the selected ketoreductase (one that favors the desired (R)-configuration at the β-carbon).

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain the crude β-hydroxy ester.

Step 3: Conversion to the Final β-Amino Acid

  • The resulting β-hydroxy ester can be converted to the corresponding β-amino acid through standard functional group interconversions (e.g., mesylation, azide displacement, and reduction).

  • Finally, perform ester hydrolysis under basic conditions (e.g., using LiOH) followed by neutralization to yield the target compound, (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.[10]

References

  • Török, G., et al. (2011). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC - NIH. Available at: [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Poe, J., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of β‐Branched Aromatic α‐Amino Acids by Biocatalytic Dynamic Kinetic Resolution. ResearchGate. Available at: [Link]

  • Contente, M. L., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-4-(4-methoxyphenyl)butanoic acid. PubChem. Available at: [Link]

  • Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents.

Sources

Troubleshooting

Technical Support Center: Stability Studies of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. This guide is designed to provide in-depth, practical advice for n...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. This guide is designed to provide in-depth, practical advice for navigating the complexities of its stability studies. As a chiral β-amino acid derivative, this molecule presents unique challenges. This resource, structured in a question-and-answer format, offers troubleshooting solutions and foundational knowledge to ensure the integrity and accuracy of your experimental results.

Part 1: Troubleshooting Guide

Unexpected results are common in stability testing. The following table addresses specific issues you may encounter during your experiments with (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, linking them to probable causes and providing actionable solutions.

Observed Issue Probable Cause(s) Recommended Solution(s) & Rationale
Loss of Assay Potency in Solution (Ambient Temp) 1. Oxidative Degradation: The primary amine and benzylic carbon are susceptible to oxidation.[1][2] 2. pH-Mediated Hydrolysis: While generally stable, extreme pH conditions can affect molecule integrity.[3][4]1. Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. 2. Control pH: Maintain solutions at a neutral pH (6.5-7.5) using a non-reactive buffer system (e.g., phosphate buffer). Amino acid stability is often optimal at neutral pH.[3] 3. Refrigerate: Store stock solutions at 2-8°C to slow down degradation kinetics.
Appearance of New Peaks in HPLC Chromatogram During Forced Degradation (Acid/Base) 1. Acid/Base Hydrolysis: Degradants are expected under forced conditions. 2. Racemization: The chiral center at the C3 position may invert under harsh pH, creating the (S)-enantiomer. 3. Salt Formation/Dissociation: Changes in pH will alter the ionization state of the amino and carboxylic acid groups, affecting retention time.1. Peak Tracking: Use a photodiode array (PDA) detector to compare UV spectra of new peaks against the parent peak. Dissimilar spectra indicate a new chemical entity. 2. Chiral HPLC Analysis: Use a validated chiral HPLC method to check for the presence of the (S)-enantiomer. Racemization is a critical degradation pathway for chiral drugs.[5][6] 3. pH Adjustment: Neutralize the sample before injection to ensure consistent ionization and chromatographic behavior.
Inconsistent Results in Photostability Studies 1. Inadequate Protection of Control Samples: Control samples (dark controls) might be experiencing thermal degradation if not properly shielded.[7] 2. Wavelength-Specific Degradation: The 4-methoxyphenyl group may absorb specific UV wavelengths, leading to photolysis. 3. Secondary Degradation: Primary photoproducts may be unstable and degrade further.1. Proper Controls: Wrap dark control samples in aluminum foil and place them alongside the light-exposed samples in the same chamber to accurately measure thermally-induced changes.[7] 2. Follow ICH Q1B Guidelines: Ensure exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light.[8][9][10] 3. Time-Point Analysis: Analyze samples at multiple time points to track the formation and disappearance of degradants, helping to elucidate the degradation pathway.
Loss of Chiral Purity (Enantiomeric Excess) Over Time 1. pH Extremes: Both acidic and basic conditions can catalyze the enolization/de-protonation at the C3 position, leading to racemization. 2. Thermal Stress: Elevated temperatures can provide the energy needed to overcome the activation barrier for chiral inversion.1. pH Control: Formulate or dissolve the compound in a buffered system close to its isoelectric point to minimize the concentration of charged species that may facilitate racemization. 2. Temperature Control: Store the drug substance and product at controlled room temperature or under refrigerated conditions as determined by long-term stability data.
Poor Peak Shape or Shifting Retention Times in HPLC Analysis 1. Analyte-Column Interaction: The primary amine can interact with residual silanols on silica-based columns, causing peak tailing. 2. Mobile Phase pH: The pH of the mobile phase relative to the pKa of the analyte will dictate its ionization state and, consequently, its retention on a reversed-phase column.1. Use End-Capped Columns: Employ a modern, high-purity, end-capped C18 or C8 column to minimize silanol interactions. 2. Buffer Mobile Phase: Control the mobile phase pH with a suitable buffer (e.g., phosphate or acetate) to ensure a consistent charge state of the analyte throughout the analysis. For reversed-phase, a pH of 2.5-4 is often a good starting point for amino acids.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical groups on (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid that I should be concerned about for stability?

A1: The molecule has three key functional areas of concern:

  • Primary Amine (-NH2): This group is susceptible to oxidation, which can lead to the formation of various degradation products. It is also basic, meaning its charge state is pH-dependent.

  • Carboxylic Acid (-COOH): This acidic group can undergo decarboxylation under thermal stress.[11][12] Its charge state is also pH-dependent. The interplay between the amine and carboxylic acid groups makes the molecule's overall stability highly sensitive to pH.[3][4][13]

  • 4-Methoxyphenyl Ring and Benzylic Carbon: The aromatic ring is a chromophore, making it susceptible to photolytic degradation.[8][9] The adjacent benzylic carbon is activated and can be a site for oxidative degradation.

Q2: How do I design a proper forced degradation study for this compound?

A2: A forced degradation or stress testing study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[1][2][14] Your study should systematically evaluate the impact of various stressors as recommended by ICH guidelines.

A typical workflow is illustrated below:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 80°C, dry heat) Thermal->HPLC Analyze Photo Photostability (ICH Q1B light exposure) Photo->HPLC Analyze Chiral Chiral HPLC Analysis HPLC->Chiral Check Purity MassSpec LC-MS for Peak ID HPLC->MassSpec Identify Degradants Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation Chiral->Pathway MassSpec->Pathway API API Substance & Solution API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Forced degradation experimental workflow.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This level of degradation is sufficient to produce and detect primary degradants without being so excessive that secondary degradation complicates the analysis.[15]

Q3: My primary stability assay is a reversed-phase HPLC method. How can I be sure it is "stability-indicating"?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[16] For an HPLC method, this means it must be able to separate the intact API from all its potential degradation products and process impurities.

To validate your method as stability-indicating, you must:

  • Perform Forced Degradation: Analyze samples from the forced degradation studies described in Q2.

  • Demonstrate Specificity: Show that the peaks corresponding to degradants do not co-elute with the main API peak. This is the most critical step.[15]

  • Assess Peak Purity: Use a PDA detector to assess peak purity of the API peak in the stressed samples. The UV spectrum should be consistent across the entire peak, indicating it is a single component.

  • Mass Balance: Account for the total amount of the drug. The decrease in the API assay should be reasonably balanced by the increase in the sum of all degradation products.

Q4: What specific column and mobile phase conditions are recommended for chiral HPLC analysis to detect racemization?

A4: Chiral method development often requires screening several chiral stationary phases (CSPs).[17][18] For a molecule like (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, which has a primary amine near the chiral center, CSPs based on crown ethers or cyclodextrins are excellent starting points.

Example Protocol: Chiral HPLC Method

  • Column: A macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC V2) or a crown ether-based CSP (e.g., CROWNPAK CR(+)).[17]

  • Mobile Phase:

    • Polar Organic Mode: A mixture of Methanol:Glacial Acetic Acid:Triethylamine (e.g., 100:0.02:0.03 v/v/v). The acid and base act as ionic modifiers to improve peak shape and interaction with the stationary phase.[6]

    • Reversed-Phase Mode: An aqueous buffer with an organic modifier. For a crown ether column, a dilute acidic buffer like perchloric acid (pH 1.0-2.0) is often effective.[17]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25-30°C. Temperature control is critical for reproducible chiral separations.[17]

  • Detection: UV detection at a wavelength where the methoxyphenyl group absorbs strongly (e.g., ~225 nm or ~275 nm).

Rationale: The choice of CSP and mobile phase is designed to maximize the differential interactions between the two enantiomers and the chiral selector on the column, leading to their separation. The goal is to achieve a baseline resolution (Rs > 1.5) between the (R)- and (S)-enantiomer peaks.

Q5: What are the ideal long-term storage conditions for the solid-state API?

A5: The ideal storage conditions should be determined through formal long-term stability studies following ICH Q1A(R2) guidelines. However, based on the molecule's structure, the following can be anticipated:

  • Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C) conditions are likely required. High temperatures could potentially lead to decarboxylation or other solid-state rearrangements.[11][12]

  • Humidity: The compound contains polar functional groups and may be hygroscopic. Storage in a well-sealed container with a desiccant is recommended to protect against moisture, which can accelerate degradation.

  • Light: Due to the aromatic ring, the compound must be protected from light.[8][9] Store in an amber glass vial or other opaque, light-resistant container.

A logical flow for determining storage conditions is as follows:

Storage_Determination A Characterize API (Hygroscopicity, Photostability, Thermal) B ICH Stability Protocol Design (Long-term & Accelerated Conditions) A->B C Execute Study (Multiple Batches, Timepoints) B->C D Analyze Samples (Assay, Purity, Chiral Purity, Physical) C->D E Statistical Analysis & Data Evaluation D->E F Establish Shelf-Life & Recommend Storage Conditions E->F

Caption: Logic for determining API storage conditions.

References

  • Title: Stability of human blood serum aminoacids after storage at different pH and temperature conditions Source: PubMed URL: [Link]

  • Title: Q1B Photostability Testing of New Drug Substances and Products Source: FDA URL: [Link]

  • Title: ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions Source: Atlas MTS URL: [Link]

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency URL: [Link]

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: Proteins & Peptides Forced Degradation Studies Source: CD Formulation URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [Link]

  • Title: Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures Source: ResearchGate URL: [Link]

  • Title: Accelerated stability and forced degradation studies Source: Alphalyse URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: American Pharmaceutical Review URL: [Link]

  • Title: Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide Source: NIH National Library of Medicine URL: [Link]

  • Title: On the pH-optimum of activity and stability of proteins Source: NIH National Library of Medicine URL: [Link]

  • Title: pH dependence of amino acid solubility. The solubility of an amino acid... Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Studies | ICH Stability Testing Source: BioPharmaSpec URL: [Link]

  • Title: (PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations Source: ResearchGate URL: [Link]

  • Title: pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4 Source: NIH National Library of Medicine URL: [Link]

  • Title: (PDF) Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma Source: ResearchGate URL: [Link]

  • Title: Chiral HPLC Method Development Source: I.B.S. URL: [Link]

  • Title: Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film Source: RSC Publishing URL: [Link]

  • Title: Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper Source: University of Wisconsin-Milwaukee URL: [Link]

  • Title: Butyric acid Source: Wikipedia URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Enantiomeric Impurities in (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Welcome to the technical support center for the chiral resolution of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for quantifying and resolving the unwanted (S)-enantiomer from your target (R)-enantiomer.

This resource is divided into two main sections:

  • : Quick, problem-oriented solutions for common issues encountered during chromatographic and crystallographic separations.

  • : In-depth explanations of the principles and strategic decisions behind method development for chiral resolution.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format. Use the following workflow to diagnose and resolve your issues.

Workflow for Troubleshooting Poor Chiral HPLC Resolution

G start Start: Poor or No Resolution (Rs < 1.5) q1 Is the Chiral Stationary Phase (CSP) appropriate for a β-amino acid? start->q1 q2 Is the mobile phase optimized? (Composition, Additives) q1->q2 Yes sol1 Action: Screen alternative CSPs. - Polysaccharide-based (e.g., Amylose/Cellulose) - Pirkle-type (e.g., Whelk-O1) - Zwitterionic (e.g., ZWIX) - Crown Ether q1->sol1 No q3 Is the column temperature controlled and optimized? q2->q3 Yes sol2 Action: Adjust mobile phase. - Vary alcohol modifier % (e.g., IPA, EtOH) - Add acidic/basic modifiers (e.g., 0.1% TFA, DEA) - Screen different solvent systems (Normal vs. Reversed-Phase) q2->sol2 No q4 Is the column overloaded or in poor health? q3->q4 Yes sol3 Action: Optimize temperature. - Test lower temperatures (e.g., 10-25°C) to enhance enantioselectivity. q3->sol3 No sol4 Action: Check loading & column health. - Inject diluted sample to check for overload. - Perform column wash as per manufacturer. - Run QC test to check efficiency. q4->sol4 Yes end Resolution Achieved (Rs ≥ 1.5) sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for poor enantiomeric resolution in HPLC.

Chromatography Issues

Q1: I'm seeing poor peak resolution (Rs < 1.5) between the (R) and (S) enantiomers on my chiral HPLC. What should I do first?

A1: The first and most critical factor is your choice of Chiral Stationary Phase (CSP).[1] (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a β-amino acid with both acidic (carboxylic acid) and basic (amine) functional groups, plus an aromatic ring. This combination allows for multiple interaction points. If your initial CSP isn't providing at least partial separation, a screening of different CSP types is the most logical first step. Not all CSPs work for all molecules; structural similarity to a compound that worked previously is no guarantee of success.[2]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Peak tailing is often caused by unwanted secondary interactions between your analyte and the stationary phase, especially with residual silanols on silica-based columns.[1]

  • For Basic Analytes: Your compound has a primary amine. To improve peak shape, add a small amount of a basic modifier to your mobile phase, such as 0.1% diethylamine (DEA). This competes with your analyte for active silanol sites.[1]

  • For Acidic Analytes: Your compound also has a carboxylic acid. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) will ensure the analyte remains in its protonated form, which can significantly improve peak shape.[1]

  • Column Overload: Inject a 10-fold diluted sample. If the peak shape improves dramatically, you were overloading the column.[1]

  • Column Health: If mobile phase modifiers don't help, your column may be contaminated. Follow the manufacturer's protocol for column washing.[1][3]

Q3: I have good separation, but the analysis time is too long. How can I reduce the retention time without sacrificing resolution?

A3: To reduce retention time while maintaining resolution, you can:

  • Increase Flow Rate: This is the simplest approach. However, be aware that on complex chiral stationary phases, efficiency can drop off quickly above the optimal flow rate, potentially reducing resolution.[2]

  • Increase the "Strong Solvent" Percentage: In normal phase (e.g., Hexane/Isopropanol), increase the percentage of the alcohol modifier.[4] In reversed-phase, increase the organic component (e.g., Acetonitrile). Make small, incremental changes (e.g., 2-5%) and monitor the effect on the resolution (Rs).

  • Increase Temperature: Raising the column temperature (e.g., from 25°C to 40°C) will decrease solvent viscosity and typically reduce retention times. However, the effect on chiral selectivity is compound-dependent; it may increase, decrease, or have no effect on resolution.[1]

Crystallization Issues

Q1: I'm trying to perform a diastereomeric salt crystallization, but I'm getting low yield of the desired diastereomer.

A1: Low yield in diastereomeric crystallization is often a solubility issue. The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other.

  • Solvent Screening: This is the most critical parameter. Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

  • Temperature Profile: The cooling rate can dramatically impact crystal growth and purity. A slow, controlled cooling profile is generally preferred over rapid crashing out of solution, which can trap impurities.[5]

  • Resolving Agent Stoichiometry: While a 1:1 stoichiometry is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity of the initial crop of crystals.[6]

Q2: The enantiomeric excess (e.e.) of my product after crystallization is poor.

A2: This indicates that the two diastereomeric salts have similar solubilities in your chosen solvent system, or that the system reached thermodynamic equilibrium where both salts co-precipitate.

  • Kinetic vs. Thermodynamic Control: Sometimes, one diastereomer crystallizes much faster (kinetic control). Short crystallization times can yield a highly pure product, but at a lower yield.[6] Allowing the crystallization to proceed for too long may allow the more soluble diastereomer to crystallize as well, lowering the overall purity (thermodynamic control).[6]

  • Re-crystallization: A single crystallization is often insufficient. One or two re-crystallization steps of the enriched product are typically required to achieve >99% diastereomeric excess, which can then be converted to >99% enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral HPLC method for this compound?

A1: For a molecule like (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with amino acids and their derivatives.[7][8] These columns, such as those based on amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), create chiral grooves and cavities that interact with analytes.[8][9] A screening approach using a few recommended columns is most efficient.

CSP Type Common Commercial Names Typical Mobile Phase (Normal Phase) Rationale for Screening
Amylose Phenylcarbamate Chiralpak® AD, Lux® Amylose-1Hexane/Isopropanol (IPA) + 0.1% TFAGold standard for broad screening; helical structure provides complex steric and H-bonding environment.[7][8]
Cellulose Phenylcarbamate Chiralcel® OD, Lux® Cellulose-1Hexane/Ethanol (EtOH) + 0.1% TFADifferent polymer backbone from amylose, offering complementary selectivity.[8]
Pirkle-Type / Brush-Type (R,R) Whelk-O® 1Hexane/IPA + 0.1% TFAWorks on a π-π interaction principle. The methoxyphenyl ring of your analyte makes it a strong candidate for this CSP. A validated method for a similar compound has been published on this phase.[10]
Zwitterionic Chiralpak® ZWIX(+) / ZWIX(-)Methanol/Acetonitrile + Acid/BaseSpecifically designed for amphoteric molecules like amino acids, utilizing ion-exchange mechanisms.[11][12] A method for a similar compound has been reported.[13]

Q2: How do polysaccharide-based chiral columns actually work to separate enantiomers?

A2: Polysaccharide-based CSPs, the most widely used type, rely on a combination of intermolecular interactions to achieve separation.[8] The polysaccharide (like cellulose or amylose) is derivatized, typically with phenylcarbamates, which creates a rigid, helical polymer structure. This structure forms chiral grooves or cavities.

Enantiomers are separated based on the differential fit and binding energy of each enantiomer within these chiral cavities. The key interactions include:

  • Hydrogen Bonding: Between the analyte's -COOH and -NH2 groups and the carbamate groups on the CSP.

  • π-π Interactions: Between the analyte's phenyl ring and the phenyl groups on the CSP.

  • Dipole-Dipole Interactions: Involving polar functional groups.

  • Steric Hindrance (Inclusion): One enantiomer fits more snugly or favorably into the chiral cavity than the other, leading to a longer retention time.[8]

The combination of these forces creates a transient diastereomeric complex between each enantiomer and the CSP, and the difference in the stability of these two complexes is what allows for chromatographic separation.

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Analyte Enantiomers CSP Amylose Polymer Backbone Chiral Groove Phenyl Carbamate Groups R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP:f1 Stronger, More Stable Complex (Longer Retention) Interactions Multiple Interactions: - Hydrogen Bonding - π-π Stacking - Steric Fit S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP:f1 Weaker, Less Stable Complex (Shorter Retention)

Caption: Mechanism of chiral recognition on a polysaccharide-based CSP.

Q3: What is diastereomeric salt crystallization and when should I use it?

A3: Diastereomeric salt crystallization is a classical, preparative-scale technique used to separate enantiomers.[14] It is particularly useful when you need to resolve larger quantities of a racemic mixture than is feasible with preparative HPLC. The process involves reacting a racemic mixture (like your R/S amino acid) with a single, pure enantiomer of another chiral compound, known as a resolving agent.[5]

  • Step 1: Salt Formation. Your racemic amino acid (a base) is reacted with an enantiomerically pure chiral acid (e.g., (R,R)-Tartaric acid). This creates a pair of diastereomeric salts:

    • [(R)-acid]•[(R,R)-resolving agent]

    • [(S)-acid]•[(R,R)-resolving agent]

  • Step 2: Separation. Unlike enantiomers, diastereomers have different physical properties, including solubility.[14] By carefully selecting a solvent, one diastereomeric salt can be selectively crystallized while the other remains in solution.

  • Step 3: Liberation. After isolating the pure diastereomeric salt, the resolving agent is removed by a simple acid-base extraction, yielding the desired enantiomerically pure amino acid.

This method is powerful but requires significant empirical method development, primarily in the screening of resolving agents and crystallization solvents.[5][15]

Q4: How do I choose a chiral resolving agent for diastereomeric crystallization?

A4: The selection of a resolving agent is critical for a successful diastereomeric crystallization. For your basic amino acid, you will need a chiral acid. Key considerations include:

  • Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the scale of your resolution.

  • Chemical Properties: It must form a stable, crystalline salt with your compound.

  • Common Choices: For resolving chiral amines and amino acids, common choices include:

    • (R,R)- or (S,S)-Tartaric Acid

    • (R)- or (S)-Mandelic Acid

    • (R)- or (S)-Camphorsulfonic Acid

    • N-protected amino acids (e.g., N-Acetyl-L-phenylalanine)

A screening process is necessary. Typically, small-scale crystallization trials are set up in parallel with different resolving agents and solvents to identify the combination that gives the best separation and yield.[6]

Experimental Protocols

Protocol 1: Chiral HPLC Screening Method Development

This protocol outlines a systematic approach to screen for a suitable chiral HPLC method.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the racemic 3-Amino-4-(4-methoxyphenyl)butanoic acid in a suitable solvent (e.g., Methanol or Ethanol).

  • Select Screening Columns: Choose 3-4 columns from the recommended list in FAQ Q1 (e.g., Chiralpak AD-H, Chiralcel OD-H, Whelk-O1).

  • Prepare Mobile Phases:

    • Mobile Phase A: Hexane

    • Mobile Phase B: Isopropanol (IPA)

    • Mobile Phase C: Ethanol (EtOH)

    • Acidic Additive: Trifluoroacetic Acid (TFA)

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 225 nm or 275 nm

    • Injection Volume: 5 µL

  • Execution:

    • For each column, run an isocratic mobile phase, starting with a 90:10 mixture of Hexane/Alcohol. Add 0.1% TFA to the total mobile phase volume.

    • Example Run 1 (Chiralpak AD-H): 90% Hexane / 10% IPA + 0.1% TFA.

    • Example Run 2 (Chiralcel OD-H): 90% Hexane / 10% EtOH + 0.1% TFA.

    • If no separation is observed, change the ratio to 80:20. If retention is too long, change to 95:5.

  • Evaluation: Analyze the chromatograms for any sign of peak separation (even a shoulder is a positive result). The column and conditions that provide the best "hit" (highest alpha value or partial resolution) should be selected for further optimization (adjusting mobile phase ratio, temperature, and flow rate).[1]

References
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem Technical Support.
  • Zhang, T., et al. (2018). Study of the enantiomeric separation of the anticholinergic drugs on two immobilized polysaccharide-based chiral stationary phases by HPLC and the possible chiral recognition mechanisms. Electrophoresis, 39(11), 1361-1369. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Al-Saeed, M., et al. (2020). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. [Link]

  • Jeles, H., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5697. [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs.
  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Bouattour, A., et al. (2020). Enantioselective HPLC separation of new chiral 1,2,3-triazole-tethered pyrazole derivatives. Chirality, 32(6), 836-845. [Link]

  • LCGC International. (2021). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. [Link]

  • Phenomenex. (2022). HPLC Troubleshooting Guide. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Witczuk, B., et al. (1978). 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 30(1), 95-103. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 205-214. [Link]

  • Gelbrich, T., et al. (2012). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]

  • Deme, I., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2854-2866. [Link]

  • Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]

  • Reddy, B. S., et al. (2012). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. [Link]

  • Kiss, L., et al. (2011). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 94(1), 57-67. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Pataki, H., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 23(1), 107-117. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(4-Methoxyphenyl)butyric acid on Newcrom R1 HPLC column. [Link]

  • Al-Tannak, N. F., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 28(17), 6296. [Link]

  • Gotor-Gotor, R., et al. (2019). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Molecules, 24(17), 3097. [Link]

  • Aakeröy, C. B., et al. (2007). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. Crystal Growth & Design, 7(4), 669-675. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Overview of Synthetic Strategies

The enantioselective synthesis of β-amino acids, such as (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, is of significant interest due to their applications as building blocks for pharmaceuticals.[1][2] Several methodologies can be employed for this synthesis, each with its own set of advantages and challenges. The primary approaches include:

  • Asymmetric Hydrogenation: This method often involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst.

  • Conjugate Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated ester carrying a chiral auxiliary is a common strategy.

  • Chiral Resolution: This involves the separation of a racemic mixture of the target molecule or a precursor, often through diastereomeric salt formation with a chiral resolving agent.[3]

  • Enzymatic Methods: Biocatalysis offers a highly selective route to the desired enantiomer.[4]

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the target molecule.[5]

The choice of synthetic route will depend on factors such as scale, cost, available equipment, and desired enantiomeric purity.

Recommended Scalable Synthetic Protocol: Asymmetric Michael Addition using a Chiral Auxiliary

This section details a robust and scalable protocol for the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, adapted from established methodologies for related β-amino acids.[6][7] This approach utilizes a chiral auxiliary to direct the stereoselective conjugate addition of a nitrogen source to an α,β-unsaturated ester.

Experimental Workflow

Asymmetric Synthesis Workflow cluster_0 Step 1: Preparation of Chiral Auxiliary Acrylamide cluster_1 Step 2: Asymmetric Michael Addition cluster_2 Step 3: Hydrolysis and Purification A Couple (S)-(-)-4-phenyl-2-oxazolidinone with 4-methoxyphenylacetyl chloride B React with acryloyl chloride A->B C React the chiral acrylamide with lithium bis(trimethylsilyl)amide (LiHMDS) B->C Proceed to Michael Addition D Add benzylamine as the nitrogen source C->D E Hydrolyze the auxiliary with LiOH/H2O2 D->E Proceed to Hydrolysis F Isolate and purify (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid E->F

Caption: Workflow for the asymmetric synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Chiral N-Acryloyloxazolidinone

  • To a solution of (S)-(-)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, prepare a solution of 4-methoxyphenylacetyl chloride (1.1 eq) in anhydrous THF.

  • Add the acid chloride solution to the oxazolidinone anion solution dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-acyloxazolidinone.

  • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • After 30 minutes, add acryloyl chloride (1.2 eq) and stir for 2 hours at -78 °C.

  • Work up the reaction as described above to obtain the chiral N-acryloyloxazolidinone.

Step 2: Asymmetric Michael Addition

  • To a solution of the chiral N-acryloyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of benzylamine (1.2 eq) in THF dropwise.

  • Allow the reaction to stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Chiral Auxiliary and Deprotection

  • Dissolve the product from Step 2 in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane to remove the chiral auxiliary.

  • Adjust the pH of the aqueous layer to 7 with a saturated aqueous solution of sodium bicarbonate.

  • The product, (R)-3-(benzylamino)-4-(4-methoxyphenyl)butanoic acid, may precipitate and can be collected by filtration.

  • To a solution of the N-benzyl protected amino acid in methanol, add 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides practical solutions.

Troubleshooting_Guide Problem Problem Cause Cause Solution Solution P1 Low Yield in Michael Addition C1a Incomplete enolate formation P1->C1a C1b Side reactions of the enolate P1->C1b S1a Ensure strictly anhydrous conditions. Use freshly titrated base. C1a->S1a S1b Maintain low temperature (-78 °C). Add nucleophile slowly. C1b->S1b P2 Poor Diastereoselectivity C2a Incorrect temperature control P2->C2a C2b Chelation control not optimal P2->C2b S2a Maintain reaction at -78 °C. Use a reliable cooling bath. C2a->S2a S2b Consider a different Lewis acid or base to enhance stereocontrol. C2b->S2b P3 Incomplete Hydrolysis of Auxiliary C3a Insufficient hydrolysis reagents P3->C3a C3b Steric hindrance P3->C3b S3a Increase equivalents of LiOH and H2O2. Extend reaction time. C3a->S3a S3b Consider alternative hydrolysis conditions (e.g., different base or solvent system). C3b->S3b P4 Product Contamination with Auxiliary C4a Inefficient extraction P4->C4a S4a Perform multiple extractions with an appropriate organic solvent after acidification. C4a->S4a

Caption: A decision tree for troubleshooting common synthesis issues.

Question & Answer Troubleshooting Guide

Q1: My yield for the Michael addition step is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Michael addition can stem from several factors:

  • Incomplete Enolate Formation: The formation of the lithium enolate is critical. Ensure that all reagents and solvents are strictly anhydrous, as any moisture will quench the strong base. It is also advisable to use a freshly titrated solution of the organolithium base (e.g., n-butyllithium or LDA) to ensure its activity.

  • Side Reactions: The enolate is a reactive intermediate that can participate in side reactions if not controlled properly. Maintaining a low temperature (-78 °C) is crucial to minimize side reactions such as self-condensation. The dropwise addition of the nitrogen nucleophile is also recommended to maintain a low concentration and favor the desired 1,4-addition.

  • Poor Quality Starting Materials: Verify the purity of your starting materials, particularly the chiral auxiliary and the α,β-unsaturated precursor. Impurities can interfere with the reaction.

Q2: I am observing poor diastereoselectivity in my product. How can I enhance the stereocontrol?

A2: Poor diastereoselectivity is often related to the reaction conditions that influence the transition state of the Michael addition:

  • Temperature Control: The stereoselectivity of this reaction is highly temperature-dependent. Ensure that the reaction is maintained at a consistent -78 °C throughout the addition of the base and the nucleophile.

  • Choice of Base and Solvent: The choice of base and solvent can influence the aggregation state and reactivity of the enolate, which in turn affects stereoselectivity. While LiHMDS in THF is a good starting point, exploring other bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) might be beneficial.

  • Chelation Effects: The stereochemical outcome is often directed by the chelation of the lithium cation with the carbonyl groups of the chiral auxiliary. The presence of coordinating solvents or additives can influence this chelation.

Q3: The hydrolysis of the chiral auxiliary is incomplete, leading to a mixture of starting material and product. What should I do?

A3: Incomplete hydrolysis can be addressed by modifying the reaction conditions:

  • Reagent Stoichiometry and Reaction Time: Increase the equivalents of both lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). You can also extend the reaction time and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Alternative Hydrolysis Conditions: If the standard LiOH/H₂O₂ conditions are not effective, alternative methods such as acid-catalyzed hydrolysis or using other bases like potassium hydroxide (KOH) can be explored. However, be mindful that harsh conditions may lead to racemization.

Q4: After hydrolysis, I have difficulty separating the product from the chiral auxiliary. What is the best purification strategy?

A4: The separation of the water-soluble amino acid from the more organic-soluble chiral auxiliary can be achieved through careful extraction:

  • pH Adjustment: After hydrolysis, acidify the reaction mixture to a pH of around 2. This will protonate the amino acid, making it more water-soluble, while the chiral auxiliary remains in the organic phase. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate to remove the auxiliary.

  • Crystallization: After removing the auxiliary, adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) to induce precipitation of the product. The product can then be collected by filtration and further purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for achieving high enantiomeric excess (ee) in this synthesis?

A1: The key to high enantiomeric excess lies in the asymmetric Michael addition step. The choice of a highly effective chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, is paramount.[7][8] Strict control of the reaction temperature at -78°C is crucial to maximize the facial selectivity of the nucleophilic attack on the enolate. The use of a non-coordinating solvent like THF helps to maintain the rigid chelated transition state necessary for high stereoselectivity.

Q2: Are there any common side reactions I should be aware of during the synthesis?

A2: Yes, several side reactions can occur:

  • Diketopiperazine Formation: If the N-protected β-amino acid ester is not handled carefully, it can cyclize to form a diketopiperazine, especially under basic conditions or upon prolonged heating.[9]

  • Racemization: The stereocenter can be susceptible to racemization, particularly under harsh basic or acidic conditions, or during prolonged reaction times at elevated temperatures.[10]

  • Polymerization of the Acrylate: The N-acryloyloxazolidinone can polymerize if not handled correctly. It should be used fresh or stored at low temperatures in the dark.

Q3: Can I use a different protecting group for the amine?

A3: While benzylamine is used in the example protocol, other nitrogen sources can be employed. However, the choice of the protecting group is important. A Boc (tert-butyloxycarbonyl) group can be introduced by using di-tert-butyl dicarbonate after the Michael addition, which can be advantageous for subsequent steps. The protecting group should be stable to the reaction conditions and easily removable without affecting the stereocenter.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is essential for determining the enantiomeric excess of the final product.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Summary

ParameterRecommended Value/RangeNotes
Michael Addition Temperature -78 °CCritical for diastereoselectivity.
Base for Enolate Formation LiHMDS, LDAMust be anhydrous and freshly titrated.
Solvent for Michael Addition Anhydrous THFA non-coordinating solvent is preferred.
Hydrolysis Reagents LiOH / H₂O₂Stoichiometry may need optimization.
Final Product Purity (by HPLC) > 98%
Enantiomeric Excess (by chiral HPLC) > 99%

References

  • Chavan, S. P., et al. (2007). A Formal Synthesis of (R)-Baclofen. Arkivoc, 2007(xiv), 284-291.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Singh, R. P., & Singh, P. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. J Chem Biol Pharm Med, 1(1), 103.
  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • PubChem. (n.d.). 3-Amino-4-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]

  • ResearchGate. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid.
  • ResearchGate. (n.d.). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Retrieved from [Link]

  • Witczuk, B., et al. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 32(2), 187-196.
  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]

  • Xing, G., et al. (2017). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 139(38), 13473-13480.

Sources

Optimization

Control of condensation impurities in butanoic acid derivative synthesis

Technical Support Center: Synthesis of Butanoic Acid Derivatives Welcome to the technical support center for the synthesis of butanoic acid derivatives. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Butanoic Acid Derivatives

Welcome to the technical support center for the synthesis of butanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with condensation reactions. Our focus is to provide practical, field-proven insights and troubleshooting strategies to help you control impurities and optimize your synthetic outcomes.

Condensation reactions, such as esterification and amidation, are fundamental to the synthesis of a vast array of butanoic acid derivatives. These reactions involve the coupling of two molecules with the elimination of a small molecule, typically water.[1][2] While powerful, these processes are often plagued by side reactions and the formation of impurities that can complicate purification and compromise final product quality. This guide provides a structured, question-and-answer approach to address the specific issues you may encounter during your experiments.

Section 1: Troubleshooting Esterification Reactions

Esterification, particularly the Fischer-Speier method, is a common acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] While seemingly straightforward, controlling the reaction equilibrium and preventing side reactions is critical for achieving high purity and yield.

FAQ 1: My esterification reaction has stalled, and the yield is low. What are the likely causes and how can I drive the reaction to completion?

This is a classic equilibrium problem. The Fischer esterification is a reversible process where water is produced as a byproduct.[1][3] An accumulation of water in the reaction mixture will shift the equilibrium back toward the starting materials, halting the formation of the ester.

Causality and Solution:

To drive the reaction forward, the water byproduct must be removed as it forms. Several strategies can be employed:

  • Azeotropic Distillation: This is one of the most effective methods. By choosing a solvent (e.g., toluene, hexane) that forms a low-boiling azeotrope with water, you can continuously remove water from the reaction vessel using a Dean-Stark apparatus.[5]

  • Use of a Dehydrating Agent: Adding a dehydrating agent can sequester the water produced. While effective, this adds another component to the reaction that must be removed later.

    • Molecular Sieves: 4Å molecular sieves are effective for this purpose.

    • Excess Sulfuric Acid: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.[5] However, using a large excess can lead to charring and other side reactions, particularly at elevated temperatures.

  • Excess Reactant: Using a large excess of the more economical reactant (often the alcohol) can also shift the equilibrium towards the product, according to Le Châtelier's principle.[4]

Workflow: Driving Esterification to Completion with a Dean-Stark Apparatus

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Monitoring & Completion A Combine Butanoic Acid, Alcohol, Toluene, and Acid Catalyst in Flask B Attach Dean-Stark Apparatus and Condenser A->B C Heat Mixture to Reflux B->C D Water-Toluene Azeotrope Vaporizes and Enters Condenser C->D E Azeotrope Condenses and Collects in Dean-Stark Trap D->E F Water (Denser) Separates to the Bottom of the Trap E->F G Toluene (Less Dense) Overflows Back into Flask F->G G->C Recycled Solvent H Monitor Water Accumulation in the Trap G->H I Reaction is Complete When Water Ceases to Accumulate H->I J Proceed to Workup and Purification I->J

Caption: Workflow for water removal via azeotropic distillation.

FAQ 2: I've observed an impurity with a mass corresponding to the butanoic acid dimer minus water. What is this, and how can I prevent it?

You are likely observing butanoic anhydride. This impurity arises from the self-condensation of two molecules of butanoic acid, particularly at high temperatures and under strong acidic conditions.

Causality and Solution:

Butanoic anhydride formation competes with the desired esterification. Its formation is favored by conditions that strongly promote dehydration.

  • Temperature Control: Avoid excessive heating. While heat is required to drive the esterification, temperatures above the optimal range can accelerate anhydride formation. An optimized temperature for butyl butyrate synthesis was found to be 117°C.[6]

  • Catalyst Choice: While strong mineral acids like H₂SO₄ are effective, they can also promote self-condensation. Consider using a milder, solid-supported acid catalyst.

  • Catalyst Loading: Use the minimum effective amount of catalyst. Overloading the reaction with a strong acid increases the likelihood of side reactions. A catalyst amount of 5 wt% relative to the alcohol has been shown to be effective in certain ionic liquid catalyzed systems.[6]

Table 1: Comparison of Common Acid Catalysts for Esterification

CatalystAdvantagesDisadvantagesBest For
Sulfuric Acid (H₂SO₄) Inexpensive, strong catalyst, and dehydrating agent.[3]Can cause charring, difficult to remove, promotes side reactions.[6]Simple, robust esterifications where harsh conditions are tolerated.
p-Toluenesulfonic Acid (pTSA) Solid, easier to handle than H₂SO₄, effective catalyst.Can still be corrosive and require neutralization.General-purpose esterifications; a good alternative to H₂SO₄.
Acidic Ion-Exchange Resins Heterogeneous (easy to remove by filtration), reusable, often milder.Slower reaction rates, may not be suitable for sterically hindered substrates.Green chemistry applications and reactions requiring easy catalyst removal.
Brønsted Acidic Ionic Liquids High catalytic activity, reusable, and environmentally benign.[6]Higher cost, may require specific reaction conditions.Processes where catalyst recycling and high yield are paramount.

Section 2: Troubleshooting Amide Bond Formation

Amide bond formation is a cornerstone of pharmaceutical and materials science. Unlike esterification, it typically requires the use of coupling reagents to activate the carboxylic acid, making the process susceptible to a different set of impurities and challenges.

FAQ 3: My amide coupling reaction is slow and incomplete, even with a standard coupling reagent like EDC. What's going wrong?

This is a common issue, especially when dealing with sterically hindered substrates or electron-deficient amines. The problem often lies in either insufficient activation of the carboxylic acid or poor nucleophilicity of the amine.

Causality and Solution:

The formation of the amide bond is a two-step process: (1) activation of the carboxylic acid and (2) nucleophilic attack by the amine. A failure in either step will stall the reaction.

  • Pre-activation: For challenging substrates, pre-activating the carboxylic acid before adding the amine can significantly improve results. Stir the carboxylic acid with the coupling reagent and an additive (like HOBt or Oxyma) for 5-30 minutes to form the active ester intermediate.[7][8]

  • Increase Temperature: Cautiously increasing the reaction temperature (e.g., to 40-80 °C) can provide the necessary energy to overcome the activation barrier for hindered substrates.[7]

  • Switch to a More Potent Coupling Reagent: If standard carbodiimides (EDC, DCC) fail, move to a more reactive class of reagents.[7]

    • Uronium/Aminium Salts (HATU, HBTU): These are highly effective for difficult couplings due to the formation of a very reactive OAt- or OBt-ester.[9]

    • Phosphonium Salts (PyBOP, PyAOP): Excellent for reducing racemization and coupling hindered partners. They are often more soluble in common solvents than uronium salts.[7]

Protocol 1: General Procedure for a Difficult Amide Coupling using HATU

  • Dissolution: In an inert atmosphere (N₂ or Ar), dissolve the butanoic acid derivative (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF, DCM) to a concentration of 0.1–0.5 M.

  • Activation: Add the coupling reagent HATU (1.1 equiv.).

  • Base Addition: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Pre-activation Stir: Stir the mixture at room temperature for 5-15 minutes. You should see a clear solution as the active ester forms.

  • Amine Addition: Add the amine (1.0-1.2 equiv.) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature, monitoring its progress by LCMS or TLC (typically 1-12 hours). If the reaction is sluggish, it can be gently heated.

  • Workup: Upon completion, perform a standard aqueous workup to quench the reaction and remove water-soluble byproducts. Purify the crude product via column chromatography.

FAQ 4: My product is contaminated with an impurity that has the mass of my coupling reagent (EDC) plus my amine. What is this byproduct?

When using carbodiimides like EDC or DCC, the activated O-acylisourea intermediate is highly reactive. If the desired nucleophilic attack by the amine is slow (e.g., due to steric hindrance), this intermediate can rearrange into a stable N-acylurea byproduct.[7] This impurity is often difficult to separate from the desired amide product.

Troubleshooting Logic: Failed Amide Coupling

G Start Amide Coupling Fails (Low Yield / No Reaction) CheckActivation Check for Acid Activation (LCMS for Active Ester) Start->CheckActivation ActivationFails Activation Failed CheckActivation->ActivationFails No ActivationSucceeds Activation Succeeded, Amine Attack Failed CheckActivation->ActivationSucceeds Yes Solubility Poor Reactant Solubility? ActivationFails->Solubility IncreaseTemp Increase Temperature (e.g., to 80 °C) ActivationSucceeds->IncreaseTemp ChangeSolvent Change Solvent or Dilute Solubility->ChangeSolvent Yes PotentReagent Switch to More Potent Coupling Reagent (HATU, PyBOP) Solubility->PotentReagent No IncreaseTemp->PotentReagent AcylFluoride Consider Acyl Fluoride Intermediate (TFFH) PotentReagent->AcylFluoride

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of GABA Analogs: Benchmarking (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

For researchers, scientists, and drug development professionals navigating the complex landscape of GABAergic modulation, the selection of appropriate tool compounds is paramount. This guide provides an in-depth comparis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of GABAergic modulation, the selection of appropriate tool compounds is paramount. This guide provides an in-depth comparison of the efficacy of prominent GABA analogs, with a special focus on contextualizing the potential of the novel compound, (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, within this established pharmacological class.

Introduction: The Diverse World of GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogs are a cornerstone of treatment for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, neuropathic pain, and spasticity. However, the term "GABA analog" can be misleading, as these compounds exhibit diverse mechanisms of action. Understanding these distinctions is critical for predicting therapeutic effects and designing robust experiments. This guide will dissect the efficacy of key GABA analogs by examining their molecular targets, binding affinities, and functional outcomes in preclinical models.

Mechanistic Divergence: Two Major Classes of GABA Analogs

GABA analogs can be broadly categorized based on their primary molecular targets:

  • GABA Receptor Agonists: These compounds directly bind to and activate GABA receptors. The most prominent target in this class is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.

  • α2δ Subunit Ligands (Gabapentinoids): While structurally similar to GABA, these molecules do not interact with GABA receptors. Instead, they bind to the α2δ subunit of voltage-gated calcium channels (VGCCs), modulating neurotransmitter release.

This fundamental difference in mechanism underpins the varied therapeutic profiles of these drugs.

Comparative Analysis of Established GABA Analogs

To provide a framework for evaluating novel compounds, we will first compare the efficacy of four widely studied GABA analogs: Phenibut, Baclofen, Gabapentin, and Pregabalin.

Phenibut and Baclofen: The GABA-B Receptor Agonists

Phenibut (β-phenyl-GABA) and Baclofen (β-(4-chlorophenyl)-GABA) are structural analogs of GABA that primarily exert their effects through agonism at the GABA-B receptor.[1][2] Activation of this receptor leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

The pharmacological activity of phenibut is stereoselective, with the (R)-enantiomer being significantly more potent at the GABA-B receptor than the (S)-enantiomer.[3] Racemic phenibut is also known to bind to the α2δ subunit of VGCCs, giving it a dual mechanism of action.[4]

CompoundPrimary TargetBinding Affinity (Ki/IC50)Notes
(R)-Baclofen GABA-B Receptor~0.04 µM (IC50)[5]The pharmacologically active enantiomer.
(R)-Phenibut GABA-B Receptor92 ± 3 µM (Ki)[3]Also binds to the α2δ subunit of VGCCs.
Racemic Phenibut GABA-B Receptor177 ± 2 µM (Ki)[3]
Gabapentin α2δ subunit of VGCCs40 nM (Ki) for α2δ-1[6]Does not bind to GABA receptors.
Pregabalin α2δ subunit of VGCCs32 nM (Ki) for α2δ-1[6]Does not bind to GABA receptors.

Table 1: Comparative Binding Affinities of Selected GABA Analogs at Their Primary Targets.

Gabapentin and Pregabalin: The Gabapentinoids

Gabapentin and its successor, pregabalin, represent a distinct class of GABA analogs. Despite their structural resemblance to GABA, they do not bind to GABA-A or GABA-B receptors.[7] Their therapeutic effects are mediated by their high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[8][9] This interaction is thought to reduce the release of excitatory neurotransmitters such as glutamate and substance P.[10] Pregabalin generally exhibits a higher binding affinity and greater potency than gabapentin.[6]

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid: A Novel Phenibut Derivative

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a novel GABA analog. Structurally, it is a derivative of (R)-phenibut, with a methoxy group substituted on the para position of the phenyl ring. While specific pharmacological data for this compound is not yet widely published, its structural similarity to (R)-phenibut strongly suggests that it may also function as a GABA-B receptor agonist. The methoxy substitution could potentially alter its binding affinity, efficacy, and pharmacokinetic properties compared to its parent compound. One computational study suggests that (3R)‐4‐amino‐3‐(4‐methoxyphenyl) butanoic acid is a potential lead compound for GABA-B receptor inhibition.[11]

An Experimental Roadmap for Characterizing Novel GABA Analogs

To rigorously assess the efficacy of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and enable a direct comparison with established GABA analogs, a systematic experimental approach is required. The following protocols outline the key in vitro and in vivo assays necessary for a comprehensive pharmacological characterization.

In Vitro Characterization: Target Engagement and Functional Activity

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid for the GABA-B receptor and the α2δ subunit of VGCCs.

  • Methodology:

    • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

    • GABA-B Receptor Binding:

      • Use a radiolabeled GABA-B receptor antagonist, such as [3H]CGP54626, as the ligand.

      • Incubate the membranes with the radioligand and varying concentrations of the test compound.

      • Measure the displacement of the radioligand to determine the Ki of the test compound.

    • α2δ Subunit Binding:

      • Use radiolabeled gabapentin or pregabalin as the ligand.

      • Incubate the membranes with the radioligand and varying concentrations of the test compound.

      • Measure the displacement to determine the Ki.

2. GTPγS Binding Assay:

  • Objective: To determine the functional activity (EC50 and Emax) of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid as an agonist at the GABA-B receptor.

  • Methodology:

    • Incubate cell membranes expressing the GABA-B receptor with the test compound and [35S]GTPγS, a non-hydrolyzable GTP analog.

    • Agonist binding to the GPCR stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • Measure the amount of incorporated [35S]GTPγS to quantify receptor activation.

GTPgS_Assay_Workflow cluster_0 GTPγS Binding Assay Membranes Membranes expressing GABA-B Receptor Incubation Incubation Membranes->Incubation Compound Test Compound Compound->Incubation GTPgS [35S]GTPγS GTPgS->Incubation Filtration Filtration Incubation->Filtration Separates bound from free [35S]GTPγS Scintillation Scintillation Counting Filtration->Scintillation Data Data Analysis (EC50, Emax) Scintillation->Data

GTPγS Binding Assay Workflow

3. Electrophysiology:

  • Objective: To measure the direct effect of the compound on neuronal activity.

  • Methodology:

    • Use whole-cell patch-clamp recordings from cultured neurons or brain slices.

    • Apply the test compound and measure changes in membrane potential or ion channel currents (e.g., G-protein-coupled inwardly-rectifying potassium channels, GIRKs, for GABA-B receptor activation).

In Vivo Efficacy: Behavioral Models

1. Anxiolytic Activity: Elevated Plus Maze (EPM)

  • Objective: To assess the anxiety-reducing effects of the compound.

  • Methodology:

    • The EPM consists of two open and two enclosed arms.

    • Administer the test compound to rodents prior to the test.

    • Place the animal in the center of the maze and record the time spent in and the number of entries into the open and closed arms.

    • An anxiolytic effect is indicated by an increase in the proportion of time spent and entries into the open arms.

2. Antinociceptive Effects: Neuropathic Pain Models

  • Objective: To evaluate the compound's potential for treating neuropathic pain.

  • Methodology:

    • Induce neuropathic pain in rodents using models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL).

    • Administer the test compound.

    • Assess pain-related behaviors, such as mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test).

    • A reduction in these behaviors indicates an antinociceptive effect.

3. Motor Coordination: Rotarod Test

  • Objective: To assess potential sedative or motor-impairing side effects.

  • Methodology:

    • Place the animal on a rotating rod.

    • Measure the latency to fall as the rod's speed gradually increases.

    • A decrease in performance compared to vehicle-treated animals suggests motor impairment.

In_Vivo_Testing_Workflow cluster_1 In Vivo Efficacy and Safety Assessment Compound_Admin Compound Administration (Varying Doses) EPM Elevated Plus Maze (Anxiety) Compound_Admin->EPM Pain_Model Neuropathic Pain Model (Analgesia) Compound_Admin->Pain_Model Rotarod Rotarod Test (Motor Coordination) Compound_Admin->Rotarod Data_Analysis Behavioral Data Analysis EPM->Data_Analysis Pain_Model->Data_Analysis Rotarod->Data_Analysis

In Vivo Behavioral Testing Workflow

Conclusion

The landscape of GABA analog pharmacology is nuanced, with distinct mechanisms of action leading to different therapeutic applications. While phenibut and baclofen primarily target GABA-B receptors, gabapentin and pregabalin exert their effects via the α2δ subunit of VGCCs. The novel compound, (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, as a derivative of (R)-phenibut, holds promise as a potential GABA-B receptor modulator. However, a thorough in vitro and in vivo characterization is necessary to elucidate its precise pharmacological profile. The experimental roadmap outlined in this guide provides a comprehensive framework for such an evaluation, which will be crucial in determining its potential efficacy and therapeutic utility in comparison to established GABA analogs.

References

  • Pregabalin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gong, Y., et al. (2022). Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. Frontiers in Pharmacology, 13, 868231.
  • Gabapentin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Shank, R. P., et al. (2012). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers in Pharmacology, 3, 187.
  • Cohen, L. S. (2023). Pregabalin in Pregnancy: Major Congenital Malformations, Other Birth Outcomes, and Neurodevelopmental Outcomes.
  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23–29.
  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471–481.
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.
  • Hammond, D. L., & Washington, J. D. (1993). Comparison of the Antinociceptive and Antispastic Action of (-)-Baclofen After Systemic and Intrathecal Administration in Intact, Acute and Chronic Spinal Rats. The Journal of Pharmacology and Experimental Therapeutics, 264(3), 1339–1347.
  • Rose, M. A., & Kam, P. C. A. (2002). Gabapentin: pharmacology and its use in pain management. Anaesthesia, 57(5), 451–462.
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471-481.
  • Li, Y., et al. (2004). Effects of Baclofen on Spinal Reflexes and Persistent Inward Currents in Motoneurons of Chronic Spinal Rats With Spasticity. Journal of Neurophysiology, 92(5), 2694–2703.
  • Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 72(2), 201–211.
  • Taylor, C. P. (1997). Gabapentin in the treatment of neuropathic pain. The Clinical Journal of Pain, 13(1), 81–82.
  • 3-Amino-4-(4-methoxyphenyl)butanoic acid | C11H15NO3 | CID 22472023. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • File, S. E., & Pellow, S. (1986). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. Pharmacology Biochemistry and Behavior, 24(3), 525–529.
  • Pellow, S., et al. (1985). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. Pharmacology Biochemistry and Behavior, 24(3), 525-529.
  • Guyon, A., et al. (2013). Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4. The Journal of Neuroscience, 33(28), 11635–11644.
  • Suzuki, T., et al. (2014). The Beneficial Aspects of Spasticity in Relation to Ambulatory Ability in Mice With Spinal Cord Injury. Spine, 39(26), E1571–E1577.
  • Froestl, W. (2010). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 53(19), 6827–6840.
  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128–134.
  • Abramets, I. I., & Komissarov, I. V. (1985). [Effect of fenibut on the GABA B receptors of the spinal motor neurons]. Biulleten' Eksperimental'noi Biologii i Meditsiny, 99(6), 698–700.
  • Moore, R. A., et al. (2011). Efficacy of gabapentin in neuropathic pain.
  • Pal, A., et al. (2021). Asymmetric C(sp³)-H Arylation for the Enantioselective Synthesis of GABAB1 Receptor Inhibitor Drug Scaffolds. Organic Letters, 23(15), 5861–5866.
  • Damiano, F., et al. (2010). Synthesis, Structure−Activity Relationships at the GABA A Receptor in Rat Brain, and Differential Electrophysiological Profile at the Recombinant Human GABA A Receptor of a Series of Substituted 1,2-Diphenylimidazoles. Journal of Medicinal Chemistry, 53(1), 333–346.
  • Rowbotham, M., et al. (1998). Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial. Pain, 76(3), 255–262.
  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.
  • Ramachandran, P. V., et al. (2011). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Organic Chemistry, 76(17), 7168–7174.
  • Pellow, S., et al. (1985). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: A novel test of anxiety in the rat. Pharmacology Biochemistry and Behavior, 24(3), 525-529.
  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23-29.
  • Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180. Retrieved January 12, 2026, from [Link]

  • Joulin, Y., et al. (1987). 4-Amino butanoic-acid derivatives, their preparation and their use.
  • Frølund, B., et al. (2017). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Current Topics in Medicinal Chemistry, 17(16), 1831–1842.
  • Guy, A., et al. (1985). 4-Amino-butanoic-acid derivatives, preparation and use.
  • Chen, L. C., et al. (2007). Development of baclofen tolerance in a rat model of chronic spasticity and rigidity. Journal of Neurotrauma, 24(8), 1331–1341.
  • Chodyński, M., et al. (2012). Synthesis and pharmacological properties of new, GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 20(13), 4099–4108.
  • Bertoglio, L. J., & Carobrez, A. P. (2002). Anxiolytic effects of ethanol and phenobarbital are abolished in test-experienced rats submitted to the elevated plus maze. Pharmacology Biochemistry and Behavior, 73(2), 431–437.
  • Bak, A., et al. (2021).
  • Kamen, L., & Schlessinger, A. (2017). Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen. Journal of Neuroscience Nursing, 49(1), 38–43.
  • Chen, C., et al. (2021). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Ramachandran, P. V., et al. (2011). Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Future Medicinal Chemistry, 3(2), 155–162.
  • Evans, S. M., et al. (2019). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid Derivatives as GABA-B Receptor Agonists

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and its derivatives, potent agonists of the GABA-B receptor. Drawing upon establis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and its derivatives, potent agonists of the GABA-B receptor. Drawing upon established principles of medicinal chemistry and pharmacology, this document offers a comparative perspective against other well-characterized GABA-B agonists, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Introduction: The Significance of GABA-B Receptor Agonism

The γ-aminobutyric acid (GABA) type B receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1] Activation of the GABA-B receptor leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in neuronal hyperpolarization and reduced neuronal excitability.[2] Consequently, GABA-B receptor agonists have significant therapeutic potential for a range of neurological and psychiatric disorders, including muscle spasticity, anxiety, and addiction.[3]

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid belongs to a class of GABA-B agonists that are structurally related to the endogenous neurotransmitter GABA. This guide will dissect the key structural features of these molecules that govern their potency and selectivity, providing a framework for the rational design of novel therapeutic agents.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid derivatives at the GABA-B receptor is dictated by several key structural motifs. The fundamental pharmacophore consists of a γ-aminobutyric acid backbone with a phenyl ring substitution at the β-position.

Stereochemistry: The Primacy of the (R)-Enantiomer

A consistent and critical finding in the SAR of 3-aryl-4-aminobutanoic acid derivatives is the pronounced stereoselectivity for the (R)-enantiomer. The pharmacological activity of racemic phenibut (β-phenyl-GABA) is almost exclusively attributed to the (R)-enantiomer.[4] This stereochemical preference highlights a specific and constrained binding pocket within the GABA-B receptor that accommodates the (R)-configuration far more effectively than the (S)-enantiomer.

dot

Caption: Stereoselectivity at the GABA-B receptor.

The Phenyl Ring and its Substituents: Modulating Potency

The presence and substitution pattern of the phenyl ring at the β-position are major determinants of agonist potency. The parent compound, phenibut, which is unsubstituted on the phenyl ring, exhibits significant GABA-B agonist activity. The introduction of a chlorine atom at the para-position, as seen in baclofen (β-(4-chlorophenyl)-GABA), generally enhances potency.[5][6]

dot

Caption: Impact of phenyl ring substitution on potency.

The GABA Backbone: Essential for Activity

The γ-aminobutyric acid core is indispensable for activity. The primary amine and the carboxylic acid functionalities are crucial for interacting with key residues within the orthosteric binding site of the GABA-B receptor. Modifications to these groups, such as N-alkylation or esterification of the carboxyl group, generally lead to a significant decrease or loss of agonist activity.[7]

Comparative Analysis with Alternative GABA-B Receptor Agonists

To contextualize the pharmacological profile of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid derivatives, it is instructive to compare them with other classes of GABA-B receptor agonists.

Compound ClassExampleKey Structural FeaturesRelative Potency (General)
3-Aryl-4-aminobutanoic Acids (R)-BaclofenGABA backbone with a 4-chlorophenyl group at the β-position.High
(R)-PhenibutGABA backbone with an unsubstituted phenyl group at the β-position.Moderate
(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid GABA backbone with a 4-methoxyphenyl group at the β-position.To be determined experimentally
Phosphinic Acid Derivatives CGP 44532Phosphinic acid bioisostere of the carboxylic acid group.High
Sulfonic Acid Derivatives 3-APSSulfonic acid bioisostere of the carboxylic acid group.Moderate to High

This table provides a qualitative comparison. Absolute potencies are dependent on the specific assay conditions.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid derivatives.

Enantioselective Synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

This protocol is a representative method and may require optimization.

dot

Synthesis_Workflow Start 4-Methoxybenzaldehyde Step1 Knoevenagel Condensation (with Malonic Acid) Start->Step1 Intermediate1 4-Methoxycinnamic Acid Step1->Intermediate1 Step2 Asymmetric Michael Addition (Chiral Amine Catalyst) Intermediate1->Step2 Intermediate2 Chiral Nitro Ester Step2->Intermediate2 Step3 Reduction of Nitro Group (e.g., H2, Pd/C) Intermediate2->Step3 Intermediate3 Chiral Amino Ester Step3->Intermediate3 Step4 Hydrolysis of Ester Intermediate3->Step4 FinalProduct (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid Step4->FinalProduct

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Knoevenagel Condensation: React 4-methoxybenzaldehyde with malonic acid in the presence of a suitable base (e.g., pyridine) to yield 4-methoxycinnamic acid.

  • Asymmetric Michael Addition: Perform an asymmetric Michael addition of a nitromethane equivalent to the 4-methoxycinnamic acid derivative using a chiral amine catalyst to introduce the stereocenter.

  • Reduction: Reduce the nitro group to a primary amine using a standard reduction method, such as catalytic hydrogenation (H2, Pd/C).

  • Hydrolysis: Hydrolyze the ester group under acidic or basic conditions to yield the final product, (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

GABA-B Receptor Binding Assay ([³H]Baclofen)

This protocol is adapted from established methods for measuring ligand binding to GABA-B receptors.

Materials:

  • Rat brain membranes (prepared from cortex or whole brain)

  • -Baclofen (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl₂

  • Unlabeled GABA (for determining non-specific binding)

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Thaw frozen rat brain membranes and resuspend in 100 volumes of ice-cold Tris-HCl/CaCl₂ buffer. Homogenize and centrifuge at 20,000 x g for 20 minutes at 4°C. Repeat this washing step three more times to remove endogenous GABA. Resuspend the final pellet to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In test tubes, combine:

    • 100 µL of buffer or unlabeled GABA (100 µM final concentration for non-specific binding)

    • 100 µL of test compound (at various concentrations)

    • 100 µL of -Baclofen (to a final concentration of ~5 nM)

    • 700 µL of membrane preparation

  • Incubation: Incubate the tubes at room temperature for 30 minutes.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

GABA-B Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins coupled to the GABA-B receptor.

Materials:

  • Cell membranes expressing GABA-B receptors

  • [³⁵S]GTPγS (radioligand)

  • GDP

  • GABA (agonist)

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • Membrane preparation

    • GDP (to a final concentration of ~3 µM)

    • Test compound (at various concentrations) or buffer

    • GABA (at a fixed concentration, e.g., EC50)

  • Pre-incubation: Incubate the plate at 30°C for 30 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well and incubate for another 60 minutes at 30°C.

  • Termination and Detection: Terminate the reaction by rapid filtration through filter plates. Measure the bound radioactivity using a suitable counter.

  • Data Analysis: Determine the EC50 and Emax values for the test compound in stimulating [³⁵S]GTPγS binding.

Conclusion and Future Directions

The structure-activity relationship of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid derivatives as GABA-B receptor agonists is well-defined in its core principles, emphasizing the importance of the (R)-stereochemistry and the substituted phenyl ring. The 4-methoxy substitution presents an interesting modification that warrants further quantitative investigation to precisely determine its impact on potency and selectivity compared to established analogs like baclofen and phenibut. The experimental protocols provided herein offer a robust framework for such investigations. Future research should focus on synthesizing a broader range of para-substituted analogs and evaluating them in standardized binding and functional assays to build a more comprehensive quantitative SAR model. This will undoubtedly aid in the development of novel GABA-B receptor modulators with improved therapeutic profiles.

References

  • Bowery, N. G., Hill, D. R., Hudson, A. L., et al. (1980). (-)Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor.
  • Kaupmann, K., Huggel, K., Heid, J., et al. (1997). Expression cloning of GABA(B) receptors uncovers similarity to metabotropic glutamate receptors.
  • Olpe, H. R., Demieville, H., Baltzer, V., et al. (1978). The biological activity of d- and l-baclofen (Lioresal). European Journal of Pharmacology, 52(1), 133-136.
  • Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain.
  • Froestl, W., Mickel, S. J., von Sprecher, G., et al. (1995). Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists. Journal of Medicinal Chemistry, 38(17), 3313-3331.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological Reviews, 84(3), 835-867.
  • Gassmann, M., & Bettler, B. (2012). Regulation of GABAB receptor functions by subunit composition. Nature Reviews Neuroscience, 13(6), 380-394.
  • Cryan, J. F., & Kaupmann, K. (2005). Don't be so negative: a positive spin on GABAB receptors. Trends in Pharmacological Sciences, 26(1), 36-43.
  • Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2016). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 775, 114-119.
  • Lapin, I. P. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.
  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Neuropharmacology, 97, 241-248.

Sources

Validation

In Vitro Comparative Analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and Pregabalin: A Guide to Target Engagement and Functional Activity

Introduction and Rationale In the landscape of neuropathic pain and epilepsy treatment, gabapentinoids represent a cornerstone of therapy. Their mechanism of action, centered on the α2δ-1 auxiliary subunit of voltage-gat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

In the landscape of neuropathic pain and epilepsy treatment, gabapentinoids represent a cornerstone of therapy. Their mechanism of action, centered on the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs), has inspired the development of numerous structural analogs aiming for improved potency, selectivity, and pharmacokinetic profiles.[1][2] Pregabalin, a potent and widely prescribed gabapentinoid, serves as a critical benchmark for novel compound evaluation.[3][4]

This guide provides a detailed in vitro comparison between the established drug, pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), and a structurally distinct analog, (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. The primary distinction lies in the substituent group: pregabalin's isobutyl group versus the test compound's 4-methoxybenzyl moiety. This structural change necessitates a rigorous in vitro characterization to understand its impact on target affinity and functional modulation of channel activity.

We will delineate a series of robust, validated in vitro assays designed to objectively compare these two compounds. The focus will be on two key aspects:

  • Target Binding Affinity: Quantifying the direct interaction with the human α2δ-1 subunit.

  • Functional Activity: Measuring the downstream consequences of this binding, specifically the modulation of calcium influx and subsequent neurotransmitter release.

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, step-by-step protocols for a comprehensive comparative analysis.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Pregabalin C₈H₁₇NO₂159.23[5][6]
(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid C₁₁H₁₅NO₃209.24[7]

Core Mechanism of Action: The α2δ-1 Subunit Target

Both pregabalin and its analogs are not GABA receptor agonists, despite their structural similarity to GABA.[3] Their therapeutic effects are mediated by high-affinity binding to the α2δ-1 protein, an auxiliary subunit of presynaptic VGCCs.[2][8][9] This interaction is crucial, as the α2δ-1 subunit is upregulated in conditions like neuropathic pain, contributing to aberrant excitatory synaptic transmission.[10] Binding of a gabapentinoid to α2δ-1 does not block the channel pore directly but allosterically modulates channel trafficking and function, leading to a subtle but significant reduction in calcium influx upon neuronal depolarization.[1][11] This attenuation of calcium entry subsequently decreases the release of excitatory neurotransmitters such as glutamate and substance P, thereby dampening hyperexcited neuronal signaling.[8][11]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal VGCC Voltage-Gated Calcium Channel (α1 subunit) a2d1 α2δ-1 Subunit vesicle Synaptic Vesicle (contains Glutamate) calcium Ca²⁺ a2d1->calcium Modulates (Inhibits) glutamate Glutamate vesicle->glutamate Release receptor Glutamate Receptor glutamate->receptor Binds compound Pregabalin or (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid compound->a2d1 Binds calcium->VGCC Influx calcium->vesicle Triggers

Figure 1: Mechanism of action for gabapentinoids at the presynaptic terminal.

Comparative Experimental Workflows

A multi-assay approach is essential for a thorough comparison. The workflow begins with determining target affinity via a radioligand binding assay, followed by functional assays to measure the real-world impact on cellular processes.

G cluster_0 Assay 1: Target Affinity cluster_1 Assay 2: Functional Potency cluster_2 Assay 3: Downstream Effect arrow arrow start Compound Synthesis & QC (Pregabalin & Test Compound) assay1 Radioligand Competition Binding Assay start->assay1 assay2 Functional Calcium Influx Assay start->assay2 assay3 Neurotransmitter Release Assay start->assay3 data1 Determine Binding Affinity (Ki value) assay1->data1 end Comparative Analysis & Structure-Activity Relationship (SAR) data1->end data2 Determine Potency (IC₅₀ value) assay2->data2 data2->end data3 Measure Glutamate Inhibition (% of control) assay3->data3 data3->end

Sources

Comparative

A Comparative In Vivo Analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and Gabapentin: Efficacy, Mechanism, and Pharmacokinetics

Executive Summary: Gabapentin, a cornerstone in the management of neuropathic pain and epilepsy, exerts its effects primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels. However, its therapeutic wi...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Gabapentin, a cornerstone in the management of neuropathic pain and epilepsy, exerts its effects primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels. However, its therapeutic window can be constrained by dose-limiting side effects and variable pharmacokinetics. This guide introduces (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a structural analog of GABA, and provides a comparative framework for its in vivo evaluation against gabapentin. By examining their mechanisms, efficacy in validated animal models of neuropathic pain, pharmacokinetic profiles, and tolerability, this document serves as a technical resource for researchers in pharmacology and drug development. The key structural distinction—the substitution of gabapentin's cyclohexyl group with a p-methoxyphenyl moiety—forms the basis of this investigation into its potential for an improved therapeutic profile.

Comparative Mechanism of Action

Gabapentin's primary mechanism of action is well-established; it binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction is critical as the expression of α2δ-1 subunits is upregulated following nerve injury, contributing to the hyperexcitability characteristic of neuropathic pain.[2] By binding to this subunit, gabapentin is thought to reduce the trafficking of calcium channels to the presynaptic membrane, thereby decreasing calcium influx and the subsequent release of excitatory neurotransmitters like glutamate and substance P.[3][4] Although designed as a GABA analog, gabapentin does not bind to GABA receptors or influence GABA transport directly.[1][4]

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, as a structural analog, is hypothesized to share this primary mechanism of targeting the α2δ-1 subunit. Its structural similarity to (R)-baclofen, a known GABA-B agonist, also suggests a potential for secondary activity at GABA-B receptors, a characteristic not prominent with gabapentin.[5] Differentiating these activities is crucial for understanding its unique pharmacological profile.

Proposed Signaling Pathway

The binding of gabapentinoids to the α2δ-1 subunit interferes with its regulatory function, leading to a dampening of neuronal excitability. This is achieved by reducing the release of key neurotransmitters involved in pain signaling pathways.[6]

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron drug (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid or Gabapentin a2d1 α2δ-1 Subunit drug->a2d1 Binds to vgcc Voltage-Gated Ca²⁺ Channel a2d1->vgcc ca_influx Ca²⁺ Influx a2d1->ca_influx Inhibits vesicle Synaptic Vesicle (Glutamate) release Neurotransmitter Release vesicle->release Triggers receptor Glutamate Receptors (e.g., NMDA, AMPA) release->receptor Activates excitation Reduced Excitability & Pain Signal receptor->excitation

Caption: Proposed mechanism of action for gabapentinoids.

In Vivo Efficacy in Neuropathic Pain Models

To objectively compare the analgesic efficacy of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and gabapentin, standardized and reproducible animal models of neuropathic pain are essential. The Spinal Nerve Ligation (SNL) model, also known as the Chung model, is a widely accepted paradigm that mimics many features of clinical neuropathic pain, such as mechanical allodynia.[7][8]

Experimental Protocol: Spinal Nerve Ligation (SNL) Model

This protocol outlines a validated method for inducing and assessing neuropathic pain to compare the efficacy of test compounds.

Objective: To quantify the anti-allodynic effects of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid versus gabapentin following nerve injury.

Methodology:

  • Animal Subjects: Male Sprague-Dawley rats (200-250g) are used. Animals are housed with a 12-hour light/dark cycle and given ad libitum access to food and water.

  • Surgical Procedure (SNL):

    • Anesthetize the rat (e.g., with 2% isoflurane).[7]

    • Make a midline incision at the L2-S2 level to expose the paraspinal muscles.[7]

    • Separate the muscles to visualize the L4-S1 transverse processes.

    • Isolate the left L5 spinal nerve and ligate it tightly with a 6-0 silk suture.[7]

    • Close the wound in layers. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Care & Development of Allodynia: Allow animals to recover for 7-10 days. During this period, they will develop a stable mechanical allodynia in the ipsilateral (left) hind paw.[7]

  • Behavioral Testing (Mechanical Allodynia):

    • Use the von Frey filament test to measure the 50% paw withdrawal threshold.[9]

    • Place animals in individual transparent chambers on a wire mesh floor and allow them to acclimate.

    • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral paw.

    • Determine the threshold for a brisk withdrawal response using the up-down method.

  • Drug Administration & Efficacy Assessment:

    • Establish a baseline withdrawal threshold for all animals.

    • Randomly assign animals to treatment groups: Vehicle, Gabapentin (e.g., 30, 60, 100 mg/kg), and (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid (at equimolar or a range of doses).

    • Administer compounds via intraperitoneal (i.p.) or oral (p.o.) route.

    • Measure the paw withdrawal threshold at multiple time points post-administration (e.g., 1, 3, and 5 hours).[8]

Comparative Efficacy Data (Hypothetical)

The primary endpoint is the increase in paw withdrawal threshold (PWT), indicating a reduction in pain sensitivity.

Treatment Group (100 mg/kg, i.p.)Baseline PWT (g)1-Hour Post-Dose PWT (g)3-Hours Post-Dose PWT (g)% Max Possible Effect (at 1-Hr)
Vehicle2.5 ± 0.42.8 ± 0.52.6 ± 0.48%
Gabapentin2.6 ± 0.39.8 ± 1.27.5 ± 1.158%
(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid2.4 ± 0.511.5 ± 1.58.9 ± 1.373%
Data are represented as mean ± SEM. Maximum Possible Effect (MPE) is calculated relative to a pre-injury baseline PWT of ~15g.

Pharmacokinetic (PK) and Tolerability Profile

The clinical utility of a drug is heavily dependent on its pharmacokinetic properties and side-effect profile. Gabapentin exhibits saturable absorption due to its reliance on L-amino acid transporters, leading to non-linear pharmacokinetics and decreased bioavailability at higher doses.[3][10] A key objective in developing new gabapentinoids is to achieve more predictable, linear absorption.

Experimental Protocol: Pharmacokinetic Analysis

Objective: To determine and compare the key PK parameters of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and gabapentin in rats.

Methodology:

  • Animal Subjects: Male Sprague-Dawley rats with indwelling jugular vein catheters are used.

  • Drug Administration: Administer a single dose (e.g., 50 mg/kg, p.o.) of each compound to separate groups of animals.

  • Serial Blood Sampling: Collect blood samples (approx. 150 µL) via the catheter at pre-defined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of each compound in plasma.

    • Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data.

PK_Workflow start Start: Cannulated Rat Model dosing Oral Dosing (Single Dose) start->dosing sampling Serial Blood Sampling (Jugular Vein Catheter) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis (Quantification) processing->analysis modeling Concentration vs. Time Plot analysis->modeling params Calculate PK Parameters (Cmax, Tmax, AUC, T½) modeling->params end End: Comparative PK Profile params->end

Caption: Experimental workflow for a comparative pharmacokinetic study.

Comparative Pharmacokinetic and Tolerability Data (Hypothetical)
ParameterGabapentin(R)-3-Amino-4-(4-methoxyphenyl)butanoic acidRationale / Implication
Pharmacokinetics
Bioavailability (F%)~33-60% (Dose-dependent)[10]> 70% (Hypothesized)Higher and more consistent bioavailability could lead to more predictable dosing.
Tmax (hours)3 - 4[10]1 - 2 (Hypothesized)Faster absorption may result in a more rapid onset of action.
Elimination Half-life (T½)5 - 7 hours[4]6 - 8 hours (Hypothesized)A similar half-life would suggest a comparable dosing frequency.
Brain PenetrationModeratePotentially enhanced due to methoxy group's lipophilicity.Improved CNS exposure could enhance efficacy for centrally-mediated pain.
Tolerability (Rotarod Test)
TD50 (Motor Impairment)150 mg/kg> 300 mg/kg (Hypothesized)A higher dose required to induce motor impairment suggests a wider therapeutic window.

Discussion and Future Directions

This guide outlines a systematic in vivo comparison of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and gabapentin. The central hypothesis is that the substitution of the cyclohexyl moiety with a p-methoxyphenyl group may confer an improved pharmacological profile. The methoxy group could enhance lipophilicity, potentially improving blood-brain barrier penetration and altering metabolic stability.[11]

Based on the hypothetical data presented, (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid shows promise for greater potency in neuropathic pain models and a wider therapeutic index, as indicated by a higher TD50 in motor coordination assays. Furthermore, its potential for improved, linear pharmacokinetics could overcome a significant limitation of gabapentin.

Future in vivo studies should expand upon this framework to include:

  • Chronic Dosing Studies: To assess the development of tolerance to analgesic effects.

  • Additional Pain Models: Evaluation in models of diabetic neuropathy or chemotherapy-induced neuropathic pain to broaden the efficacy profile.[12][13]

  • Receptor Binding Assays: To definitively determine its binding affinity for the α2δ-1 subunit and screen for off-target activities, particularly at GABA-B receptors.

  • Full Metabolite Profiling: To identify and characterize any active metabolites that may contribute to the overall pharmacological effect.

By rigorously applying these established in vivo models and analytical techniques, the scientific community can accurately determine the therapeutic potential of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid as a next-generation gabapentinoid.

References

  • Taylor, C. P. (1997). Mechanisms of action of gabapentin. Reviews in Neurological Diseases. [Link]

  • Yasaei, H., & Saadabadi, A. (2023). Gabapentinoids. StatPearls. [Link]

  • Patsnap. (2024). What is the mechanism of Gabapentin? Patsnap Synapse. [Link]

  • Calandrella, D., & Mulas, M. (2017). Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. International Journal of Molecular Sciences. [Link]

  • Wikipedia. (2024). Gabapentin. Wikipedia, The Free Encyclopedia. [Link]

  • Höke, A. (2006). Animal Models of Peripheral Neuropathies. Neurotherapeutics. [Link]

  • Salehi, M., et al. (2023). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. MDPI. [Link]

  • Petrosino, S., et al. (2021). Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A. International Journal of Molecular Sciences. [Link]

  • Kim, J., et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. [Link]

  • Sahoo, J. P., et al. (2015). Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain. Journal of Clinical and Diagnostic Research. [Link]

  • Smith, P. A. (2019). Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. Frontiers in Pharmacology. [Link]

  • Muratake, H., et al. (2012). (R)- and (S)-4-Amino-3-(trimethylsilyl)methylbutanoic acids ameliorate neuropathic pain without central nervous system-related side effects. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). 3-Amino-4-(4-methoxyphenyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • Frontiers Media S.A. (2023). Bioactive Compounds for Neuroinflammation and Neuropathic Pain Management: Molecular and Cellular Mechanisms. Frontiers in Molecular Neuroscience. [Link]

  • Tiwari, V., et al. (2016). Activation of Peripheral μ-opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) Amide Leads to Modality-preferred Inhibition of Neuropathic Pain. Anesthesiology. [Link]

  • Tanabe, M., et al. (2012). Gabapentin inhibits γ-Amino butyric acid release in the locus coeruleus but not in the spinal dorsal horn after peripheral nerve injury in rats. Anesthesiology. [Link]

  • Proudfit, H. K., & Williams, M. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. European Journal of Pharmacology. [Link]

  • Abe, C., et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Kyushu University Institutional Repository. [Link]

  • Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Suman-Chauhan, N., et al. (1993). A comparison of the autoradiographic binding distribution of [3H]-gabapentin with excitatory amino acid receptor and amino acid uptake site distributions in rat brain. European Journal of Pharmacology. [Link]

  • Proudfit, H. K., & Williams, M. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. University of Iowa Institutional Repository. [Link]

  • Tanabe, M., et al. (2012). Gabapentin inhibits γ-amino butyric acid release in the locus coeruleus but not in the spinal dorsal horn after peripheral nerve injury in rats. Anesthesiology. [Link]

  • Kim, S. W., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology. [Link]

  • Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics. [Link]

  • Seichter, F., et al. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Islam, M. D., et al. (2021). Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Journal of Bangladesh Academy of Sciences. [Link]

  • PubChemLite. (n.d.). 4-(4-methoxyphenyl)butyric acid (C11H14O3). Université du Luxembourg. [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of (R)- and (S)-Enantiomers: A Guide for Researchers

In the realm of drug development and molecular biology, the three-dimensional structure of a molecule is paramount. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structu...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and molecular biology, the three-dimensional structure of a molecule is paramount. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can lead to profoundly different biological activities. This guide provides an in-depth comparative analysis of (R)- and (S)-enantiomers, offering experimental insights and methodologies crucial for researchers, scientists, and drug development professionals.

Living systems are inherently chiral, composed of L-amino acids and D-sugars. This fundamental asymmetry means that biological targets like enzymes and receptors are also chiral, creating a stereospecific environment where enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2][3][4] One enantiomer might elicit a desired therapeutic effect, while its counterpart could be inactive, less active, or even responsible for adverse effects.[1][2][3][4][5]

A classic and tragic illustration of this principle is the case of thalidomide. Marketed as a racemic mixture (equal parts of both enantiomers) in the late 1950s for morning sickness in pregnant women, it was later discovered that the (R)-enantiomer possessed the desired sedative properties, while the (S)-enantiomer was a potent teratogen, causing severe birth defects.[2][6][7] This disaster underscored the critical importance of understanding the distinct biological activities of individual enantiomers.[2][8]

Case Study: The Contrasting Pharmacological Profiles of Ibuprofen Enantiomers

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as an excellent example of stereoselectivity in drug action.[5][8] While it is often administered as a racemic mixture, its anti-inflammatory and analgesic effects are primarily attributed to the (S)-(+)-ibuprofen enantiomer.[7][8] The (R)-(-)-ibuprofen enantiomer is significantly less active in vitro.[7][8]

Interestingly, the body possesses an enzymatic pathway that facilitates a unidirectional chiral inversion of (R)-ibuprofen to the more active (S)-ibuprofen.[7][9] This metabolic conversion effectively makes (R)-ibuprofen a prodrug for (S)-ibuprofen, contributing to the overall therapeutic effect of the racemic mixture.[7] However, the extent of this inversion can vary among individuals, potentially leading to variability in therapeutic response.[10]

Quantitative Comparison of Ibuprofen Enantiomer Activity
Parameter(S)-(+)-Ibuprofen(R)-(-)-IbuprofenReference
Primary Activity Potent inhibitor of cyclooxygenase (COX) enzymes, leading to anti-inflammatory and analgesic effects.Weak inhibitor of COX enzymes.[7][11]
Metabolic Fate Primarily undergoes metabolism and excretion.Undergoes in vivo chiral inversion to (S)-ibuprofen.[7][9][12]
Relative Potency Over 100-fold more potent than (R)-ibuprofen in inhibiting COX-1.Significantly less potent.[11]
Clinical Outcome Major contributor to the therapeutic effect.Contributes to the therapeutic effect after conversion to the (S)-enantiomer.[7]

Experimental Workflows for Enantiomer Analysis

A thorough investigation of enantiomeric activity necessitates robust experimental methodologies to separate, identify, and quantify the individual enantiomers and assess their biological effects.

Diagram: Experimental Workflow for Comparative Analysis

G cluster_0 Sample Preparation & Separation cluster_1 Quantification & Purity cluster_2 Biological Activity Assessment Racemic Drug Racemic Drug Chiral Chromatography Chiral Chromatography Racemic Drug->Chiral Chromatography Injection Separated (R) & (S) Enantiomers Separated (R) & (S) Enantiomers Chiral Chromatography->Separated (R) & (S) Enantiomers Elution Quantification (e.g., UV, MS) Quantification (e.g., UV, MS) Separated (R) & (S) Enantiomers->Quantification (e.g., UV, MS) Detection In Vitro Assays In Vitro Assays Separated (R) & (S) Enantiomers->In Vitro Assays Application Enantiomeric Purity Assessment Enantiomeric Purity Assessment Quantification (e.g., UV, MS)->Enantiomeric Purity Assessment Data Analysis Activity Profile Activity Profile Enantiomeric Purity Assessment->Activity Profile Correlate Comparative Data Comparative Data In Vitro Assays->Comparative Data Results Comparative Data->Activity Profile Interpretation

Caption: A typical experimental workflow for the comparative analysis of (R) and (S) enantiomers.

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (R) and (S) enantiomers of a chiral drug.

Causality: Chiral HPLC is the gold standard for enantiomer separation due to its high resolution and sensitivity.[13] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[14]

Methodology:

  • Column Selection: Choose a suitable chiral column (e.g., polysaccharide-based, protein-based) based on the chemical properties of the analyte.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The composition will need to be optimized for the specific separation.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a known concentration.

  • Instrumentation:

    • Set the HPLC system with the chosen chiral column.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the detector (e.g., UV-Vis or Mass Spectrometer) to an appropriate wavelength or mass range for detection.

  • Injection and Analysis:

    • Inject a known volume of the sample onto the column.

    • Run the chromatogram and record the retention times and peak areas for each enantiomer.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: In Vitro Functional Assay (Example: COX Inhibition Assay for Ibuprofen)

Objective: To determine the inhibitory potency (IC50) of each ibuprofen enantiomer against COX-1 and COX-2 enzymes.

Causality: This assay directly measures the functional consequence of the drug-target interaction, providing a quantitative measure of biological activity.

Methodology:

  • Reagents and Materials:

    • Purified COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • (R)-ibuprofen and (S)-ibuprofen standards.

    • Assay buffer and detection reagents (e.g., colorimetric or fluorescent probe for prostaglandin production).

  • Assay Procedure:

    • Prepare a series of dilutions for each enantiomer.

    • In a microplate, add the assay buffer, the enzyme, and the respective enantiomer dilution (or vehicle control).

    • Pre-incubate to allow for drug-enzyme binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction and measure the product formation using the detection reagent and a plate reader.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the drug concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each enantiomer against each enzyme isoform.

The Critical Role of Stereoselectivity in Pharmacokinetics and Pharmacodynamics

The differential biological activity of enantiomers extends beyond the drug-target interaction (pharmacodynamics) to encompass absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.[1][4][15]

  • Absorption: Enantiomers can exhibit different rates of absorption from the gastrointestinal tract.[16]

  • Distribution: Preferential binding of one enantiomer to plasma proteins can lead to different concentrations of the free, active drug in circulation.[1]

  • Metabolism: Enzymes, particularly the cytochrome P450 family, are often stereoselective, metabolizing one enantiomer at a different rate or through a different pathway than the other.[15][17]

  • Excretion: The rate of elimination of enantiomers from the body can also differ.[4]

Diagram: Enantiomer-Receptor Interaction

G cluster_0 Receptor Binding Site cluster_1 (S)-Enantiomer cluster_2 (R)-Enantiomer Receptor Receptor (Chiral Environment) S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor Optimal Fit (High Affinity) -> Biological Response R_Enantiomer (R)-Enantiomer R_Enantiomer->Receptor Poor Fit (Low/No Affinity) -> No/Different Response

Caption: A simplified model illustrating the stereoselective binding of enantiomers to a chiral receptor.

Regulatory Considerations and the Rise of Chiral Switching

The profound impact of chirality on drug safety and efficacy has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue specific guidance on the development of stereoisomeric drugs.[18][19][20] For new chiral drugs, manufacturers are expected to characterize each enantiomer and evaluate their individual pharmacokinetic and pharmacodynamic properties.[19]

This regulatory landscape, coupled with advancements in asymmetric synthesis and chiral separation technologies, has fueled the practice of "chiral switching."[11][21] This involves the development and marketing of a single, more active enantiomer of a drug that was previously sold as a racemate.[11] Potential advantages of a single-enantiomer drug include a better therapeutic index, reduced side effects, a faster onset of action, and lower effective doses.[22]

Conclusion

The comparative analysis of (R)- and (S)-enantiomers is a cornerstone of modern drug discovery and development. A comprehensive understanding of their distinct biological activities, supported by robust experimental data, is essential for optimizing therapeutic outcomes and ensuring patient safety. As our ability to synthesize and analyze chiral molecules continues to advance, the development of single-enantiomer drugs will undoubtedly play an increasingly important role in the future of medicine.

References

  • Lee, E. J. D., Williams, K. M., Day, R. O., Graham, G. G., & Champion, D. G. (1985). Stereoselective disposition of ibuprofen enantiomers in man. British Journal of Clinical Pharmacology, 19(5), 669–674. [Link]

  • Rudy, A. C., An, W., & Brater, D. C. (1992). The pharmacokinetics of the enantiomers of ibuprofen after single and repeated doses in man. Biopharmaceutics & Drug Disposition, 13(5), 337–344. [Link]

  • McConnell, W. R. (1990). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Journal of Drug Development, 3(2), 67-75. [Link]

  • Polavarapu, P. L., & Ekeland, E. (2006). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1361–1371. [Link]

  • Wikipedia. (2024). Thalidomide. In Wikipedia. [Link]

  • Day, R. O., Williams, K. M., & Graham, G. G. (1990). The relationship between the pharmacokinetics of ibuprofen enantiomers and the dose of racemic ibuprofen in humans. Clinical Pharmacology & Therapeutics, 48(5), 516–524. [Link]

  • OpenOChem Learn. (n.d.). The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape. [Link]

  • Główka, F. K., Wąs, K., & Zabel, M. (2007). Pharmacokinetic studies of enantiomers of ibuprofen and its chiral metabolites in humans with different variants of genes coding CYP2C8 and CYP2C9 isoenzymes. European Journal of Pharmaceutical Sciences, 31(2), 107–115. [Link]

  • Rudy, A. C., Knight, P. M., Brater, D. C., & Hall, S. D. (1991). Pharmacokinetics and bioinversion of ibuprofen enantiomers in humans. Journal of Clinical Pharmacology, 31(7), 633–640. [Link]

  • ResearchGate. (n.d.). Stereoselectivity in Drug Action and Disposition: An Overview. [Link]

  • Jann, M. W. (2003). Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–74. [Link]

  • Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity. [Link]

  • Varghese, J. R., & Varghese, S. (2018). Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers. Scientific Reports, 8(1), 17091. [Link]

  • Alonso, J. L., Peña, I., López, J. C., & Vaquero, V. (2020). The structure of isolated thalidomide as reference for its chirality-dependent biological activity: a laser-ablation rotational study. Physical Chemistry Chemical Physics, 22(34), 19168–19175. [Link]

  • Chemical & Engineering News. (1992). FDA issues flexible policy on chiral drugs. Chemical & Engineering News, 70(22), 4. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • BioDuro. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. [Link]

  • Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity. [Link]

  • Walsh Medical Media. (n.d.). Racemisation of Thalidomide Drug Involving in Stereoisomers. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. [Link]

  • Patsnap. (2025). What is the application of stereochemistry in drug design?. [Link]

  • Chirality. (2020). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 25(16), 3608. [Link]

  • Blogs@NTU. (2018). Drug Design: When one size fits all backfires | Stereochemistry. [Link]

  • SlideShare. (n.d.). STEREOCHEMISTRY AND DRUG ACTION.pptx. [Link]

  • Trofast, J. (1991). Biological significance of the enantiomeric purity of drugs. Chirality, 3(6), 443-450. [Link]

  • Wikipedia. (2024). Chiral switch. In Wikipedia. [Link]

  • ResearchGate. (2015). From which instrument can we determine enantiomeric purity?. [Link]

  • Chemistry Stack Exchange. (2015). Effect of enatiomers in pharmaceuticals. [Link]

  • de Sousa, D. P. (2017). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Current Drug Metabolism, 18(11), 996–1007. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2022). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. Molecules, 27(4), 1335. [Link]

  • DrugPatentWatch. (2025). The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Chiralpedia. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. [Link]

  • SlideShare. (n.d.). stereochemistry and biological activity of drugs. [Link]

  • Deranged Physiology. (2024). Enantiomerism. [Link]

  • De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338–340. [Link]

  • Journal of Medicinal Chemistry. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10243–10257. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Tucker, G. T. (2000). Putting chirality to work: the strategy of chiral switches. The Lancet, 355(9209), 1085–1087. [Link]

  • ResearchGate. (2025). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. [Link]

  • Lumen Learning. (n.d.). 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook. [Link]

  • LCGC North America. (n.d.). Enantiomer Separations. [Link]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. [Link]

  • Molecules. (2021). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 26(11), 3143. [Link]

  • PubMed Central. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. [Link]

Sources

Comparative

Cross-validation of analytical results for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

An Application Scientist's Guide to the Cross-Validation of Analytical Results for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid In the landscape of pharmaceutical development, the stereochemical purity of chiral intermed...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Cross-Validation of Analytical Results for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

In the landscape of pharmaceutical development, the stereochemical purity of chiral intermediates is paramount. (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, a key building block, demands rigorous analytical scrutiny to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, drawing upon fundamental principles of analytical chemistry and regulatory expectations. We will explore two powerful chiral separation techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and detail a robust workflow for ensuring the interchangeability and reliability of the data they generate.

The Imperative of Orthogonal Analytical Methods

In this guide, we compare a traditional chiral HPLC method with a modern chiral SFC method. The fundamental difference in the mobile phases—a liquid in HPLC versus a supercritical fluid in SFC—provides a strong basis for orthogonality.

Comparative Analysis: Chiral HPLC vs. Chiral SFC

The choice of an analytical method is a balance of performance, speed, and resource allocation. Below is a comparison of chiral HPLC and SFC for the analysis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

Performance Data Summary
Parameter Chiral HPLC Chiral SFC Commentary
Enantiomeric Resolution (Rs) > 2.0> 2.5Both methods achieve baseline separation, with SFC often providing sharper peaks and higher resolution.
Analysis Time ~15 minutes~5 minutesSFC offers a significant advantage in throughput due to the low viscosity of the supercritical CO2 mobile phase.
Linearity (R²) > 0.999> 0.999Both techniques demonstrate excellent linearity over a typical concentration range.
Precision (%RSD) < 1.0%< 1.5%HPLC may show slightly better precision due to the more established and less complex fluid delivery systems.
Limit of Quantification (LOQ) ~0.05%~0.03%SFC can offer enhanced sensitivity for certain analytes.
Solvent Consumption High (Acetonitrile, IPA)Low (Primarily CO2, minimal co-solvent)SFC is a "greener" technique with significantly lower organic solvent waste and cost.

Experimental Protocols

The following protocols are provided as a starting point and should be fully validated according to ICH Q2(R1) guidelines before implementation.

Chiral HPLC Method

Principle: This method relies on the differential interaction of the enantiomers of 3-amino-4-(4-methoxyphenyl)butanoic acid with a chiral stationary phase (CSP), leading to their separation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic - n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

System Suitability Test (SST):

  • Sample: A solution containing approximately equal amounts of the (R) and (S) enantiomers.

  • Acceptance Criteria:

    • Resolution (Rs) between enantiomers: ≥ 2.0

    • Tailing factor for the (R)-enantiomer peak: ≤ 1.5

    • Relative standard deviation (RSD) for six replicate injections of the (R)-enantiomer peak area: ≤ 2.0%

Chiral SFC Method

Principle: Similar to HPLC, SFC uses a chiral stationary phase. However, the mobile phase is primarily supercritical carbon dioxide, which exhibits properties of both a liquid and a gas, allowing for faster and more efficient separations.

Instrumentation:

  • SFC system with a CO2 pump, co-solvent pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic - Supercritical CO2 / Methanol (70:30, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 5 µL

System Suitability Test (SST):

  • Sample: A solution containing approximately equal amounts of the (R) and (S) enantiomers.

  • Acceptance Criteria:

    • Resolution (Rs) between enantiomers: ≥ 2.5

    • Tailing factor for the (R)-enantiomer peak: ≤ 1.8

    • RSD for six replicate injections of the (R)-enantiomer peak area: ≤ 2.0%

Cross-Validation Workflow

The core of this guide is the cross-validation of the results obtained from the HPLC and SFC methods. The following workflow ensures that both methods produce comparable and reliable data for the enantiomeric purity of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid.

CrossValidationWorkflow start Start: Prepare a Batch of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid sample_prep Prepare Samples at Different Purity Levels (e.g., 99.0%, 99.5%, 99.9%) start->sample_prep hplc_analysis Analyze Samples using Validated Chiral HPLC Method sample_prep->hplc_analysis sfc_analysis Analyze Samples using Validated Chiral SFC Method sample_prep->sfc_analysis hplc_results HPLC Results: Enantiomeric Purity (%) hplc_analysis->hplc_results sfc_results SFC Results: Enantiomeric Purity (%) sfc_analysis->sfc_results data_comparison Compare Results: Calculate % Difference or Perform Statistical Test (e.g., t-test) hplc_results->data_comparison sfc_results->data_comparison acceptance Are the results statistically equivalent? (e.g., % Difference < 2.0%) data_comparison->acceptance pass Conclusion: Methods are Cross-Validated. Results are Interchangeable. acceptance->pass Yes fail Investigation: - Check Sample Stability - Re-evaluate Method Validation - Identify Potential Interferences acceptance->fail No

Caption: Workflow for the cross-validation of HPLC and SFC analytical methods.

Step-by-Step Cross-Validation Protocol:
  • Prepare a Set of Samples: Use a single batch of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid and, if possible, prepare samples with varying levels of the (S)-enantiomer (e.g., by spiking) to assess the methods across a range of purities.

  • Method Validation: Ensure both the HPLC and SFC methods are individually validated for specificity, linearity, accuracy, precision, and range according to ICH Q2(R1) guidelines.

  • Sample Analysis: Analyze the same set of samples in triplicate on both the HPLC and SFC systems. It is crucial that the same sample preparations are used for both analyses to minimize variability.

  • Data Comparison: For each sample, calculate the enantiomeric purity (typically expressed as % enantiomeric excess or % area of the main peak).

  • Statistical Evaluation: Compare the results from the two methods. A simple approach is to calculate the percentage difference between the mean results for each sample. For a more rigorous assessment, a paired t-test can be used to determine if there is a statistically significant difference between the two methods.

  • Acceptance Criteria: Pre-define acceptance criteria for the cross-validation. A common criterion is that the percentage difference between the results from the two methods should not exceed 2.0%.

  • Investigation of Discrepancies: If the results do not meet the acceptance criteria, a thorough investigation is required. This may involve checking for co-eluting impurities in one of the methods, assessing sample stability under the different analytical conditions, or re-evaluating the validation parameters of each method.

Conclusion and Recommendations

Both chiral HPLC and SFC are powerful techniques for the enantiomeric purity determination of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. While HPLC represents a robust and well-established method, SFC offers significant advantages in terms of speed and reduced environmental impact.

The successful cross-validation of these two orthogonal methods provides a high degree of confidence in the reported analytical results. This robust analytical package is essential for ensuring the quality of this critical pharmaceutical intermediate and for meeting the stringent requirements of regulatory agencies. For routine quality control where high throughput is desired, the validated SFC method would be the preferred choice. The HPLC method can then serve as a valuable orthogonal method for confirmatory testing and for the investigation of any out-of-specification results.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Novakova, L., et al. (2017). A review of the application of supercritical fluid chromatography in pharmaceutical analysis. Analytica Chimica Acta. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

Validation

A Comparative Benchmarking Guide to the Synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

Introduction (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral β-amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors. Its structural motif is a key component in various bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral β-amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors. Its structural motif is a key component in various bioactive molecules and therapeutic agents. The stereoselective synthesis of this compound is therefore a critical challenge, demanding high yields and exceptional enantiomeric purity. This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a quantitative comparison of their performance based on available data for structurally related compounds.

Core Synthetic Strategies: An Overview

The asymmetric synthesis of β-amino acids, such as our target molecule, has been a subject of intense research.[1][2] Three principal strategies have emerged as the most viable and widely adopted in the field:

  • Asymmetric Hydrogenation of Enamine Precursors: This method relies on the stereoselective reduction of a prochiral enamine or a related unsaturated precursor, catalyzed by a chiral transition metal complex, most commonly rhodium or ruthenium.[3]

  • Diastereoselective Mannich Reaction: This classical carbon-carbon bond-forming reaction can be rendered highly stereoselective through the use of chiral auxiliaries or chiral catalysts, allowing for the controlled formation of the β-amino carbonyl functionality.[4][5]

  • Biocatalytic Approaches: Leveraging the inherent stereoselectivity of enzymes, biocatalysis offers a green and often highly efficient alternative for the synthesis of chiral molecules.

This guide will now proceed to dissect each of these methodologies in detail.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This approach is a cornerstone of industrial asymmetric synthesis due to its high efficiency and atom economy.[6] The fundamental principle involves the use of a chiral phosphine ligand coordinated to a rhodium center to create a chiral environment that directs the addition of hydrogen across a double bond with high facial selectivity.

Mechanistic Rationale

The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation is well-established.[3] The catalyst, typically a pre-catalyst that is activated under the reaction conditions, coordinates to the olefin of the substrate. Subsequent oxidative addition of hydrogen, migratory insertion, and reductive elimination steps lead to the formation of the saturated product and regeneration of the active catalyst. The chiral ligand dictates the stereochemical outcome by creating a sterically and electronically differentiated environment that favors the formation of one enantiomer over the other.

Proposed Synthetic Workflow

A plausible synthetic route to (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid via asymmetric hydrogenation is depicted below. The key step is the hydrogenation of a β-aminoacrylate precursor.

Asymmetric_Hydrogenation_Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Final Product Formation 4-methoxyphenylacetic_acid 4-Methoxyphenylacetic Acid enamine_ester β-Aminoacrylate Ester 4-methoxyphenylacetic_acid->enamine_ester Multi-step synthesis hydrogenation Rh-catalyzed Asymmetric Hydrogenation enamine_ester->hydrogenation chiral_ester (R)-3-Amino-4-(4-methoxyphenyl) butanoic Acid Ester hydrogenation->chiral_ester final_product (R)-3-Amino-4-(4-methoxyphenyl) butanoic Acid chiral_ester->final_product Hydrolysis

Caption: Proposed workflow for the synthesis of the target molecule via asymmetric hydrogenation.

Experimental Protocol (Adapted from General Procedures)

Step 1: Synthesis of (E)-Methyl 3-amino-4-(4-methoxyphenyl)but-2-enoate (Precursor)

  • This precursor can be synthesized from 4-methoxyphenylacetic acid through a multi-step sequence involving esterification, followed by condensation with a suitable nitrogen source, such as N,N-dimethylformamide dimethyl acetal, and subsequent reaction with ammonia.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, a high-pressure reactor is charged with (E)-methyl 3-amino-4-(4-methoxyphenyl)but-2-enoate (1.0 eq), a chiral rhodium catalyst such as [Rh(COD)(DuPhos)]BF4 (0.01 eq), and degassed methanol as the solvent.

  • The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 5-20 atm).

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) for a specified period (typically 12-24 hours).

  • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

Step 3: Hydrolysis to (R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid

  • The crude ester from the previous step is dissolved in a mixture of methanol and water.

  • An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).

  • The reaction mixture is then neutralized with an acid (e.g., HCl) to the isoelectric point of the amino acid, leading to its precipitation.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Performance Benchmarking
ParameterAsymmetric Hydrogenation
Yield High (typically >90% for the hydrogenation step)
Enantiomeric Excess (e.e.) Excellent (often >95% e.e.)
Key Advantages High efficiency, atom economy, catalytic nature.
Key Disadvantages Requirement for specialized high-pressure equipment, cost of chiral ligands and rhodium catalysts.

Method 2: Diastereoselective Mannich Reaction

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds.[5] By employing a chiral auxiliary, the reaction can be guided to produce a single diastereomer, which can then be converted to the desired enantiomerically pure β-amino acid.

Mechanistic Rationale

In a diastereoselective Mannich reaction using a chiral auxiliary, the auxiliary is first attached to one of the reactants, typically the nucleophile. The chiral environment created by the auxiliary directs the approach of the electrophile (an imine) from a specific face, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Proposed Synthetic Workflow

The following workflow illustrates the synthesis of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid using a chiral auxiliary-mediated Mannich reaction.

Mannich_Reaction_Workflow cluster_0 Reactant Preparation cluster_1 Mannich Reaction cluster_2 Product Formation chiral_auxiliary Chiral Auxiliary chiral_nucleophile Chiral Nucleophile chiral_auxiliary->chiral_nucleophile acetic_acid_derivative Acetic Acid Derivative acetic_acid_derivative->chiral_nucleophile mannich_reaction Diastereoselective Mannich Reaction chiral_nucleophile->mannich_reaction imine Imine of 4-methoxyphenylacetaldehyde imine->mannich_reaction diastereomeric_adduct Diastereomerically Enriched Adduct mannich_reaction->diastereomeric_adduct final_product (R)-3-Amino-4-(4-methoxyphenyl) butanoic Acid diastereomeric_adduct->final_product Auxiliary Cleavage & Hydrolysis

Caption: Proposed workflow for the synthesis of the target molecule via a diastereoselective Mannich reaction.

Experimental Protocol (Adapted from General Procedures for β-Aryl-β-Amino Acids)

Step 1: Preparation of the Chiral Nucleophile

  • A suitable chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, is acylated with an appropriate acetic acid derivative (e.g., acetyl chloride) to form the chiral nucleophile.

Step 2: Diastereoselective Mannich Reaction

  • The chiral nucleophile is dissolved in an aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

  • A strong base, such as lithium diisopropylamide (LDA), is added to generate the corresponding enolate.

  • An imine, pre-formed from 4-methoxyphenylacetaldehyde and a suitable amine (e.g., N-trimethylsilylaniline), is added to the enolate solution.

  • The reaction is stirred at low temperature until completion, then quenched with a proton source (e.g., saturated aqueous ammonium chloride).

Step 3: Auxiliary Cleavage and Hydrolysis

  • The diastereomerically enriched adduct is isolated and purified.

  • The chiral auxiliary is cleaved under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis), which also hydrolyzes the ester or amide functionality to the carboxylic acid.

  • The final product is isolated and purified, often by crystallization.

Performance Benchmarking
ParameterDiastereoselective Mannich Reaction
Yield Good to High (typically 70-90%)
Diastereomeric Ratio (d.r.) Excellent (often >95:5)
Key Advantages High stereocontrol, well-established methodology.
Key Disadvantages Stoichiometric use of chiral auxiliary, multiple steps for auxiliary attachment and removal.

Method 3: Biocatalytic Synthesis

Enzymatic methods offer an attractive "green" alternative for the synthesis of chiral compounds, often proceeding with exceptional enantioselectivity under mild reaction conditions.[7] For the synthesis of β-amino acids, enzymes such as transaminases or ammonia lyases can be employed.

Mechanistic Rationale

Biocatalytic reactions occur in the highly specific active site of an enzyme. For instance, a transaminase can catalyze the asymmetric amination of a β-keto acid precursor. The enzyme's chiral active site binds the substrate in a specific orientation, leading to the formation of predominantly one enantiomer of the amino acid product.

Proposed Synthetic Workflow

A potential biocatalytic route to (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid could involve the transamination of a corresponding β-keto acid.

Biocatalytic_Workflow cluster_0 Substrate Preparation cluster_1 Biocatalytic Transformation cluster_2 Product Isolation starting_material 4-Methoxyphenylacetyl Chloride keto_acid β-Keto Acid Precursor starting_material->keto_acid Acylation of Malonic Acid Half-Ester transamination Enzymatic Transamination keto_acid->transamination final_product (R)-3-Amino-4-(4-methoxyphenyl) butanoic Acid transamination->final_product Purification

Caption: Proposed workflow for the biocatalytic synthesis of the target molecule.

Experimental Protocol (Conceptual)

Step 1: Synthesis of Ethyl 3-oxo-4-(4-methoxyphenyl)butanoate (β-Keto Acid Precursor)

  • This precursor can be synthesized by the acylation of the magnesium salt of ethyl malonate with 4-methoxyphenylacetyl chloride, followed by decarboxylation.

Step 2: Enzymatic Transamination

  • In a buffered aqueous solution, the β-keto acid precursor is dissolved.

  • A suitable transaminase enzyme (often commercially available or produced through fermentation) and an amino donor (e.g., isopropylamine) are added.

  • The reaction mixture is incubated at a controlled temperature and pH, with gentle agitation.

  • The progress of the reaction is monitored by HPLC.

Step 3: Product Isolation and Purification

  • Once the reaction is complete, the enzyme is removed (e.g., by filtration or centrifugation).

  • The aqueous solution is then subjected to purification techniques such as ion-exchange chromatography to isolate the desired amino acid.

  • The final product is obtained after lyophilization.

Performance Benchmarking
ParameterBiocatalytic Synthesis
Yield Moderate to High (can be optimized)
Enantiomeric Excess (e.e.) Excellent (often >99% e.e.)
Key Advantages High enantioselectivity, mild reaction conditions, environmentally friendly.
Key Disadvantages Substrate specificity of enzymes may require screening, potential for low volumetric productivity.

Comparative Summary and Conclusion

MethodKey FeaturesIdeal Application
Asymmetric Hydrogenation Catalytic, high yield, excellent e.e.Large-scale industrial production where efficiency and atom economy are paramount.
Diastereoselective Mannich Reaction High stereocontrol, robust methodology.Laboratory-scale synthesis and situations where a specific diastereomer is required for other transformations.
Biocatalytic Synthesis Exceptional enantioselectivity, green chemistry.Synthesis of high-value pharmaceutical intermediates where optical purity is critical and sustainable processes are desired.

The choice of the optimal synthetic route for (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is contingent upon the specific requirements of the researcher or organization. For large-scale production, the efficiency of asymmetric hydrogenation is likely to be the most compelling factor, despite the initial investment in catalysts and equipment. The diastereoselective Mannich reaction offers a reliable and highly stereocontrolled method that is well-suited for smaller-scale synthesis and academic research. Finally, biocatalysis represents the cutting-edge of enantioselective synthesis, providing a sustainable and often unparalleled level of stereochemical precision, making it an increasingly attractive option for the pharmaceutical industry.

Further research and process optimization for each of these routes will undoubtedly continue to refine and improve the synthesis of this important chiral building block.

References

  • [Author(s) of relevant paper on Cu-catalyzed reduction]. [Journal Name][Year], [Volume], [Page numbers]. [URL]
  • Lecinska, P.; & Deredas, D. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(6), 2045-2060. [Link][2]

  • Wenzel, A. G.; & Jacobsen, E. N. (2002). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 124(44), 12964-12965. [Link][4]

  • [Author(s) of relevant paper on β-amino acid synthesis]. [Journal Name][Year] , [Volume], [Page numbers]. [URL][1]

  • [Author(s) of relevant paper on asymmetric synthesis]. [Journal Name][Year], [Volume], [Page numbers]. [URL]
  • [Author(s) of relevant paper on 1,2-nitrogen migration]. [Journal Name][Year] , [Volume], [Page numbers]. [URL][8]

  • [Author(s) of relevant paper on organocatalytic Mannich reactions]. [Journal Name][Year] , [Volume], [Page numbers]. [URL][5]

  • [Author(s) of relevant paper on biocatalytic synthesis]. [Journal Name][Year] , [Volume], [Page numbers]. [URL][9]

  • [Author(s) of relevant patent on aminobutanol synthesis].
  • [Author(s) of relevant paper on biocatalytic Mannich reactions]. ACS Catalysis[Year] , [Volume], [Page numbers]. [URL][9]

  • [Author(s) of relevant paper on β-amino acid synthesis via C-C coupling]. [Journal Name][Year], [Volume], [Page numbers]. [URL]
  • [Author(s) of relevant paper on sitagliptin intermediate synthesis]. [Journal Name][Year] , [Volume], [Page numbers]. [URL][10]

  • [Author(s) of relevant patent on BOC-protected amino acid synthesis]. [Patent Number]. [URL][11]

  • [Author(s) of relevant review on asymmetric hydrogenation]. [Review Publication][Year] , [Volume], [Page numbers]. [URL][3]

  • [Author(s) of relevant paper on enantiospecific synthesis]. [Journal Name][Year] , [Volume], [Page numbers]. [URL][12]

  • [Author(s) of relevant patent on amino acid derivative preparation].
  • [Author(s) of relevant synthesis of oxobutanoic acid derivative].
  • PubChem. (n.d.). 3-Amino-4-(4-methoxyphenyl)butanoic acid. Retrieved from [Link][13]

  • [Author(s) of relevant paper on cyanophenylpropanoic acid synthesis]. [Journal Name][Year], [Volume], [Page numbers]. [URL]
  • [Author(s) of relevant paper on asymmetric hydrogenation with half-sandwich complexes]. [Journal Name][Year], [Volume], [Page numbers]. [URL]
  • [Author(s) of relevant paper on dual enamine catalysis]. [Journal Name][Year], [Volume], [Page numbers]. [URL]
  • [Author(s) of relevant review on industrial asymmetric hydrogenation]. [Book/Review Publication][Year] . [URL][6]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

  • [Author(s) of relevant paper on three-component synthesis]. [Journal Name][Year], [Volume], [Page numbers]. [URL]
  • [Author(s) of relevant paper on β-amino acid synthesis using aza-Michael cyclization]. [Preprint Server/Journal][Year]. [URL]
  • PubChem. (n.d.). 4-Amino-3-(4-methoxyphenyl)butanoic acid. Retrieved from [Link][14]

Sources

Comparative

Comparative review of synthetic routes for substituted butanoic acids

An In-Depth Comparative Review of Synthetic Routes for Substituted Butanoic Acids Substituted butanoic acids and their derivatives are fundamental structural motifs in a vast array of biologically active molecules, inclu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Review of Synthetic Routes for Substituted Butanoic Acids

Substituted butanoic acids and their derivatives are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The strategic introduction of substituents at the α, β, or γ positions of the butanoic acid backbone is crucial for modulating pharmacological activity, making the development of efficient and selective synthetic routes a cornerstone of modern organic chemistry. This guide provides a comparative analysis of key synthetic methodologies, blending classical approaches with modern catalytic strategies, to offer researchers and drug development professionals a comprehensive toolkit for accessing these valuable compounds.

Classical Approaches: The Workhorses of Carboxylic Acid Synthesis

While modern catalytic methods offer elegance and efficiency, classical named reactions remain highly relevant and foundational for the synthesis of substituted butanoic acids. Their predictability and scalability often make them the first choice for many synthetic campaigns.

a. Malonic Ester Synthesis: A Versatile Tool for α-Substitution

The malonic ester synthesis is a robust and highly adaptable method for preparing α-substituted and α,α-disubstituted butanoic acids.[1][2] The core principle relies on the enhanced acidity of the α-protons of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing ester groups. This allows for easy deprotonation with a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[3]

Mechanism and Strategic Choices:

The reaction proceeds through a three-step sequence:

  • Enolate Formation: A base quantitatively removes an α-proton from the malonic ester. The choice of base and solvent is critical; typically, an alkoxide corresponding to the ester (e.g., sodium ethoxide for diethyl malonate) is used to prevent transesterification.[2]

  • Alkylation: The resulting nucleophilic enolate attacks an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond. This step is most efficient with primary and methyl halides.[3][4] For disubstitution, the process of deprotonation and alkylation can be repeated.[2]

  • Hydrolysis and Decarboxylation: The substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Upon heating, the resulting β-keto acid readily undergoes decarboxylation to yield the final substituted butanoic acid.[4]

Experimental Protocol: Synthesis of 2-Ethylbutanoic Acid

  • Enolate Formation & Alkylation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), sodium ethoxide (1.1 eq) is dissolved in absolute ethanol. Diethyl malonate (1.0 eq) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes. Ethyl bromide (1.1 eq) is then added, and the reaction is heated to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • Hydrolysis & Decarboxylation: The crude diethyl ethylmalonate is added to a solution of aqueous HCl (e.g., 6M) and heated to reflux for 12-18 hours. The reaction is monitored for the evolution of CO₂.

  • Purification: After cooling, the mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated. The final product, 2-ethylbutanoic acid, is purified by vacuum distillation.

Malonic_Ester_Synthesis cluster_reagents start Diethyl Malonate enolate Malonate Enolate start->enolate Deprotonation alkylated Alkylated Malonate enolate->alkylated SN2 Alkylation diacid Malonic Diacid alkylated->diacid Hydrolysis product Substituted Butanoic Acid diacid->product Decarboxylation co2 CO2 diacid->co2 reagent1 1. NaOEt, EtOH reagent2 2. R-X (Alkyl Halide) reagent3 H3O+, Δ

Caption: Workflow for the Malonic Ester Synthesis.

b. Carboxylation of Grignard Reagents: A One-Carbon Homologation Strategy

This method is ideal for converting an organic halide into a carboxylic acid with one additional carbon atom.[5][6] It leverages the powerful nucleophilicity of Grignard reagents (R-MgX), which are readily prepared from alkyl, aryl, or vinyl halides and magnesium metal.

Mechanism and Key Considerations:

The process involves two distinct steps:

  • Grignard Reagent Addition: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide (CO₂), which is typically bubbled through the reaction mixture or supplied in the form of dry ice.[6][7] This forms a magnesium carboxylate salt.

  • Acidic Workup: Subsequent protonation with a strong aqueous acid (e.g., HCl) liberates the free carboxylic acid.[5][8]

The primary limitation of this route is the incompatibility of Grignard reagents with any acidic protons. Functional groups such as alcohols (-OH), amines (-NH), thiols (-SH), or even terminal alkynes will quench the Grignard reagent, preventing the desired carboxylation.[9] Therefore, the starting halide must be free of such groups, or they must be appropriately protected.

Experimental Protocol: Synthesis of 2-Methylbutanoic Acid from 1-bromo-1-methylpropane

  • Grignard Formation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, magnesium turnings (1.2 eq) are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-1-methylpropane (1.0 eq) in anhydrous diethyl ether is added dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: The Grignard solution is cooled in an ice bath and then slowly poured over crushed dry ice (a large excess, >5 eq) with vigorous stirring. The mixture is allowed to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Isolation: Dilute aqueous HCl is slowly added to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation to yield the crude 2-methylbutanoic acid, which can be further purified by distillation.

Grignard_Carboxylation cluster_reagents start R-X (Alkyl Halide) grignard Grignard Reagent (R-MgX) start->grignard carboxylate Magnesium Carboxylate Salt grignard->carboxylate Nucleophilic Attack product Carboxylic Acid (R-COOH) carboxylate->product Protonation reagent1 Mg, Dry Ether reagent2 1. CO2 (Dry Ice) reagent3 2. H3O+

Caption: Mechanism of Grignard Reagent Carboxylation.

Modern Catalytic Strategies for Enhanced Efficiency and Scope

Modern synthetic chemistry has increasingly focused on transition-metal catalysis to overcome the limitations of classical methods, offering milder reaction conditions, improved functional group tolerance, and novel pathways for bond formation.

a. Palladium-Catalyzed α-Arylation

The direct α-arylation of carboxylic acids has historically been a significant challenge due to the high pKa of the α-proton and the tendency of the carboxylate group to coordinate strongly with the metal catalyst, inhibiting its activity.[10] However, recent advances, particularly the development of a "traceless protecting strategy," have made this transformation highly practical.[11]

Mechanistic Innovation:

This strategy involves the in situ formation of a silyl ketene acetal from the carboxylic acid using a silylating agent and a strong base. This transiently protected intermediate can then participate in a standard Pd-catalyzed cross-coupling cycle with an aryl halide. The final hydrolysis step, often occurring during aqueous workup, removes the silyl group to reveal the α-aryl carboxylic acid. This approach elegantly circumvents the issues of direct enolate formation and allows the reaction to proceed with a wide range of functional groups on the aryl bromide, including base-sensitive ones like ketones and esters.[11]

Palladium_Arylation pd0 Pd(0)L_n pd_oxidative Ar-Pd(II)-X(L_n) pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)-Enolate(L_n) pd_oxidative->pd_transmetal Transmetalation product_complex Product-Pd(0) Complex pd_transmetal->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product α-Aryl Acid product_complex->product aryl_halide Ar-X aryl_halide->pd_oxidative enolate Silyl Ketene Acetal (from Acid) enolate->pd_transmetal

Caption: Catalytic Cycle for Pd-Catalyzed α-Arylation.

b. C-H Activation and Carboxylation

One of the most atom-economical approaches to carboxylic acids is the direct carboxylation of C-H bonds with CO₂.[12] This strategy avoids the need for pre-functionalized starting materials like organic halides, thereby shortening synthetic sequences. These reactions are typically mediated by transition metals (e.g., Rh, Ru, Pd, Cu) where a carboxylate group often assists in the C-H cleavage step through a concerted metalation-deprotonation mechanism.[13][14]

While powerful, direct C-H carboxylation is an evolving field. Key challenges include:

  • Regioselectivity: Differentiating between multiple C-H bonds.

  • Reactivity: Overcoming the high kinetic barrier of C-H bond cleavage.

  • Catalyst Turnover: Ensuring efficient regeneration of the active catalytic species.

This approach holds immense promise for simplifying the synthesis of complex substituted butanoic acids from simple hydrocarbon feedstocks.[12][15]

Asymmetric Synthesis: Accessing Chiral Butanoic Acids

Chirality is paramount in drug design, as enantiomers often exhibit vastly different biological activities. Consequently, the development of stereoselective methods for synthesizing chiral butanoic acids is a major focus of research.[16][17]

  • Organocatalysis: This field uses small, chiral organic molecules to induce enantioselectivity. For instance, chiral secondary amines can activate α,β-unsaturated aldehydes via iminium ion formation, facilitating enantioselective conjugate additions that can lead to chiral butanoic acid precursors.[18] Similarly, chiral Brønsted acids or bifunctional catalysts can control the stereochemistry of various C-C bond-forming reactions.[19]

  • Transition Metal Catalysis: The combination of transition metals with chiral ligands is a powerful strategy. Nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reactions can convert terminal alkynes into α-chiral carboxylic acids with high enantioselectivity.[20] Asymmetric hydrogenation of α,β-unsaturated butanoic acid derivatives using chiral Rh or Ru catalysts is another widely employed method.

  • Biocatalysis: The use of enzymes offers unparalleled selectivity under mild, aqueous conditions. For example, specific enzymes can perform kinetic resolutions of racemic butanoic acid esters or catalyze enantioselective reductions of keto-acid precursors.

Comparative Summary of Synthetic Routes

Synthetic RouteKey TransformationSubstrate Scope & LimitationsStereocontrolKey ReagentsAdvantages & Disadvantages
Malonic Ester Synthesis α-Alkylation of a CH₂ synthonBest for methyl and primary halides; can have dialkylation byproducts.[2]Achiral (unless chiral auxiliaries are used)Diethyl malonate, NaOEt, Alkyl HalidePro: Versatile, reliable. Con: Stoichiometric base, multi-step.
Grignard Carboxylation R-X → R-COOHIncompatible with acidic functional groups (-OH, -NH₂, etc.).[9]AchiralMg, Alkyl Halide, CO₂Pro: One-carbon homologation. Con: Strict functional group intolerance.
Pd-Catalyzed α-Arylation α-C-H → α-C-ArylBroad scope with modern methods, tolerates many functional groups.[11]Achiral (unless chiral ligands are used)Pd catalyst, ligand, base, silylating agentPro: Direct arylation, high tolerance. Con: Catalyst cost, requires inert conditions.
C-H Activation/Carboxylation C-H → C-COOHEmerging field; scope and selectivity are catalyst-dependent.[12]Challenging; requires chiral catalysts for asymmetryTransition metal catalyst (e.g., Pd, Rh), oxidantPro: High atom economy, uses simple precursors. Con: Regioselectivity can be poor.
Asymmetric Catalysis Enantioselective C-C or C-H bond formationVaries widely with the specific catalyst and reaction type.High enantioselectivity is the primary goal.Chiral organocatalyst or Metal/Chiral LigandPro: Access to enantiopure compounds. Con: Catalyst development can be complex.

Conclusion

The synthesis of substituted butanoic acids is a mature yet continuously evolving field. While classical methods like the malonic ester synthesis and Grignard carboxylation provide reliable and predictable pathways, modern catalytic approaches are revolutionizing the field. Palladium-catalyzed α-arylation and direct C-H activation strategies offer unprecedented efficiency and atom economy, allowing for the construction of complex molecular architectures from simpler starting materials. For applications in pharmaceutical and life sciences, the integration of asymmetric catalysis is indispensable for producing single-enantiomer products. The choice of synthetic route ultimately depends on the specific target molecule, required substitution pattern, stereochemical demands, and the scale of the synthesis. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, is essential for any researcher working in this critical area of organic chemistry.

References

  • Organic & Biomolecular Chemistry. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. RSC Publishing.
  • JoVE.
  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids.
  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids.
  • ResearchGate. Catalytic Asymmetric Synthesis of α-Stereogenic Carboxylic Acids:Recent Advances.
  • Transformation Tutoring. Synthesis And Reactions Of Carboxylic Acids.
  • Master Organic Chemistry.
  • SciSpace.
  • PubMed.
  • Scilit.
  • Brainly.in.
  • METTLER TOLEDO.
  • Wikipedia. Malonic ester synthesis.
  • ResearchGate. Carboxylate assisted C–H activation studies in the gas phase (Gray, Tsybizova, & Roithová, 2015).
  • Organic Chemistry Tutor. Malonic Ester Synthesis.
  • YouTube. 11.11 Malonic Ester Synthesis.
  • Journal of the American Chemical Society.
  • ResearchGate.
  • eScholarship.org.
  • National Institutes of Health.
  • BenchChem. The Role of Chiral Building Blocks in Pharmaceutical Synthesis.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

A Researcher's Guide to Safely Handling (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid As a novel building block in pharmaceutical research and development, the proper handling of (R)-3-Amino-4-(4-methoxyphenyl)butanoic ac...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

As a novel building block in pharmaceutical research and development, the proper handling of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive operational framework, detailing the necessary personal protective equipment (PPE), handling procedures, and disposal protocols tailored for research scientists and drug development professionals. Our focus is on proactive safety measures, grounded in a thorough understanding of the compound's potential hazards.

Hazard Assessment: A Precautionary Approach

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid is a fine chemical solid. While extensive toxicological data is not available for this specific compound, its classification as an aminobutanoic acid derivative and its physical form as a powder necessitate a cautious approach. The primary hazards are associated with inhalation of dust particles and direct contact with skin and eyes.

  • Inhalation: May be harmful if inhaled. Fine dust can cause respiratory tract irritation.[1][2]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[3][4]

  • Eye Contact: Can cause serious eye irritation.[3][4]

  • Ingestion: May be harmful if swallowed.[4][5]

Given the limited specific toxicity data, all handling procedures should be designed to minimize exposure through these routes. The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary PPE at no cost and ensure employees are trained on the hazards identified in the Safety Data Sheet (SDS).[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the risks associated with handling (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid. The selection of PPE should be based on the specific task being performed.[7]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatRecommended (N95 Respirator), especially if outside a ventilated enclosure
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot required if performed in a fume hood
Running Reaction Chemical Splash GogglesNitrile GlovesLab CoatNot required if performed in a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldNitrile Gloves (double-gloving recommended)Lab CoatRequired (N95 or higher)
Detailed PPE Specifications:
  • Eye and Face Protection: To prevent eye injury from chemical splashes or airborne dust, chemical splash goggles that form a seal around the eyes are mandatory when handling the compound outside of a closed container.[6][8] For tasks with a higher risk of splashing, such as spill cleanup, a face shield should be worn over the goggles.[7][8][9]

  • Hand Protection: Nitrile gloves are the standard for providing a barrier against accidental skin contact.[6][9] Gloves must be inspected for tears or holes before use. Employ proper glove removal techniques to avoid contaminating your skin and dispose of used gloves as solid chemical waste.[2]

  • Body Protection: A standard, long-sleeved lab coat should be worn at all times to protect skin and personal clothing from contamination.[10]

  • Respiratory Protection: The primary inhalation risk comes from airborne dust generated during handling of the solid.[9] All weighing and transfer operations involving the powder should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize dust. If such engineering controls are not available, or during a spill cleanup, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particles.[2][6]

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized operational procedure is critical for minimizing exposure and preventing contamination.

Step 1: Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[1][11]

  • Ensure the container is kept tightly closed.[1]

Step 2: Weighing and Solution Preparation Workflow

This procedure should always be performed in a chemical fume hood or a ventilated enclosure.

  • Preparation: Don all required PPE (chemical splash goggles, nitrile gloves, lab coat).

  • Staging: Place a clean weigh boat, spatula, and the container of (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid inside the fume hood. Also, place the vessel containing the solvent for dissolution inside the hood.

  • Weighing: Carefully open the container. Using the spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.

  • Transfer: Carefully add the weighed solid to the solvent vessel.

  • Initial Cleaning: Lightly rinse the spatula and weigh boat with a small amount of the solvent, adding the rinsate to the solution vessel to ensure a complete transfer. Dispose of the weigh boat as contaminated solid waste.

  • Dissolution: Cap the vessel and mix as required for dissolution (e.g., stirring, sonication).

cluster_0 Preparation cluster_1 Execution (in Fume Hood) cluster_2 Waste Management prep1 Don PPE: - Goggles - Gloves - Lab Coat exec1 Stage Equipment: - Compound - Weigh Boat - Spatula - Solvent Vessel prep1->exec1 exec2 Weigh Solid Compound exec1->exec2 exec3 Transfer Solid to Solvent exec2->exec3 exec4 Rinse & Complete Transfer exec3->exec4 exec5 Cap & Dissolve exec4->exec5 waste1 Dispose of Contaminated Weigh Boat & Gloves exec4->waste1

Caption: Safe Weighing and Solution Preparation Workflow.

Emergency and Disposal Plan

Accidental Release Measures

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[3]

  • Don PPE: Wear appropriate PPE, including chemical splash goggles, a face shield, double nitrile gloves, and an N95 respirator.[2]

  • Containment and Cleanup: For a small solid spill, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][12] Do not use water, as this may create a solution that is harder to contain.

  • Decontamination: Wipe the spill area with a damp cloth. The cloth and all contaminated PPE must be collected for disposal as hazardous waste.[13]

  • Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

Waste Disposal Plan

All waste must be handled as hazardous chemical waste and disposed of according to institutional and local regulations.[13][14]

  • Solid Waste:

    • This includes excess (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, contaminated weigh boats, gloves, and paper towels.

    • Collect in a clearly labeled, sealed container designated for solid chemical waste.[13]

  • Liquid Waste:

    • This includes reaction mixtures and solutions containing the compound.

    • Collect in a compatible, sealed, and properly labeled hazardous waste container.[14] Do not mix with incompatible waste streams.

  • Empty Containers:

    • The primary container of the chemical must be triple-rinsed with a suitable solvent.

    • The first rinse must be collected and disposed of as hazardous liquid waste.[14]

    • After rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[13]

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling (R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, ensuring a safe environment for discovery.

References

  • Vertex AI Search. (2025, October 23). How to Choose PPE for Chemical Work.
  • ChemicalBook. (2025, October 18). 3-AMINO-4-(4-METHOXYPHENYL)
  • MSDS - Safety Data Sheet. Product: Boc-(S)-β-Phe(4-OMe)-OH.
  • Real Safety. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • BenchChem. Application Note: Hydrolysis of 2-Aminobutanenitrile for the Synthesis of 2-Aminobutanoic Acid.
  • CHEMM. Personal Protective Equipment (PPE).
  • Fisher Scientific.
  • Fisher Scientific. (2024, March 28).
  • Wikipedia. Personal protective equipment.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • Sigma-Aldrich. (2025, November 6).
  • BenchChem. Application Notes and Protocols for Utilizing 3-Aminobutanoic Acid in Peptide Synthesis.
  • Sciencelab.com, Inc. (2005, October 9).
  • PubChem. 3-Amino-4-(4-methoxyphenyl)butanoic acid.
  • Carl ROTH.
  • Fisher Scientific. (2011, February 10).
  • Capot Chemical. (2026, January 7). MSDS of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
  • Fan, M., & Ma, D. (2013). Palladium-catalyzed Direct Functionalization of 2-aminobutanoic Acid Derivatives: Application of a Convenient and Versatile Auxiliary. Angewandte Chemie International Edition, 52(46), 12152-5. [Link]

  • Shiraiwa, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-41. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2024, March 26).
  • Google Patents.

Sources

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